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  • Product: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde
  • CAS: 558424-57-0

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

An In-Depth Technical Guide to the Executive Summary Indolizine and its derivatives represent a critical class of nitrogen-fused heterocyclic compounds that are isoelectronic with indole and feature prominently in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Executive Summary

Indolizine and its derivatives represent a critical class of nitrogen-fused heterocyclic compounds that are isoelectronic with indole and feature prominently in medicinal chemistry and materials science.[1][2] Their unique 10 π-electron aromatic system imparts distinct pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3] This guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway to 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, a key intermediate for the development of novel therapeutics. The strategy involves the initial construction of the 2-(4-chlorophenyl)indolizine core via a 1,3-dipolar cycloaddition, followed by a highly regioselective C-3 formylation using the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a thorough discussion of the causality behind the procedural choices, grounded in established chemical principles.

The Indolizine Scaffold: A Privileged Structure in Drug Discovery

The indolizine nucleus, consisting of a fused pyridine and pyrrole ring, is a structural isomer of the more commonly known indole.[2] This seemingly subtle difference in the placement of the nitrogen atom—at the bridgehead in indolizine—profoundly influences the molecule's electronic distribution and three-dimensional shape, leading to a unique pharmacological profile.[1] The resulting scaffold is a versatile building block for creating diverse molecular architectures with significant biological potential.

The target molecule, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, is of particular strategic importance.

  • The 2-Aryl Moiety : The presence of a 4-chlorophenyl group at the C-2 position provides a lipophilic domain and a site for potential metabolic transformations or additional functionalization. Aryl-substituted indolizines are common motifs in biologically active compounds.[4]

  • The 3-Carbaldehyde Group : The aldehyde functional group at the C-3 position is a versatile chemical handle.[5] It can be readily transformed into a wide array of other functional groups (e.g., carboxylic acids, amines, imines, alcohols) or used in condensation and multicomponent reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is most logically approached via a two-step sequence that first establishes the core heterocyclic system and then introduces the desired functionality.

Retrosynthetic Analysis: A retrosynthetic disconnection of the target molecule reveals two key transformations:

  • C-C Bond Formation (Formylation): The aldehyde group at C-3 can be installed via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction, on the pre-formed 2-(4-chlorophenyl)indolizine core. This is a classic and highly reliable method for formylating electron-rich heterocycles.[8][9]

  • Indolizine Ring Formation: The 2-(4-chlorophenyl)indolizine core can be disconnected through the C1-N4 and C2-C3 bonds, leading back to pyridine and a suitable three-carbon component, specifically 2-bromo-1-(4-chlorophenyl)ethan-1-one. This points towards a 1,3-dipolar cycloaddition pathway, a cornerstone of indolizine synthesis.[10]

This analysis leads to the following forward-synthetic plan:

Synthetic Workflow cluster_0 Step 1: Indolizine Core Synthesis cluster_1 Step 2: C-3 Formylation Pyridine Pyridine Intermediate 2-(4-Chlorophenyl)indolizine Pyridine->Intermediate 1,3-Dipolar Cycloaddition PhenacylBromide 2-bromo-1-(4-chlorophenyl)ethan-1-one PhenacylBromide->Intermediate 1,3-Dipolar Cycloaddition Target 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Intermediate->Target Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl3/DMF) VilsmeierReagent->Target Vilsmeier-Haack Reaction

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of the 2-(4-Chlorophenyl)indolizine Intermediate

Mechanistic Rationale: 1,3-Dipolar Cycloaddition

This synthesis relies on the in-situ generation of a pyridinium ylide, which acts as a 1,3-dipole. The reaction proceeds through several distinct, well-established stages:

  • N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of 2-bromo-1-(4-chlorophenyl)ethan-1-one in an SN2 reaction. This displaces the bromide ion and forms the key intermediate, 1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide.

  • Ylide Formation: In the presence of a mild base, such as sodium bicarbonate, the acidic proton on the carbon alpha to both the carbonyl group and the positively charged pyridinium nitrogen is abstracted. This generates a stabilized pyridinium ylide. The negative charge is delocalized onto the adjacent carbonyl oxygen, making it a stable and isolable, yet highly reactive, 1,3-dipole.

  • Intramolecular Cyclization & Aromatization: The ylide undergoes a [3+2] cycloaddition, followed by dehydration (loss of a water molecule). This sequence of events results in the formation of the stable, aromatic 10 π-electron indolizine ring system.

Mechanism_Step1 R1 Pyridine + 2-bromo-1-(4-chlorophenyl)ethan-1-one Salt Pyridinium Salt R1->Salt N-Alkylation (SN2) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation (Base) Cycloadduct Primary Cycloadduct Ylide->Cycloadduct Intramolecular Cyclization P1 2-(4-Chlorophenyl)indolizine Cycloadduct->P1 Dehydration & Aromatization

Caption: Mechanism for the synthesis of 2-arylindolizine.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)indolizine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine (1.0 eq) and acetone (100 mL).

  • Reagent Addition: While stirring, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq) portion-wise over 10 minutes.

  • Salt Formation: Stir the resulting mixture at room temperature for 4 hours. A precipitate of the pyridinium salt will form.

  • Reaction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water (100 mL) to the residue. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(4-chlorophenyl)indolizine.

Step 2: C-3 Formylation via the Vilsmeier-Haack Reaction

Mechanistic Rationale: Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic systems.[11] The indolizine ring is highly activated towards electrophilic attack, particularly at the C-1 and C-3 positions of the pyrrole-like five-membered ring. The C-3 position is generally favored for substitution.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][12] This is the active formylating agent.

  • Electrophilic Attack: The π-system of the indolizine ring attacks the electrophilic carbon of the Vilsmeier reagent. The attack occurs regioselectively at the C-3 position due to the superior stabilization of the positive charge in the resulting sigma complex (arenium ion).

  • Aromatization: The intermediate sigma complex loses a proton to restore the aromaticity of the indolizine ring, yielding a new iminium salt.

  • Hydrolysis: During aqueous workup, the iminium salt is readily hydrolyzed to the final aldehyde product, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Mechanism_Step2 R1 DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) R1->Vilsmeier Reagent Formation R2 2-(4-Chlorophenyl)indolizine Sigma Sigma Complex (Arenium ion) R2->Sigma Electrophilic Attack (C-3) Vilsmeier->Sigma Electrophilic Attack (C-3) Iminium Iminium Salt Intermediate Sigma->Iminium Aromatization (-H+) P1 Target Aldehyde Iminium->P1 Hydrolysis (H2O workup)

Caption: Mechanism for the Vilsmeier-Haack formylation.

Experimental Protocol:
  • Setup: In a three-neck flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C in an ice bath.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[13]

  • Substrate Addition: Dissolve 2-(4-chlorophenyl)indolizine (1.0 eq) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 3-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 200 g).

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification: Dry the crude solid in a vacuum oven. Recrystallize the product from ethanol or an ethanol/water mixture to obtain pure 2-(4-Chlorophenyl)indolizine-3-carbaldehyde as a crystalline solid.

Data Summary and Characterization

The following table summarizes the key parameters for the two-step synthesis.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Pyridine, 2-bromo-1-(4-Cl-phenyl)ethanone, NaHCO₃AcetoneReflux6-875-85
2 2-(4-Cl-phenyl)indolizine, POCl₃, DMFDMF80-903-480-90

Characterization Data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (CAS 558424-57-0): [14]

  • Appearance: Typically a yellow or off-white crystalline solid.

  • ¹H NMR: Expected signals include a downfield singlet for the aldehyde proton (~10.0 ppm), and distinct aromatic protons corresponding to the indolizine core and the 4-chlorophenyl ring. A characteristic doublet for the H-5 proton of the indolizine is expected at a high frequency (~9.5-10.0 ppm).[15]

  • ¹³C NMR: The spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~185-190 ppm) along with signals for the aromatic carbons of both the indolizine and chlorophenyl rings.

  • IR (KBr, cm⁻¹): A strong absorption band for the aldehyde C=O stretch is expected around 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₅H₁₀ClNO.

Conclusion and Future Outlook

The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is reliably achieved through a high-yielding, two-step process. The initial construction of the indolizine core via 1,3-dipolar cycloaddition followed by a regioselective Vilsmeier-Haack formylation provides a scalable and efficient route to this valuable synthetic intermediate. The causality behind each step—from the nucleophilic attack of pyridine to the electrophilic substitution at the electron-rich C-3 position—is well-understood and leverages fundamental principles of organic chemistry. The final product serves as an excellent starting point for the synthesis of more complex, biologically active molecules, making this protocol a cornerstone for research programs in medicinal chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Ighodaro, D., & Adeboye, O. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 6(4), 93–102. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Zeng, K., et al. (2023). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Krasavin, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Arkivoc, 2017(1), 164-213. Retrieved from [Link]

  • ResearchGate. (2023). Indolizine a Pharmaceuticals derived from indolizine. b Traditional.... Retrieved from [Link]

  • Li, C., et al. (2017). Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis. Organic Letters, 19(8), 2010–2013. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 899-913. Retrieved from [Link]

  • Feng, Y., et al. (2015). Copper-Catalyzed Synthesis of 2-Arylquinazolinones from 2-Arylindoles with Amines or Ammoniums. The Journal of Organic Chemistry, 80(14), 7099–7107. Retrieved from [Link]

  • Nicolescu, A., et al. (2012). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie, 57(2), 247-253. Retrieved from [Link]

  • D'Souza, R., & Badalamoole, V. (2022). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology, 70(5), 231-244. Retrieved from [Link]

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering, 20(2), 318-326. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Palladino, P., et al. (2024). A simple colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100057. Retrieved from [Link]

  • Bartolo, G., et al. (2023). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylative Approach. The Journal of Organic Chemistry, 88(19), 13620–13633. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Retrieved from [Link]

  • Ebrahim, M., et al. (2023). Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. Scientific Reports, 13, 21976. Retrieved from [Link]

  • Faghih-Mirzaei, E., et al. (2021). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Iranian Journal of Pharmaceutical Research, 20(1), 324-340. Retrieved from [Link]

  • ResearchGate. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Indolizines

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Indolizine Scaffold – A Privileged Heterocycle in Modern Drug Discovery The indolizine nucleus, a fused heterocyclic system containin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indolizine Scaffold – A Privileged Heterocycle in Modern Drug Discovery

The indolizine nucleus, a fused heterocyclic system containing a bridgehead nitrogen atom, represents a fascinating and increasingly vital scaffold in medicinal chemistry.[1][2] As a structural isomer of the well-known indole, it is a 10-π electron aromatic system that offers a unique three-dimensional architecture and distinct electronic properties.[3][4] While naturally occurring indolizidine alkaloids have long been recognized for their diverse biological activities, synthetic substituted indolizines have emerged as powerful tools in the development of new therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and CNS-active agents.[5][6][7][8]

The therapeutic potential of any compound is inextricably linked to its physicochemical properties. These characteristics—such as electronic distribution, solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. The true power of the indolizine scaffold lies in its synthetic tractability; the five- and six-membered rings can be functionalized with a wide array of substituents.[4][9] This allows for the precise tuning of its physicochemical properties to optimize drug-like characteristics.

This guide provides an in-depth exploration of the core physicochemical properties of substituted indolizines. Moving beyond a simple recitation of facts, we will delve into the causal relationships between structure and property, providing field-proven experimental protocols and computational insights to empower researchers in their quest to design and develop the next generation of indolizine-based therapeutics.

Section 1: The Electronic Landscape of the Indolizine Core

The chemical behavior of indolizine is fundamentally dictated by the arrangement of electrons within its fused aromatic rings. Understanding this electronic landscape is the first step in predicting how substituents will modulate its properties.

Aromaticity and Electron Density Distribution

Indolizine is an aromatic, 10-π electron system, isoelectronic with indole and naphthalene.[4] However, the presence of the bridgehead nitrogen atom creates a unique and non-uniform distribution of electron density. Molecular orbital calculations consistently show that the highest electron density is located on the five-membered ring, particularly at the C-3 position, followed by the C-1 position.[3]

This inherent electron distribution has profound consequences for its chemical reactivity. The electron-rich five-membered ring is highly susceptible to electrophilic attack, with substitutions occurring preferentially at the C-3 and C-1 positions.[3][10] Conversely, the six-membered pyridine ring is relatively electron-deficient, making it more resistant to electrophiles but susceptible to nucleophilic attack under certain conditions.

The Modulatory Role of Substituents

The strategic placement of substituents is the primary tool for manipulating the electronic properties of the indolizine core. Substituents are broadly classified based on their electronic effects:

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-R), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the aromatic system, further activating the ring towards electrophilic substitution.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and esters (-COOR) decrease the electron density of the ring.[11] This deactivation can alter the regioselectivity of reactions and significantly impacts properties like pKa and metabolic stability.

A compelling example is the effect of a nitro group (-NO₂), a strong EWG. Its presence profoundly influences the distribution of electron density across the entire scaffold, which can be visualized through the frontier molecular orbitals (HOMO/LUMO).[11] This electronic perturbation directly impacts the molecule's reactivity, stability, and even its photophysical properties.[11][12]

G EDG Electron-Donating Group (e.g., -OCH3, -CH3) ElectronDensity Electron Density at C-3/C-1 EDG->ElectronDensity Increases EWG Electron-Withdrawing Group (e.g., -NO2, -COOR) EWG->ElectronDensity Decreases Reactivity Reactivity to Electrophiles ElectronDensity->Reactivity IncreasedReactivity Increased Reactivity (Activation) Reactivity->IncreasedReactivity DecreasedReactivity Decreased Reactivity (Deactivation) Reactivity->DecreasedReactivity

Caption: Impact of substituents on the electronic properties and reactivity of the indolizine core.

Section 2: Lipophilicity and Solubility – The Yin and Yang of Bioavailability

For a drug to be effective, it must first reach its target. This journey involves crossing biological membranes (favoring lipid solubility) and dissolving in aqueous environments like the cytoplasm and blood (favoring water solubility).[13] Lipophilicity and solubility are therefore two of the most critical parameters in drug design.[14]

Lipophilicity (LogP/LogD)

Lipophilicity describes a compound's affinity for a lipid-like, nonpolar environment versus an aqueous one.[14] It is commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.

  • High Lipophilicity: Can improve membrane permeability and binding to hydrophobic pockets of target proteins. However, excessive lipophilicity often leads to poor aqueous solubility, increased metabolic clearance, and potential for off-target toxicity.[14]

  • Low Lipophilicity: Generally results in good aqueous solubility but may hinder the ability of a compound to cross cell membranes, limiting its bioavailability.[14]

Substituents play a direct and predictable role in modulating the lipophilicity of indolizines. For example, adding nonpolar groups like alkyl or aryl chains increases LogP, while introducing polar functional groups such as hydroxyls or carboxylates decreases it. Studies on indolizine libraries have shown that compounds can be designed to span a wide range of LogP values, with some derivatives predicted to be highly lipophilic (MilogP > 4.0), a property that may be advantageous for targeting certain receptors like the cannabinoid receptor-1.[15]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can be dissolved in a solvent. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable absorption after oral administration.[13] The introduction of polar, ionizable, or hydrogen-bonding substituents (e.g., esters, amides) can significantly enhance the aqueous solubility of the otherwise hydrophobic indolizine core.[16]

Data Presentation: Predicted Physicochemical Properties of Sample Indolizines

The following table illustrates how different substituents can modulate key drug-like properties, based on computational predictions for a hypothetical series of indolizine derivatives.

Compound IDSubstituent (R) at C-2Predicted LogPPredicted Aqueous SolubilityLipinski's Rule of 5 Violations
IND-001-H2.1Good0
IND-002-CH₃2.5Good0
IND-003-C₆H₅ (Phenyl)3.8Moderate0
IND-004-Br2.9Good0
IND-005-COOCH₂CH₃ (Ethyl Ester)2.3Good0
IND-006-NO₂1.9Good0

Note: Values are illustrative and would require experimental verification. Data is conceptualized based on principles discussed in sources such as[15].

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol describes the gold-standard method for LogP determination, a self-validating system that directly measures the partitioning of a compound between two immiscible phases.

Causality: The choice of n-octanol and water (or buffer) is critical. n-Octanol serves as a surrogate for the lipid bilayer of cell membranes, providing a standardized measure of lipophilicity that has been correlated with biological properties for decades.

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4) to mimic physiological conditions.

    • Saturate the n-octanol by shaking it vigorously with the buffer for 24 hours.

    • Saturate the buffer by shaking it with n-octanol for 24 hours. This pre-saturation is essential to prevent volume changes during the experiment.

    • Separate the phases using a separatory funnel after they have fully settled.

  • Sample Preparation:

    • Prepare a stock solution of the substituted indolizine in a suitable solvent (e.g., DMSO, methanol).

    • Add a small aliquot of the stock solution to a screw-cap vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 5 mL of each). The final concentration should be within the linear range of the analytical method.

  • Partitioning:

    • Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow equilibrium to be reached. Centrifugation can be used to ensure complete phase separation afterward.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the indolizine derivative in each phase using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The final value is expressed as its base-10 logarithm: LogP = log10(P)

Section 3: Ionization State (pKa) and Hydrogen Bonding

The ability of a molecule to act as an acid or a base (pKa) and to form hydrogen bonds dictates its solubility, permeability, and interactions with biological targets.

Basicity and pKa

The parent indolizine is a weak base (pKb ≈ 10.1).[17] Protonation typically occurs at the C-3 position, which is the site of highest electron density.[10] The basicity of the indolizine core can be fine-tuned with substituents:

  • EWGs decrease the electron density on the ring, making the lone pair on the nitrogen less available for protonation and thus decreasing the basicity (lowering the pKa of the conjugate acid).

  • EDGs have the opposite effect, increasing the basicity (raising the pKa).

The pKa is critical because the ionization state of a drug affects its properties. A compound that is charged at physiological pH (around 7.4) will generally have higher aqueous solubility but lower membrane permeability compared to its neutral form.

Hydrogen Bonding Capacity

Hydrogen bonds are crucial for molecular recognition at the active site of an enzyme or receptor.[18] Substituents can be introduced to act as hydrogen bond donors (e.g., -OH, -NH₂) or acceptors (e.g., carbonyls, esters, the nitrogen in the pyridine ring).[16] Furthermore, intramolecular hydrogen bonding (a hydrogen bond within the same molecule) can have a significant impact by "masking" polar groups. This can decrease polarity, increase lipophilicity, and enhance cell permeability by reducing the energetic cost of desolvation required for membrane transit.[19]

Section 4: Chemical and Metabolic Stability

A successful drug must be stable enough to survive storage, transit through the gastrointestinal tract, and circulation in the bloodstream to reach its target.

Chemical Stability

The parent indolizine compound is noted to be sensitive to air and light.[3][10] However, the introduction of substituents, particularly aryl groups at positions like C-2 or C-5, can significantly enhance the compound's stability, resulting in stable, crystalline solids.[3][10]

For orally administered drugs, stability across a range of pH values is essential. Studies on indolizine-based prodrugs have demonstrated that the core scaffold can be designed to have excellent stability in acidic conditions mimicking the stomach (pH 1.2) and neutral conditions of the intestine (pH 6.8), while allowing for controlled hydrolysis in the blood (pH 7.4).[20][21][22][23]

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver.[24] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent dosing.

Key strategies to improve the metabolic stability of indolizines include:

  • Introducing Halogens: Adding atoms like fluorine or bromine to metabolically vulnerable positions can block oxidative metabolism by CYP enzymes.[16]

  • Modifying Lipophilicity: Very high lipophilicity can increase non-specific binding to metabolic enzymes, leading to faster clearance. Optimizing LogP is therefore a key strategy.[14]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This high-throughput assay is a cornerstone of early drug discovery for assessing metabolic liability.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. The requirement for NADPH (nicotinamide adenine dinucleotide phosphate) is mechanistic; it acts as the essential cofactor providing the reducing equivalents needed for the CYP catalytic cycle. A reaction without NADPH serves as a crucial negative control to account for non-enzymatic degradation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Compound Test Compound (1 µM final conc.) Preincubation Pre-incubate Compound + Microsomes @ 37°C Compound->Preincubation Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Initiation Initiate Reaction with NADPH (1 mM) Preincubation->Initiation Timepoints Aliquot at T = 0, 5, 15, 30, 60 min Initiation->Timepoints Quench Quench Reaction (e.g., Acetonitrile w/ Internal Standard) Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Standard experimental workflow for an in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the test indolizine in a buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a suspension of liver microsomes (human or other species) in the same buffer.

    • Prepare a solution of the NADPH cofactor.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the buffer, microsomal suspension, and the test compound.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH should be run as a negative control.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile or methanol) containing an internal standard. The organic solvent precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining concentration of the parent indolizine compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the resulting line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • From this, the intrinsic clearance can be calculated, which is a measure of the metabolic efficiency of the enzymes towards the compound.[24]

Conclusion

The physicochemical properties of substituted indolizines are not merely academic data points; they are the fundamental determinants of a molecule's potential as a therapeutic agent. The indolizine scaffold offers a robust and versatile platform for medicinal chemists, where the strategic addition and modification of substituents provide exquisite control over the electronic, solubility, lipophilicity, and stability profiles. By understanding the causal links between chemical structure and these essential properties—and by employing rigorous experimental and computational methods for their evaluation—researchers can more effectively navigate the complex path of drug discovery, transforming promising indolizine hits into optimized clinical candidates.

References

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed. (n.d.). Vertex AI Search.
  • Indolizine derivatives with biological activity I: N'-substituted hydrazides of indolizine-2-carboxylic acid - PubMed. (n.d.). Vertex AI Search.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article | Semantic Scholar. (2011). Semantic Scholar.
  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7176–7197. [Link]

  • Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). ResearchGate.
  • New aromatase inhibitors. Synthesis and biological activity of aryl-substituted pyrrolizine and indolizine derivatives - PubMed. (n.d.). Vertex AI Search.
  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Maiboroda, D. A., Babaev, E. V., & Jug, K. (1997). On the Alternation Effect in Substituted Indolizines and Their Aza-analogs. The Journal of Organic Chemistry, 62(21), 7351–7357. [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). Semantic Scholar.
  • Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives - PubMed. (2018). Vertex AI Search.
  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). Semantic Scholar.
  • Some indolizines that present biological activity. (n.d.). ResearchGate.
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - PMC - NIH. (n.d.). Vertex AI Search.
  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). ResearchGate.
  • Basavaraj, M., Giles, D., Das, A. K., Janadri, S., & Andhale, G. S. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127–1140. [Link]

  • Beteringhe, A., et al. (2024). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL INDOLIZINE DERIVATIVES. (2018). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9 - Semantic Scholar. (n.d.). Semantic Scholar.
  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024 | Request PDF. (2024). ResearchGate.
  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (2023). MDPI.
  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications | ChemRxiv. (n.d.). ChemRxiv.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Taylor & Francis Online.
  • Formation constants and pKa values of the H bond in substituted SA monoanions in DMSO and water. (n.d.). ResearchGate.
  • Indolizine- A Privileged Biological Scaffold. (n.d.). Der Pharma Chemica.
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2015). ACS Publications.
  • Characteristics of 5-Substituted indolizines. (n.d.). ResearchGate.
  • Shokri, A., Abedin, A., Fattahi, A., & Kass, S. R. (2012). Effect of hydrogen bonds on pKa values: importance of networking. Journal of the American Chemical Society, 134(25), 10646–10650. [Link]

  • Indolizine. (n.d.). In Wikipedia.
  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.
  • Lipophilicity & Solubility. (n.d.). Creative Bioarray.
  • Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate.
  • Structure and numbering system of indolizine, and a general... (n.d.). ResearchGate.
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  • Inhibitory activities of indolizine derivatives: a patent review - PubMed. (n.d.). Vertex AI Search.
  • Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10257–10271. [Link]

  • Serin, S. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry.
  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. (2018). Organic & Biomolecular Chemistry.

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Foundational

A Technical Guide to 2-(4-Chlorophenyl)indolizine-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

CAS Number: 558424-57-0 Abstract: This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We delve in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 558424-57-0

Abstract: This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, established synthetic routes with detailed, field-proven protocols, and a thorough examination of its physicochemical and spectroscopic properties. Furthermore, this document synthesizes the current understanding of the therapeutic potential of the indolizine scaffold, with a particular focus on the anticancer activities demonstrated by related derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule as a scaffold for novel therapeutic agents.

Introduction: The Indolizine Scaffold in Drug Discovery

The indolizine nucleus, a fused bicyclic aromatic system comprising a pyridine ring and a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] As structural isomers of the more widely studied indoles, indolizines offer a unique three-dimensional structure and electronic distribution, leading to a distinct pharmacological profile.[1] The planar nature and extended π-conjugation of the indolizine core allow for effective π-stacking and hydrogen bonding interactions with biological targets.[2]

Natural and synthetic indolizine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system-depressant effects.[2][3] Notably, their potential as anticancer agents has been a major focus of research, with studies revealing mechanisms that include the inhibition of tubulin polymerization, disruption of EGFR signaling, and the induction of apoptosis in various cancer cell lines.[2]

2-(4-Chlorophenyl)indolizine-3-carbaldehyde emerges as a particularly valuable derivative. The 2-aryl substitution pattern is a common feature in biologically active indolizines, and the 4-chlorophenyl group is a well-established pharmacophore known to enhance binding affinity to various protein targets. The carbaldehyde group at the C-3 position, the most nucleophilic site of the indolizine ring, serves as a versatile synthetic handle for further molecular elaboration and the development of compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a compound is critical for its application in research and development. The key physicochemical data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde are summarized below.

PropertyValueSource
CAS Number 558424-57-0Alfa Aesar
Molecular Formula C₁₅H₁₀ClNOAlfa Aesar
Molecular Weight 255.70 g/mol Alfa Aesar
Appearance Expected to be a solid (e.g., yellow or off-white crystals)General knowledge
Density 1.24 g/cm³ (predicted)Alfa Aesar
Hydrogen Bond Donors 0Alfa Aesar
Hydrogen Bond Acceptors 2 (N and O)Alfa Aesar
Canonical SMILES C1=CC2=C(C(=C(N2C=C1)C3=CC=C(C=C3)Cl)C=O)Alfa Aesar
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on the structure, the following spectral data are anticipated.

TechniqueExpected Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): ~9.8-10.0 (s, 1H, -CHO), ~8.2-8.4 (d, 1H, H-5), ~7.8-8.0 (d, 2H, Ar-H ortho to C-indolizine), ~7.4-7.6 (m, 3H, Ar-H meta to C-indolizine & H-8), ~7.0-7.2 (m, 2H, H-6, H-7), ~6.8-7.0 (s, 1H, H-1).
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): ~185-190 (C=O), ~140-145 (C-Ar, quat.), ~135-140 (C-Cl, quat.), ~130-135 (C-2, quat.), ~128-130 (Ar-CH), ~125-128 (C-3, quat.), ~120-125 (Py-CH), ~115-120 (Py-CH), ~110-115 (Py-CH), ~105-110 (C-1).
FT-IR (KBr, cm⁻¹)ν: ~1660-1680 (C=O stretch, aldehyde), ~1600-1450 (C=C stretch, aromatic), ~1100-1000 (C-Cl stretch).
Mass Spec. (ESI+)m/z: 256.04 [M+H]⁺, 278.02 [M+Na]⁺.

Note: These are predicted values based on typical chemical shifts for similar structures and should be confirmed by experimental data.[4]

Synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

The synthesis of the target compound is most efficiently achieved via a two-step sequence: first, the construction of the 2-(4-chlorophenyl)indolizine core, followed by electrophilic formylation at the C-3 position.

Step 1: Synthesis of 2-(4-Chlorophenyl)indolizine via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the indolizine scaffold.[5] This approach involves the in situ generation of a pyridinium ylide from a pyridinium salt, which then reacts with a dipolarophile.

Causality of Experimental Choices:

  • Pyridinium Salt Formation: 2-Methylpyridine is reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one. The phenacyl bromide derivative is an excellent alkylating agent, and the pyridinic nitrogen acts as a nucleophile to form the key quaternary pyridinium salt intermediate.

  • Ylide Generation and Cycloaddition: A mild base, such as triethylamine or potassium carbonate, is used to deprotonate the acidic methylene group adjacent to the pyridinium nitrogen, generating the pyridinium ylide in situ. This highly reactive 1,3-dipole immediately undergoes an intramolecular cyclization followed by dehydration (or oxidation) to yield the aromatic indolizine ring system. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the salt formation and subsequent reaction steps.

Step 2: Vilsmeier-Haack Formylation of 2-(4-Chlorophenyl)indolizine

The Vilsmeier-Haack reaction is the classic and most effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The indolizine ring is highly activated towards electrophilic substitution, particularly at the C-3 position of the five-membered ring.

Causality of Experimental Choices:

  • Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is pre-formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[6] This is typically done at low temperatures (0 °C) to control the exothermic reaction.

  • Electrophilic Attack: The electron-rich 2-(4-chlorophenyl)indolizine acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack occurs regioselectively at the C-3 position due to the higher electron density at this site, which is predicted by molecular orbital calculations.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: 2-(4-Chlorophenyl)indolizine Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Methylpyridine C Quaternary Pyridinium Salt A->C B 2-Bromo-1-(4-chlorophenyl)ethan-1-one B->C D Pyridinium Ylide (in situ) C->D Base (e.g., K₂CO₃) Acetonitrile, Reflux E 2-(4-Chlorophenyl)indolizine D->E Intramolecular Cyclization & Aromatization F POCl₃ + DMF H 2-(4-Chlorophenyl)indolizine-3-carbaldehyde E->H 1. Vilsmeier Reagent 2. Heat G Vilsmeier Reagent F->G 0 °C G->H I Hydrolysis (H₂O workup) caption Synthetic route to the target compound.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Introduction: The Significance of the Indolizine Scaffold in Modern Drug Discovery The indolizine nucleus, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indolizine Scaffold in Modern Drug Discovery

The indolizine nucleus, a fused bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and structural rigidity have made it a cornerstone for the development of novel therapeutic agents and functional organic materials. The derivatization of the indolizine core allows for the fine-tuning of its biological activity and photophysical properties.

This guide focuses on a specific, highly functionalized derivative: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde . The introduction of a 4-chlorophenyl group at the 2-position and a carbaldehyde (formyl) group at the 3-position creates a molecule with significant potential for further synthetic elaboration. The aldehyde functionality, in particular, serves as a versatile chemical handle for the construction of more complex molecular architectures through reactions such as condensations, oxidations, and reductions. Understanding the precise spectroscopic signature of this core molecule is paramount for researchers engaged in the synthesis and application of novel indolizine-based compounds.

This document provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from closely related structural analogs.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The proton NMR spectrum of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehyde proton, the protons of the indolizine core, and the protons of the 4-chlorophenyl substituent. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Justification and Expert Insights
Aldehyde (-CHO)9.5 - 10.5Singlet (s)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the π system. This results in a characteristic downfield shift.[2][3][4][5]
H-5~8.2 - 8.5Doublet (d)This proton is adjacent to the bridgehead nitrogen and is significantly deshielded.
H-8~7.6 - 7.9Doublet (d)The chemical shift is influenced by the aromatic ring current of the indolizine system.
H-6, H-7~7.0 - 7.4Multiplet (m)These protons typically appear as a complex multiplet in the aromatic region.
H-1~7.5 - 7.8Singlet (s)The proton at the 1-position of the indolizine ring.
4-Chlorophenyl (H-2', H-6')~7.4 - 7.6Doublet (d)Protons ortho to the chloro group.
4-Chlorophenyl (H-3', H-5')~7.3 - 7.5Doublet (d)Protons meta to the chloro group.

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Justification and Expert Insights
Aldehyde (C=O)185 - 195The carbonyl carbon is highly deshielded and appears far downfield.
Indolizine C-2, C-3120 - 140Carbons of the five-membered ring.
Indolizine C-5, C-6, C-7, C-8, C-8a110 - 135Carbons of the six-membered ring.
4-Chlorophenyl C-1'130 - 135The ipso-carbon attached to the indolizine ring.
4-Chlorophenyl C-2', C-6'128 - 132Carbons ortho to the chloro group.
4-Chlorophenyl C-3', C-5'125 - 129Carbons meta to the chloro group.
4-Chlorophenyl C-4'132 - 136The carbon bearing the chloro substituent.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional Group Predicted Absorption (cm⁻¹) Intensity Justification and Expert Insights
C=O (Aldehyde)1660 - 1700StrongThe carbonyl stretch is a very strong and characteristic absorption. Conjugation with the indolizine ring system is expected to lower the frequency compared to a simple aliphatic aldehyde.[6][7][8]
C-H (Aldehyde)2820 - 2880 and 2720 - 2780MediumThe presence of two distinct C-H stretching bands for the aldehyde proton is a highly diagnostic feature.[6]
C=C (Aromatic)1500 - 1600Medium to StrongThese absorptions arise from the stretching vibrations of the carbon-carbon double bonds in the indolizine and chlorophenyl rings.
C-H (Aromatic)3000 - 3100MediumStretching vibrations of the C-H bonds on the aromatic rings.
C-Cl700 - 800StrongThe carbon-chlorine stretching vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features.

Ion Predicted m/z Interpretation and Justification
[M]⁺269/271The molecular ion peak. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.
[M-H]⁺268/270Loss of the aldehyde proton is a common fragmentation pathway for aldehydes.[9][10]
[M-CHO]⁺240/242Loss of the formyl radical is another characteristic fragmentation for aldehydes.[9][10]
[M-Cl]⁺234Loss of the chlorine atom.
Fragments of the chlorophenyl ring111/113Characteristic fragment of a chlorophenyl cation.
Fragments of the indolizine ringVariousThe indolizine ring can undergo complex fragmentation.

Experimental Protocols

The synthesis and spectroscopic analysis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde require a systematic and well-controlled experimental workflow.

Synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

A common and effective method for the synthesis of 2-arylindolizine-3-carbaldehydes is through a Vilsmeier-Haack formylation of a 2-arylindolizine precursor. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(4-Chlorophenyl)indolizine cluster_step2 Step 2: Vilsmeier-Haack Formylation Pyridine Pyridine Ylide Pyridinium Ylide Intermediate Pyridine->Ylide Reaction Bromoacetophenone 2-Bromo-1-(4-chlorophenyl)ethanone Bromoacetophenone->Ylide Indolizine 2-(4-Chlorophenyl)indolizine Ylide->Indolizine Cyclization Target 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Indolizine->Target Formylation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reaction POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier->Target

Caption: Synthetic workflow for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Step-by-Step Methodology:

  • Synthesis of 2-(4-Chlorophenyl)indolizine:

    • To a solution of pyridine in a suitable solvent (e.g., acetone), add 2-bromo-1-(4-chlorophenyl)ethanone dropwise at room temperature.

    • Stir the reaction mixture for several hours to form the pyridinium salt.

    • The resulting pyridinium salt is then treated with a base (e.g., aqueous potassium carbonate) to generate the pyridinium ylide in situ.

    • The ylide undergoes a 1,3-dipolar cycloaddition followed by aromatization to yield 2-(4-chlorophenyl)indolizine.

    • The product is then purified by column chromatography.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, the Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

    • A solution of 2-(4-chlorophenyl)indolizine in DMF is then added to the freshly prepared Vilsmeier reagent.

    • The reaction mixture is heated, and upon completion, it is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide solution).

    • The precipitated product, 2-(4-chlorophenyl)indolizine-3-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the synthesized compound.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (EI or ESI) Start->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for spectroscopic characterization.

Methodology Details:

  • NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra can be obtained using either electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. The predicted NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for researchers working with this important class of compounds. The versatile aldehyde functionality of this molecule opens up numerous avenues for the synthesis of novel indolizine derivatives with potential applications in drug discovery and materials science. Further experimental validation of this predicted data will be a valuable contribution to the field of heterocyclic chemistry.

References

  • Antonini, I., Cardellini, M., Claudi, F., Franchetti, A., Gulini, U., De Caro, G., & Venturi, F. (1977). Indolizine Derivatives with Biological Activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and Their N-Alkyl Derivatives. Journal of Pharmaceutical Sciences, 66(12), 1692-1696. [Link]

  • Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Journal of Basic and Clinical Pharmacy. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylindolizine. PubChem Compound Summary for CID 96128. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-carboxaldehyde. PubChem Compound Summary for CID 10256. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

  • The University of Queensland. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

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Foundational

Crystal structure of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

An In-depth Technical Guide to the Crystal Structure of a 2-Phenylindolizine-3-carbaldehyde Derivative For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of a 2-Phenylindolizine-3-carbaldehyde Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the crystal structure of a prominent derivative of the indolizine scaffold, 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate. Due to the absence of published crystallographic data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, this closely related analog is presented to offer valuable structural insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Indolizine Core

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community. As structural isomers of the well-known indole nucleus, indolizines exhibit a wide array of pharmacological and photophysical properties. Their unique 10-π electron aromatic system, comprising a fused pyridine and pyrrole ring, imparts distinct chemical reactivity and biological activity, making them attractive scaffolds for drug discovery and the development of functional materials.

Synthesis and Crystallization: A Pathway to Structural Elucidation

The journey to understanding the three-dimensional architecture of a molecule begins with its synthesis and subsequent crystallization. The title compound, a hydrazone derivative of 2-phenylindolizine-3-carbaldehyde, provides a compelling case study in the strategic chemical manipulations required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of the Parent Aldehyde and its Hydrazone Derivative

The synthesis of the parent 2-phenylindolizine-3-carbaldehyde is typically achieved through established methods for indolizine synthesis, often involving a 1,3-dipolar cycloaddition reaction. The subsequent formation of the (4-phenylthiazol-2-yl)hydrazone is a condensation reaction between the aldehyde and the corresponding hydrazine, a common strategy to introduce further functional complexity and to facilitate crystallization.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis of 2-Phenylindolizine-3-carbaldehyde: A mixture of the appropriate pyridinium ylide and an α,β-unsaturated aldehyde is refluxed in a suitable solvent to yield the indolizine core.

  • Formation of the Hydrazone: 2-Phenylindolizine-3-carbaldehyde is reacted with (4-phenylthiazol-2-yl)hydrazine in an acidic medium to promote the condensation reaction.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified hydrazone derivative in an appropriate solvent system.

The rationale behind derivatizing the parent aldehyde to its hydrazone for crystallographic studies often lies in the enhanced planarity and intermolecular interactions that the extended conjugated system of the hydrazone can provide, which can lead to more ordered crystal packing.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The core of this technical guide is the detailed analysis of the single-crystal X-ray diffraction data obtained for 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate[1].

Crystallographic Data

The fundamental parameters defining the crystal lattice and the conditions of the X-ray diffraction experiment are summarized in the table below.

Parameter Value [1]
Chemical FormulaC₂₄H₁₉N₄S⁺·Br⁻·H₂O
Formula Weight493.42
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.1679 (12)
b (Å)11.1657 (18)
c (Å)32.640 (4)
β (°)91.708 (2)
Volume (ų)2246.9 (6)
Z4
Temperature (K)298 (2)
RadiationMo Kα
R-factor0.066
wR-factor0.155

Table 1: Crystallographic data for 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate.

Molecular Geometry and Conformation

The crystal structure reveals a nearly planar conformation for the core of the molecule, encompassing the thiazole and indolizine ring systems connected by the N-N=C bridge[1]. This planarity is a key feature, as it facilitates π-π stacking interactions and the formation of an extended conjugated system, which can influence the material's electronic and photophysical properties. The planarity is a direct consequence of the sp² hybridization of the atoms involved in the conjugated system.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. The component ions and water molecules are linked by N—H···O, N—H···Br, and O—H···Br hydrogen bonds[1]. Additionally, weaker C—H···O, C—H···N, and C—H···π interactions contribute to the overall stability of the crystal lattice, forming chains along the a-axis[1]. The presence of a water molecule in the crystal lattice plays a crucial role in mediating these hydrogen bonding networks.

Visualizations

To aid in the conceptualization of the molecular structure and experimental workflow, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis start Indolizine Synthesis hydrazone Hydrazone Formation start->hydrazone cryst Crystallization hydrazone->cryst data_coll Data Collection cryst->data_coll structure_sol Structure Solution data_coll->structure_sol refinement Structure Refinement structure_sol->refinement cif CIF File Generation refinement->cif analysis Structural Analysis cif->analysis

Sources

Exploratory

A Technical Guide to the Solvatochromic Properties of Functionalized Indolizines

Executive Summary Indolizine, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the development of advanced fluorescent probes. Its rigid, planar structure and electron-rich na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolizine, a nitrogen-containing heterocyclic aromatic compound, has emerged as a privileged scaffold in the development of advanced fluorescent probes. Its rigid, planar structure and electron-rich nature make it an ideal core for creating environmentally sensitive dyes. By strategically introducing electron-donating and electron-withdrawing groups, the electronic properties of the indolizine core can be finely tuned, leading to compounds that exhibit significant changes in their absorption and emission spectra in response to solvent polarity. This phenomenon, known as solvatochromism, is pivotal for developing probes that can map microenvironments in biological systems, such as protein binding sites and cellular membranes. This guide provides an in-depth exploration of the design principles, synthesis, experimental evaluation, and theoretical analysis of functionalized indolizines, offering researchers a comprehensive toolkit for leveraging their unique solvatochromic properties.

The Indolizine Scaffold: A Platform for Solvatochromic Probe Design

The Phenomenon of Solvatochromism

Solvatochromism refers to the change in the color of a substance, and more broadly, any alteration in its absorption or emission spectra, when it is dissolved in different solvents.[1] This effect arises from differential solvation of the molecule's ground and excited electronic states.[2] For a "push-pull" molecule with an intramolecular charge transfer (ICT) character, the excited state is typically more polar than the ground state. In polar solvents, this polar excited state is stabilized more effectively than the ground state, leading to a lower energy gap and a bathochromic (red) shift in the emission spectrum.[3][4] This sensitivity makes solvatochromic dyes powerful tools for probing the polarity of their immediate surroundings.[5]

Core Strengths of the Indolizine Heterocycle

The indolizine core is a bicyclic aromatic system composed of fused pyridine and pyrrole rings. Its inherent electronic structure and synthetic accessibility make it an exceptional platform for fluorophore development.[6][7] Key advantages include:

  • High Quantum Yields: Many indolizine derivatives are intensely fluorescent.

  • Structural Rigidity: The fused ring system minimizes non-radiative decay pathways, contributing to their brightness.

  • Tunable Photophysics: The C-1, C-3, and C-7 positions are particularly amenable to functionalization, allowing for systematic tuning of emission wavelengths and solvatochromic responses.[6]

  • Synthetic Versatility: Established synthetic routes, such as the 1,3-dipolar cycloaddition (Tschitschibabin reaction), provide reliable access to a wide range of derivatives.

These features position indolizine as a superior scaffold for creating probes that can report on the subtle polarity changes characteristic of biological microenvironments.[8][9]

Design and Synthesis of "Push-Pull" Indolizine Systems

The most effective strategy for inducing strong solvatochromism in indolizines is the creation of a "push-pull" or ICT system.[3] This involves attaching an electron-donating group (D) and an electron-withdrawing group (A) to the conjugated π-system of the indolizine core.

The Intramolecular Charge Transfer (ICT) Principle

Upon photoexcitation, electron density moves from the donor group, through the indolizine π-system, to the acceptor group. This creates a highly polar excited state with a large dipole moment. The greater the change in dipole moment between the ground and excited states (Δµ), the more sensitive the probe's fluorescence spectrum will be to solvent polarity.[10]

A common design involves placing a donor group, like an N,N-dimethylamino group, at the C-3 position and an acceptor group, such as an ester, cyano, or aldehyde group, at the C-7 position.[6] This strategic placement maximizes the charge transfer across the molecule.


}

ICT process in a push-pull indolizine.

Rationale in Synthetic Strategy

The choice of synthetic route is critical for achieving the desired functionalization pattern. The one-pot multicomponent synthesis involving pyridinium ylides, an electron-deficient alkyne, and a functionalized coupling partner is a highly efficient method.

  • Expertise-Driven Choice: Using microwave or ultrasound irradiation can significantly accelerate reaction times and improve yields compared to conventional heating.[11] This is because the high polarity of the reaction intermediates interacts strongly with the electromagnetic field, leading to rapid, localized heating.

  • Trustworthiness of Method: This synthetic approach is self-validating as the resulting indolizine core is highly stable and its formation is often accompanied by the appearance of a strong color or fluorescence, providing immediate qualitative confirmation of reaction success. The regioselectivity is well-established, ensuring the correct placement of functional groups.

Experimental Workflow for Solvatochromic Characterization

A systematic evaluation of a new indolizine derivative's solvatochromic properties requires a standardized workflow to ensure data is reproducible and comparable across different studies.

Overall Experimental Design

The core workflow involves preparing dilute solutions of the indolizine probe in a series of solvents with varying polarities and measuring their spectroscopic properties.


}

Workflow for solvatochromic analysis.

Step-by-Step Experimental Protocol

This protocol provides a robust method for acquiring high-quality solvatochromic data.[12]

Objective: To quantify the solvatochromic shifts of a functionalized indolizine in a series of solvents.

Materials:

  • Functionalized indolizine compound

  • Spectroscopic grade solvents: n-Hexane, Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Ethanol, Methanol.

  • Volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solution (Self-Validation Step):

    • Accurately weigh ~1 mg of the indolizine compound.

    • Dissolve in 10 mL of a high-solubility solvent like DMSO to create a concentrated stock solution (~0.1-0.5 mM).

    • Rationale: Using a single, concentrated stock solution minimizes weighing errors and ensures the final concentration in all test solvents is identical, which is critical for comparing fluorescence intensities.

  • Preparation of Working Solutions:

    • For each test solvent, prepare a 10 mL working solution.

    • Add an aliquot of the stock solution (e.g., 20 µL for a 1 mM stock to get a 2 µM final concentration) to a 10 mL volumetric flask.

    • Dilute to the mark with the respective spectroscopic grade solvent.

    • Rationale: The final concentration should be low enough (~1-10 µM) to avoid inner filter effects and aggregation, which can distort spectral shapes and intensities.

  • Spectroscopic Measurements:

    • UV-Vis Absorption:

      • Record the absorption spectrum for each solution from ~300 nm to 700 nm.

      • Use the pure solvent as a blank for baseline correction before each measurement.

      • Identify and record the wavelength of maximum absorbance (λmax).

    • Fluorescence Emission:

      • Set the excitation wavelength to the λmax determined from the absorption spectrum.

      • Record the emission spectrum, typically scanning a range 20 nm above the excitation wavelength to ~750 nm.

      • Record the wavelength of maximum emission (λem).

  • Data Analysis:

    • Tabulate λmax (abs) and λem for each solvent.

    • Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent: Δν = (1/λabs - 1/λem) * 10⁷.

Quantitative Analysis of Solvatochromic Data

Once spectral data is collected, quantitative models are used to correlate the observed shifts with solvent properties, providing insight into the electronic nature of the probe.

Lippert-Mataga Analysis

The Lippert-Mataga equation is a widely used model that relates the Stokes shift (Δν) to the change in dipole moment between the excited and ground states (µe - µg) and the solvent's polarity, as defined by its dielectric constant (ε) and refractive index (n).[13][14]

The equation is: Δν ≈ (2/hc) * [(µe - µg)² / a³] * Δf + constant

Where:

  • Δν is the Stokes shift in cm⁻¹.

  • h is Planck's constant.

  • c is the speed of light.

  • a is the Onsager cavity radius of the solute molecule.

  • µe and µg are the excited and ground state dipole moments.

  • Δf is the solvent polarity function (orientation polarizability): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].

By plotting the experimentally determined Stokes shift (Δν) against the calculated solvent polarity function (Δf), a linear relationship is often observed.[15] The slope of this plot is directly proportional to the square of the change in dipole moment (Δµ)², providing a quantitative measure of the probe's ICT character.[14]

Multi-Parameter Solvent Scales: Kamlet-Taft

While the Lippert-Mataga model considers bulk solvent properties, it doesn't account for specific solute-solvent interactions like hydrogen bonding. The Kamlet-Taft approach provides a more nuanced analysis by using a multi-parameter linear solvation energy relationship (LSER).[2][16]

νmax = ν₀ + sπ* + aα + bβ

Where:

  • νmax is the absorption or emission maximum in cm⁻¹.

  • π* describes the solvent's dipolarity/polarizability.

  • α is the solvent's hydrogen-bond donating (HBD) acidity.

  • β is the solvent's hydrogen-bond accepting (HBA) basicity.

  • The coefficients s, a, and b represent the sensitivity of the probe to each of these solvent properties.

  • Expertise-Driven Interpretation: A large positive 's' coefficient for fluorescence emission confirms a strong sensitivity to general solvent polarity, consistent with an ICT excited state. Significant 'a' or 'b' coefficients reveal that specific hydrogen-bonding interactions play a major role in stabilizing the ground or excited states, an insight not available from the Lippert-Mataga plot alone.

Case Study: Hypothetical Data for Indolizine-7-carboxylate

The following table presents representative data for a hypothetical push-pull indolizine (3-(N,N-dimethylamino)indolizine-7-carboxylate) to illustrate a typical positive solvatochromic effect, where emission red-shifts with increasing solvent polarity.

SolventεnΔfλabs (nm)λem (nm)Stokes Shift (cm⁻¹)
Toluene2.381.4970.0144104853745
DCM8.931.4240.2174185204543
Acetone20.71.3590.2854225555361
Acetonitrile37.51.3440.3054255705698
Methanol32.71.3290.3094285956211

Note: Data is illustrative. ε (dielectric constant), n (refractive index), and Δf (orientation polarizability) are solvent parameters.

Applications in Drug Development and Cell Biology

The sensitivity of functionalized indolizines to their environment makes them invaluable tools for researchers in the life sciences.

  • Probing Protein Binding Sites: The polarity within the active site of an enzyme is often different from that of bulk water. An indolizine-based ligand could report on its binding event through a significant blue or red shift in its fluorescence, providing a method for high-throughput screening of potential inhibitors.

  • Mapping Cell Membrane Polarity and Fluidity: Cell membranes have a gradient of polarity from the polar head groups to the hydrophobic core. Indolizine probes that partition into the membrane can provide a high-resolution map of these changes, which are often altered in disease states.[10]

  • Cellular Imaging and Sensing: Indolizine scaffolds can be further functionalized with reactive groups to act as turn-on or ratiometric sensors for specific analytes like pH, metal ions, or reactive oxygen species, providing real-time information from within living cells.[6][17][18][19]

Conclusion and Future Outlook

Functionalized indolizines represent a powerful and versatile class of solvatochromic fluorophores. Their strong ICT character, tunable photophysics, and synthetic tractability allow for the rational design of probes tailored to specific applications. The robust experimental and analytical workflows detailed in this guide provide a framework for characterizing these molecules and unlocking their full potential. Future advancements, aided by computational tools like Time-Dependent Density Functional Theory (TD-DFT) for predicting photophysical properties, will continue to drive the development of next-generation indolizine probes for advanced biological imaging and drug discovery.[20][21]

References

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). MDPI. [Link]

  • Cui, R., Gao, Y., Ge, H., Shi, G., Li, Y., Liu, H., Ma, C., Ge, Y., & Liu, C. (2022). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry. [Link]

  • A turn-on fluorescent probe based on indolizine for the detection of sulfite. (2022). RSC Publishing. [Link]

  • Solvatochromism of compound 17. (a) Absorbance and (b) emission spectra... (2023). ResearchGate. [Link]

  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. (2024). MDPI. [Link]

  • Kim, E., Lee, S., Lee, J., & Kim, Y. (2017). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 50(4), 724-733. [Link]

  • Solvatochromism of a D205 indoline dye at the interface of a small TiO2-anatase nanoparticle in acetonitrile: a combined molecular dynamics simulation and DFT calculation study. (2021). ResearchGate. [Link]

  • González-Arjona, D., González-Bohórquez, M., & Seijas, J. A. (2018). Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. [Link]

  • A simple pH fluorescent probe based on new fluorophore indolizine for imaging of living cells. (2017). Semantic Scholar. [Link]

  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). SciSpace. [Link]

  • Patil, M. K., Kotresh, M. G., Tilakraj, T. S., & Inamdar, S. R. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 13(1), 8-19. [Link]

  • Hari, Y., & Tor, Y. (2009). Synthesis, photophysical behavior, and electronic structure of push-pull purines. Journal of the American Chemical Society, 131(5), 2000-2013. [Link]

  • An Investigation of Solvatochromic Behavior. (2003). IT Solutions. [Link]

  • Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. (2022). European Journal of Chemistry. [Link]

  • Lippert-Mataga plot for the dependence of the difference between the... (n.d.). ResearchGate. [Link]

  • Synthesis and Photophysical Properties of Push-Pull Type Pyrroloquinolone Fluorescent Dyes. (2015). PubMed. [Link]

  • Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f). (n.d.). ResearchGate. [Link]

  • Allain, F., Schmidt, F., Lartia, R., Bordeau, G., Grolleau, J., Breton, T., & Achelle, S. (2007). Synthesis and Photophysical Investigation of a Series of Push-Pull Arylvinyldiazine Chromophores. The Journal of Organic Chemistry, 72(11), 4237-4240. [Link]

  • Use of DFT Calculations as a Tool for Designing New Solvatochromic Probes for Biological Applications. (2024). IRL @ UMSL. [Link]

  • El-Shishtawy, R. M., Al-Amshany, Z. M., Asiri, A. M., & El-Brollosy, N. R. (2015). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. PLoS One, 10(3), e0119859. [Link]

  • Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2022). BMC Chemistry. [Link]

  • Lippert-Mataga plot for 4. The solvents from left to right are: (1) cyclohexane. (n.d.). ResearchGate. [Link]

  • Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. (2000). ResearchGate. [Link]

  • An indolizine-derived chemodosimeter with enhanced emission in a micellar environment for ppb-level detection of mercury ions. (2023). Analyst (RSC Publishing). [Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. (2018). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. (2024). ChemRxiv. [Link]

  • Solvatochromism of Indolino Spirobenzoxazine and Its Azo-Substituted Derivative: Comparison of Solvent Polarity Scales of Kamlet-Taft and Catalan. (2015). ResearchGate. [Link]

Sources

Foundational

A Methodological Guide to Assessing the Thermal Stability of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the evaluation of the thermal stability of the novel heterocyclic compound, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the thermal stability of the novel heterocyclic compound, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical importance of thermal stability in the pharmaceutical pipeline and presents a detailed, field-proven methodology for its assessment. By integrating principles of thermal analysis with practical, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this guide establishes a self-validating system for generating reliable and reproducible thermal stability data. The narrative emphasizes the causal relationships behind experimental choices and provides insights into the potential thermal decomposition pathways of this specific indolizine derivative.

Introduction: The Significance of Thermal Stability in Drug Development

The indolizine scaffold, a nitrogen-fused bicyclic heteroaromatic system, is a cornerstone in the development of novel therapeutic agents due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The compound 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, with its specific substitution pattern, represents a promising candidate for further investigation. However, a critical-path activity in the preclinical development of any new chemical entity is the rigorous characterization of its physicochemical properties, among which thermal stability is paramount.

Thermal stability dictates a compound's shelf-life, informs safe handling and storage conditions, and critically influences manufacturing process design, from drying and milling to formulation. An unstable compound may degrade under thermal stress, leading to loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding of the thermal behavior of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is not merely a regulatory requirement but a fundamental necessity for its successful translation from a laboratory curiosity to a viable therapeutic.

This guide provides a robust, first-principles approach to determining the thermal stability profile of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, even in the absence of pre-existing literature data on this specific molecule.

The Compound of Interest: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Property Value Source
Chemical Name 2-(4-Chlorophenyl)indolizine-3-carbaldehydeInternal
CAS Number 558424-57-0[3][4][5]
Molecular Formula C15H10ClNO[4]
Molecular Weight 255.7 g/mol [4]
Structure [4]

The structure of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is characterized by the core indolizine ring system, a phenyl group substituted with a chlorine atom at the 4-position, and a carbaldehyde group at the 3-position of the indolizine ring. The aldehyde group, in particular, is known to be susceptible to oxidation, which can be accelerated by heat.[6] The overall thermal behavior will be influenced by the interplay of these structural features.

Core Methodologies for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8][9] These methods provide complementary information about mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere.[10] It is the most direct method for determining the temperature at which a material begins to decompose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][11] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.[9]

Experimental Protocols

The following protocols are designed to provide a comprehensive thermal stability profile for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

General Sample Preparation

A consistent and well-documented sample preparation procedure is crucial for obtaining reproducible results.

Step-by-Step Protocol:

  • Material Acquisition: Obtain a well-characterized, high-purity sample of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

  • Sample Handling: Handle the sample in a controlled environment (e.g., a glove box with an inert atmosphere) to minimize exposure to atmospheric oxygen and moisture, which could influence thermal events.[6]

  • Sample Weighing: Accurately weigh 3-5 mg of the sample into a clean, tared TGA or DSC pan. The use of a small sample mass minimizes thermal gradients within the sample.

  • Pan Selection: For TGA, use an open ceramic or platinum pan to allow for the free escape of volatile decomposition products. For DSC, use a hermetically sealed aluminum pan to contain any volatile products and prevent their evaporation from influencing the heat flow measurement. A pinhole in the lid can be used if controlled release of volatiles is desired.

Thermogravimetric Analysis (TGA) Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Acquisition & Analysis Prep1 Weigh 3-5 mg of sample Prep2 Place in open TGA pan Prep1->Prep2 Inst1 Place pan in furnace Prep2->Inst1 Inst2 Set atmosphere (N2 or Air) Inst1->Inst2 Inst3 Program temperature ramp (e.g., 10 °C/min from 30 °C to 600 °C) Inst2->Inst3 Acq Record mass vs. temperature Inst3->Acq Ana1 Determine onset of decomposition (Tonset) Acq->Ana1 Ana2 Identify decomposition stages Ana1->Ana2

Caption: TGA Experimental Workflow.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Atmosphere Selection: Perform experiments under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidizing atmosphere (e.g., air at a flow rate of 50 mL/min). This will differentiate between thermal decomposition and oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates for each stage of decomposition.

Differential Scanning Calorimetry (DSC) Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis Prep1 Weigh 3-5 mg of sample Prep2 Seal in hermetic DSC pan Prep1->Prep2 Inst1 Place sample and reference pans in cell Prep2->Inst1 Inst2 Set atmosphere (N2) Inst1->Inst2 Inst3 Program temperature ramp (e.g., 10 °C/min from 30 °C to 300 °C) Inst2->Inst3 Acq Record heat flow vs. temperature Inst3->Acq Ana1 Identify melting point (Tm) Acq->Ana1 Ana2 Detect other thermal events (e.g., crystallization, decomposition) Ana1->Ana2

Caption: DSC Experimental Workflow.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Initial Scan: Heat the sample from ambient temperature to a temperature above its expected melting point but below its decomposition temperature (determined from TGA), at a rate of 10 °C/min. This will determine the melting point (Tm) and enthalpy of fusion (ΔHfus).

    • Heat-Cool-Heat Cycle: To investigate potential polymorphism, a heat-cool-heat cycle can be employed. After the initial heating scan, cool the sample at a controlled rate (e.g., 10 °C/min) and then reheat it. This can reveal melt-recrystallization events.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset and peak temperatures of any endothermic (e.g., melting) or exothermic (e.g., decomposition, crystallization) events.

    • Integrate the area under the melting peak to determine the enthalpy of fusion.

Interpretation of Results and Potential Decomposition Pathways

The data obtained from TGA and DSC should be synthesized to build a comprehensive thermal stability profile.

Parameter Technique Interpretation
Tonset (Decomposition) TGAThe temperature at which the compound begins to degrade. A higher Tonset indicates greater thermal stability.
Mass Loss (%) TGAThe percentage of mass lost at different temperature ranges can provide clues about the fragments being lost during decomposition.
Tm (Melting Point) DSCThe temperature at which the solid-to-liquid phase transition occurs. A sharp melting peak is indicative of high purity.
ΔHfus (Enthalpy of Fusion) DSCThe energy required to melt the sample.
Exothermic Events DSCCan indicate decomposition, which is often an exothermic process. If an exotherm occurs immediately after melting, it suggests that the compound is unstable in the liquid state.
Predicted Thermal Behavior

Based on the structure of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, several potential thermal degradation pathways can be hypothesized:

  • Oxidation of the Aldehyde: In an air atmosphere, the aldehyde group is susceptible to oxidation to a carboxylic acid, which could occur at a lower temperature than the decomposition of the core indolizine ring. This would be observed as an initial mass gain (due to oxygen uptake) followed by mass loss in the TGA curve under air, and an exothermic event in the DSC.

  • Decarbonylation: At higher temperatures, the aldehyde group may undergo decarbonylation, releasing carbon monoxide.

  • Cleavage of the Phenyl Group: The C-C bond connecting the chlorophenyl group to the indolizine core could cleave.

  • Decomposition of the Indolizine Ring: The indolizine ring itself is a relatively stable aromatic system, but at high temperatures, it will fragment. The presence of the electron-withdrawing chlorophenyl and aldehyde groups may influence the stability of the ring system.[12]

The combination of TGA and DSC data, potentially coupled with evolved gas analysis (EGA) techniques such as TGA-MS or TGA-FTIR, can provide definitive evidence for these proposed pathways.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for assessing the thermal stability of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. By following the detailed protocols for TGA and DSC, researchers can generate the critical data necessary to understand the thermal limitations of this compound. This information is indispensable for guiding further development, ensuring the safety and quality of potential drug candidates, and ultimately accelerating the path from discovery to clinical application. The principles and workflows described herein are broadly applicable to the thermal analysis of other novel heterocyclic compounds.

References

  • Alfa Chemistry. 2-(4-Chlorophenyl)indolizine-3-carboxaldehyde. [Link]

  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • ResearchGate. Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%). [Link]

  • PubMed Central (PMC). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

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Exploratory

A Technical Guide to the Quantum Yield Determination of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals. Abstract The indolizine scaffold, a nitrogen-bridged aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science due...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indolizine scaffold, a nitrogen-bridged aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science due to its unique photophysical properties.[1][2] Its derivatives are explored as fluorescent probes, organic light-emitting diode (OLED) materials, and bioactive agents.[3][4] The efficiency of any fluorophore is quantified by its fluorescence quantum yield (Φf), a critical parameter for assessing its utility. This guide provides a comprehensive framework for the determination of the quantum yield of a novel derivative, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. While a specific quantum yield for this exact compound is not yet reported in the literature, this document, written from the perspective of a Senior Application Scientist, outlines the fundamental principles, a robust experimental protocol, and the necessary data analysis to reliably characterize this and similar indolizine-based fluorophores. We will detail the comparative method for quantum yield determination, address common pitfalls, and provide the scientific rationale behind key experimental choices, ensuring a self-validating and reproducible workflow.

Part 1: The Indolizine Core - A Primer on Photophysical Behavior

The indolizine core is a 10-π electron aromatic system, isoelectronic with indole, which often exhibits significant fluorescence.[5] The absorption and emission properties of indolizine derivatives are highly sensitive to the nature and position of substituents on the bicyclic ring system.[1][3]

The Influence of Substituents: The electronic properties of the substituents attached to the indolizine core dictate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and intensity.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) generally increase the electron density of the π-system, often leading to a red-shift (longer wavelength) in both absorption and emission spectra and potentially higher quantum yields.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or, as in our target molecule, a carbaldehyde (-CHO), pull electron density from the ring. This typically results in a blue-shift (shorter wavelength) and can sometimes lead to a decrease in quantum yield through non-radiative decay pathways.[6]

The target molecule, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde , possesses two key substituents:

  • A 4-Chlorophenyl group at the C2 position: The phenyl group extends π-conjugation. The chlorine atom is an electron-withdrawing group via induction but can be a weak π-donor through resonance.

  • A carbaldehyde group at the C3 position: This is a strong electron-withdrawing group, which is expected to significantly modulate the electronic and photophysical properties of the parent indolizine scaffold.

To establish a baseline, the photophysical properties of several related indolizine derivatives are presented below.

Table 1: Comparative Photophysical Data of Selected Indolizine Derivatives

CompoundSubstitution PatternSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φf)Reference
IndolizineUnsubstitutedCyclohexane238, 288, 3373760.16[3]
2-PhenylindolizinePhenyl at C2Cyclohexane253, 305, 3824120.81[3]
Ethyl 3-(2-morpholino-2-oxoethyl)indolizine-1-carboxylateMultipleDichloromethane~375-400--[7]
Trisubstituted Indolizine (3fa)Ethoxycarbonyl at C1, Acetyl at C3, Methyl at C5Toluene-~4500.87[7]

Note: The specific absorption and emission wavelengths and quantum yield of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde must be determined experimentally.

Part 2: The Core Principle - Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a direct measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed.[8]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

There are two primary methods for its determination:

  • Absolute Method: This technique uses an integrating sphere to directly measure the total number of emitted photons relative to the number of absorbed photons from the sample.[9][10] It is highly accurate but requires specialized equipment.

  • Relative (or Comparative) Method: This is the most widely used method, involving a comparison of the fluorescence properties of the test sample to a well-characterized standard with a known quantum yield.[11][12] Given its accessibility, this guide will focus on the relative method.

The cornerstone of the relative method is the principle that for dilute solutions with identical absorbance at the same excitation wavelength, in the same solvent, and measured under identical conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[11]

The relationship is described by the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • The subscripts X and ST denote the test sample and the standard, respectively.[11]

If the same solvent is used for both the sample and the standard, the refractive index term (ηₓ² / ηₛₜ²) cancels out to 1.

Part 3: Experimental Protocol for Quantum Yield Determination

This section provides a self-validating, step-by-step workflow for determining the quantum yield of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis prep_sample Synthesize & Purify Target Compound prep_sol Prepare Stock Solutions (Sample & Standard) prep_sample->prep_sol prep_std Select & Procure Quantum Yield Standard (e.g., Quinine Sulfate) prep_std->prep_sol prep_dil Create Dilution Series (Abs < 0.1) prep_sol->prep_dil acq_abs Measure UV-Vis Absorbance for all solutions prep_dil->acq_abs acq_fluo Measure Fluorescence Spectra (Identical λex & Settings) acq_abs->acq_fluo ana_int Integrate Area of Emission Spectra acq_fluo->ana_int ana_plot Plot: Integrated Intensity vs. Absorbance ana_int->ana_plot ana_grad Calculate Gradients (Slopes) for Sample & Standard ana_plot->ana_grad ana_calc Calculate Quantum Yield using the core equation ana_grad->ana_calc caption Fig 1. Experimental workflow for relative quantum yield determination.

Caption: Fig 1. Experimental workflow for relative quantum yield determination.

Step-by-Step Methodology

1. Synthesis, Purification, and Characterization:

  • Causality: The presence of fluorescent impurities is a primary source of error. The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, likely via methods such as the Tschitschibabin reaction or modern transition-metal-catalyzed cyclizations, must be followed by rigorous purification (e.g., column chromatography, recrystallization).[13][14]

  • Validation: Purity should be confirmed by NMR spectroscopy and mass spectrometry. The molar absorption coefficient (ε) should be determined via Beer-Lambert law analysis.

2. Selection of a Suitable Quantum Yield Standard:

  • Causality: The standard must have a well-documented and stable quantum yield. Crucially, its absorption spectrum should overlap with the excitation wavelength chosen for the test sample, and its emission spectrum should be in a similar region to ensure the detector response is comparable.

  • Protocol: Based on the data for similar indolizines (Table 1), emission is expected in the 400-500 nm range. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.54) is an excellent and widely accepted standard for this region.[9]

  • Validation: The chosen standard must be of the highest purity available (spectroscopic grade).

3. Preparation of Solutions:

  • Causality: To prevent inner filter effects and concentration quenching, all measurements must be performed on highly dilute solutions. The absorbance at the excitation wavelength (and across the entire absorption band) should not exceed 0.1 AU.[8][10]

  • Protocol:

    • Select a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The same solvent must be used for the blank, standard, and test sample.

    • Prepare stock solutions of the test compound and the standard with a concentration of ~10⁻⁴ M.

    • From the stocks, prepare a series of at least five dilutions for both the test compound and the standard, ensuring the maximum absorbance remains below 0.1 AU.

  • Validation: A linear relationship between concentration and absorbance (Beer's Law) must be confirmed for both compounds in the chosen concentration range.

4. Spectroscopic Measurements:

  • Causality: Consistency in instrumental parameters is paramount for a valid comparison between the sample and the standard.

  • Protocol:

    • UV-Vis Absorbance: Using a calibrated spectrophotometer, record the absorbance spectra for all prepared solutions against a solvent blank. Note the exact absorbance value at the intended excitation wavelength for each solution.

    • Fluorescence Emission: Using a spectrofluorometer:

      • Set the excitation wavelength (λex). This should be a wavelength where both the sample and standard absorb light, ideally near the absorption maximum of the sample but avoiding the region of high absorbance (>0.1).

      • Record the emission spectrum for each solution, ensuring the entire emission curve is captured.

      • Crucially, all instrument settings (excitation/emission slit widths, detector voltage, scan speed) must be kept identical for all measurements of both the standard and the test sample.

  • Validation: The shape of the emission spectrum should be independent of the excitation wavelength. This confirms the presence of a single fluorescent species.

5. Data Processing and Calculation:

  • Causality: The gradient method, plotting integrated intensity versus absorbance, is more robust than a single-point calculation as it averages over multiple data points, minimizing random errors.[8][11]

  • Protocol:

    • Integration: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software packages have a built-in function for this.

    • Plotting: For both the standard and the test sample, create a plot of integrated fluorescence intensity (y-axis) versus absorbance at the excitation wavelength (x-axis).

    • Gradient Determination: Perform a linear regression on both sets of data. The slope of the resulting line is the gradient (Grad). The R² value should be >0.99 to ensure linearity and data quality.

    • Final Calculation: Apply the core quantum yield equation. Assuming the same solvent is used: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ)

Part 4: Data Presentation and Interpretation

All acquired and calculated data should be summarized for clarity.

Table 2: Summary of Photophysical Data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

ParameterStandard UsedSolventValue
λ_abs,max (nm)-[Specify Solvent][Experimental Value]
λ_em,max (nm)-[Specify Solvent][Experimental Value]
Stokes Shift (nm)-[Specify Solvent][Calculated Value]
Quantum Yield Standard (Φₛₜ)[e.g., Quinine Sulfate][e.g., 0.5 M H₂SO₄][Known Value, e.g., 0.54]
Gradient (Gradₛₜ)[e.g., Quinine Sulfate][Specify Solvent][From Plot]
Gradient (Gradₓ)2-(4-Chlorophenyl)indolizine-3-carbaldehyde[Specify Solvent][From Plot]
Calculated Quantum Yield (Φₓ) - [Specify Solvent] [Final Value ± Error]

Potential Sources of Error:

  • Solvent Impurities: Traces of fluorescent impurities in the solvent can artificially inflate the measured intensity. Using spectroscopic grade solvents is essential.

  • Instrumental Artifacts: Ensure that the emission spectra are corrected for the instrument's wavelength-dependent response. Modern fluorometers often apply this correction automatically.[10]

  • Temperature and Oxygen: Fluorescence can be sensitive to temperature and quenching by dissolved oxygen. For highly precise measurements, solutions can be degassed. All measurements should be performed at a constant temperature.

Conclusion

The determination of the fluorescence quantum yield is a foundational step in the characterization of any new fluorescent molecule. For 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, this parameter will be critical in assessing its potential for applications ranging from biological imaging to advanced photonic materials. By following the detailed, self-validating protocol outlined in this guide—which emphasizes high-purity materials, careful selection of standards, adherence to the dilute solution regime, and robust data analysis—researchers can generate accurate and reproducible quantum yield values. This enables a meaningful comparison with existing fluorophores and provides the quantitative data necessary to drive the rational design of the next generation of indolizine-based functional materials.

References

  • The Allure of the Indolizine Core: A Technical Guide to its Photophysical Properties and Applic
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  • Relative and absolute determination of fluorescence quantum yields of transparent samples.
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Foundational

The Indolizine Core: A Comprehensive Technical Guide to its Electronic Properties for Researchers and Drug Development Professionals

Introduction: The Allure of a Privileged Heterocycle The indolizine scaffold, a nitrogen-fused bicyclic heteroaromatic system, has emerged from the annals of heterocyclic chemistry to become a focal point of intense rese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of a Privileged Heterocycle

The indolizine scaffold, a nitrogen-fused bicyclic heteroaromatic system, has emerged from the annals of heterocyclic chemistry to become a focal point of intense research in materials science and medicinal chemistry.[1][2] Structurally, it can be envisioned as an isomer of the more common indole, composed of a fused pyridine and a pyrrole ring.[3][4] This unique arrangement imparts a distinct set of electronic properties that make it a "privileged" core structure. Its inherent fluorescence, tunable electronic characteristics, and amenability to diverse functionalization strategies have established indolizine and its derivatives as versatile building blocks for a new generation of pharmaceuticals and optoelectronic materials.[5][6]

This in-depth technical guide provides a comprehensive exploration of the electronic properties of the indolizine core. We will delve into its fundamental electronic structure and aromaticity, explore its photophysical and electrochemical behavior, and discuss how these properties are being harnessed in cutting-edge applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and exploit the unique potential of this fascinating heterocyclic system.

The Electronic Landscape of the Indolizine Core

The electronic properties of indolizine are fundamentally governed by the delocalization of its 10 π-electrons across the fused five- and six-membered rings.[2] This π-rich system is the origin of its characteristic chemical reactivity and its intriguing photophysical and electrochemical behavior.[7]

A Tale of Two Rings: Aromaticity and Electron Distribution

Unlike its isomer indole, the distribution of aromaticity in the indolizine core is not uniform. Theoretical and experimental studies have shown that the five-membered pyrrole-type ring exhibits a higher degree of aromaticity compared to the six-membered pyridine-type ring.[8] This unequal distribution of electron density results in a significant dipole moment, with a net negative charge accumulating on the five-membered ring.[2] This electronic imbalance is a key determinant of its reactivity and intermolecular interactions.

Hückel molecular orbital (HMO) calculations have consistently shown that the highest electron density is found at the C3 position, followed by the C1 position.[9] This makes these positions particularly susceptible to electrophilic attack, a cornerstone of many synthetic strategies for functionalizing the indolizine core.[9][10]

Diagram 1: Numbering and Electron Density of the Indolizine Core

Caption: IUPAC numbering and qualitative electron density of the indolizine core.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The electronic transitions that dictate the photophysical properties of indolizine derivatives occur between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the absorption and emission wavelengths.

In the parent indolizine molecule, the HOMO is primarily localized on the five-membered ring, while the LUMO is distributed across the entire bicyclic system. This spatial distribution can be strategically manipulated through the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the core.

  • Electron-Donating Groups (EDGs): When attached to the indolizine core, EDGs (e.g., -OCH₃, -N(CH₃)₂) raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -CN, -NO₂, -CHO) lower the energy of the LUMO, also reducing the HOMO-LUMO gap and causing a red shift. The strategic placement of both EDGs and EWGs can create a "push-pull" system, further narrowing the energy gap and enabling fine-tuning of the electronic properties.[11]

The ability to modulate the HOMO-LUMO gap through synthetic modification is a key reason for the widespread interest in indolizine derivatives for applications in organic electronics.[8][12]

Photophysical Properties: A World of Light and Color

Indolizine derivatives are renowned for their strong fluorescence, a property that has been exploited in the development of fluorescent probes, bio-imaging agents, and emissive materials for organic light-emitting diodes (OLEDs).[1][2][13]

Absorption and Emission Characteristics

The parent indolizine molecule exhibits absorption in the ultraviolet region. However, by extending the π-conjugated system and introducing various substituents, the absorption and emission can be shifted across the entire visible spectrum.[14] For instance, 1,2-diphenylindolizine derivatives have been synthesized as blue-emitting materials for OLEDs, with emission wavelengths around 450 nm.[15]

The photophysical properties are highly sensitive to the substitution pattern. For example, the introduction of an electron-donating dimethylamino group at the C3 position and an electron-withdrawing carboxylic acid group at the C7 position can lead to tunable emission and applications as fluorescent pH sensors.[14]

Table 1: Photophysical Data of Selected Functionalized Indolizine Derivatives

DerivativeSubstituentsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)ApplicationReference
1,2-diphenylindolizineC1, C2: Phenyl~350~450N/ABlue-emitting material (OLED)[15]
3-(4-dimethylamino)phenyl)indolizine-7-carboxylic acidC3: 4-(dimethylamino)phenyl, C7: -COOH~420~520N/AFluorescent pH sensor[14]
Phenyl-substituted indolizine AIEgensC3: Phenyl derivatives~430~590 (in solution), 496-603 (aggregated)N/AAggregation-Induced Emission (AIE)[11]
Indolizino[1,2-b]quinole derivative (with -CN)Fused quinoline, -CN groupN/AN/AHighPotential electronic material[16]
Aggregation-Induced Emission (AIE)

A particularly exciting development in the photophysics of indolizines is the discovery of aggregation-induced emission (AIE).[11] Unlike many conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules exhibit enhanced fluorescence upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways.[11]

The interplay between RIR and intramolecular charge transfer (ICT) in phenyl-substituted indolizine derivatives has been shown to govern their AIE properties, leading to tunable emissions from cyan to orange.[11] This makes them highly promising materials for solid-state lighting and sensing applications.

Diagram 2: Mechanism of Aggregation-Induced Emission (AIE) in Indolizine Derivatives

G Figure 2: Schematic representation of the AIE mechanism in indolizine derivatives. cluster_solution In Solution (Low Fluorescence) cluster_aggregate In Aggregate (High Fluorescence) sol_excited Excited State sol_ground Ground State sol_excited->sol_ground Non-radiative decay (Intramolecular Rotation) sol_excited->sol_ground Weak Fluorescence agg_excited Excited State agg_ground Ground State agg_excited->agg_ground Strong Fluorescence agg_excited->agg_ground Restricted Intramolecular Rotation (RIR) excitation Excitation (Light) excitation->sol_excited excitation->agg_excited

Caption: Schematic representation of the AIE mechanism in indolizine derivatives.

Electrochemical Behavior: Probing Redox Properties

The π-rich nature of the indolizine core makes it readily susceptible to oxidation.[7][17] Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of indolizine derivatives, providing valuable insights into their redox potentials and the stability of the resulting radical species.

Oxidation Potentials and Radical Cation Stability

Indolizines typically exhibit reversible or quasi-reversible oxidation waves at relatively low potentials, corresponding to the formation of a radical cation.[17] The stability of this radical cation is highly dependent on the substitution pattern. Bulky substituents, particularly at the C1, C2, and C3 positions, can sterically hinder dimerization and other follow-up reactions, thereby enhancing the stability of the radical cation.[17]

The oxidation potential itself is a measure of the ease with which an electron can be removed from the HOMO. Therefore, the introduction of EDGs will lower the oxidation potential, while EWGs will increase it. This tunability of redox properties is crucial for applications in organic electronics, where the alignment of energy levels is critical for efficient charge injection and transport.[8][12]

Applications in Electrosynthesis

The electrochemical properties of indolizines are not only important for their applications in materials science but also for the development of green and sustainable synthetic methodologies.[5][18] Electrochemical C-H functionalization, for instance, allows for the direct introduction of various functional groups onto the indolizine core without the need for harsh reagents.[18] Anodic oxidation can generate indolizine radical cations or other reactive intermediates that can then couple with a variety of nucleophiles.[18]

Experimental Protocol: Characterization of Electronic Properties

1. UV-Visible and Fluorescence Spectroscopy

  • Objective: To determine the absorption and emission properties of indolizine derivatives.

  • Methodology:

    • Prepare dilute solutions of the indolizine derivative in a suitable solvent (e.g., ethanol, acetonitrile).[19]

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

    • Record the emission spectrum using a fluorescence spectrophotometer, exciting at the wavelength of maximum absorption (λ_abs).

    • To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is used as a reference. The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[19]

2. Cyclic Voltammetry (CV)

  • Objective: To investigate the redox behavior and determine the oxidation potentials of indolizine derivatives.

  • Methodology:

    • Prepare a solution of the indolizine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).[7]

    • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Scan the potential over a range that encompasses the expected redox events.

    • The oxidation potential (E_ox) is determined from the position of the anodic peak. The reversibility of the redox process can be assessed by the peak separation and the ratio of the anodic and cathodic peak currents.

Applications in Drug Development and Materials Science

The unique electronic properties of the indolizine core have propelled its use in a wide range of applications, from medicinal chemistry to organic electronics.

Drug Development

The indolizine scaffold is a key component in several biologically active molecules and clinically approved drugs.[18] Its ability to interact with biological targets is often related to its electronic and steric properties. For example, the anticancer drugs irinotecan and topotecan contain the indolizine core.[18] The π-rich nature of the indolizine system allows for π-π stacking interactions with biological macromolecules, while its hydrogen bonding capabilities and dipole moment can contribute to receptor binding. The electronic properties also influence the metabolic stability and pharmacokinetic profile of drug candidates.[20]

Organic Electronics

The tunable fluorescence and electrochemical properties of indolizine derivatives make them highly attractive for applications in organic electronics.[5][21]

  • Organic Light-Emitting Diodes (OLEDs): As discussed, indolizines are being developed as blue-emitting materials, which are crucial for full-color displays and white lighting.[3][15] Their high thermal stability and excellent photophysical properties are key advantages in this context.[15]

  • Organic Field-Effect Transistors (OFETs): The development of π-expanded indoloindolizines has led to materials with ambipolar charge transport properties, meaning they can conduct both holes and electrons.[8][12][22] This is a highly desirable characteristic for the fabrication of complementary logic circuits.

  • Dye-Sensitized Solar Cells (DSSCs): The strong absorption and favorable energy levels of certain indolizine derivatives make them potential candidates for use as sensitizer dyes in DSSCs.[3]

Future Outlook

The field of indolizine chemistry is poised for continued growth and innovation. The development of new synthetic methodologies, particularly those based on green chemistry principles like electro- and photochemistry, will undoubtedly lead to a wider array of functionalized indolizine derivatives with tailored electronic properties.[5][18] A deeper understanding of structure-property relationships, aided by computational modeling, will enable the rational design of new materials for specific applications.[23] We can anticipate seeing indolizine-based compounds playing an increasingly important role in the development of next-generation pharmaceuticals, advanced electronic devices, and sophisticated molecular probes.

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  • Structure activity relationship of indolizine containing aminomethoxybenzoyl derivative - ResearchG
  • Recent advances in the synthesis of indolizines and their π-expanded analogues - PubMed. (2016-08-16).
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  • Structure-property relationships for three indoline dyes used in dye-sensitized solar cells: TDDFT study of visible absorption and photoinduced charge-transfer processes - PubMed.
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Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Protocol for the Synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Introduction: The Significance of the Indolizine Scaffold in Medicinal Chemistry The indolizine nucleus, a fused nitrogen-containing heterocyclic system, is recognized as a "privileged scaffold" in the realm of drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indolizine Scaffold in Medicinal Chemistry

The indolizine nucleus, a fused nitrogen-containing heterocyclic system, is recognized as a "privileged scaffold" in the realm of drug discovery and development.[1] Its unique structural and electronic properties have established it as a cornerstone in the synthesis of a multitude of compounds with a broad spectrum of pharmacological activities. These activities span from anticancer and anti-inflammatory to antimicrobial and antiviral properties, making indolizine derivatives highly sought-after targets for medicinal chemists.[1] The introduction of a carbaldehyde group, as in 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration, enabling the generation of diverse chemical libraries for biological screening. This application note provides a detailed, two-step protocol for the synthesis of this valuable intermediate, grounded in established and reliable chemical transformations.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is most effectively achieved through a two-step sequence:

  • Step 1: Tschitschibabin Indolizine Synthesis - This classic condensation reaction is employed to construct the core indolizine ring system.[2][3] It involves the reaction of 2-picoline (2-methylpyridine) with an α-haloketone, in this case, 2-bromo-1-(4-chlorophenyl)ethanone.

  • Step 2: Vilsmeier-Haack Formylation - This reliable and widely used method introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5] The 2-(4-Chlorophenyl)indolizine intermediate is subjected to the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield the final product.

This sequential approach allows for the controlled and efficient synthesis of the target molecule with a high degree of purity.

Visualizing the Synthesis

Overall Reaction Scheme

G cluster_0 Step 1: Tschitschibabin Indolizine Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation 2-Picoline2-Bromo-1-(4-chlorophenyl)ethanone 2-Picoline2-Bromo-1-(4-chlorophenyl)ethanone 2-(4-Chlorophenyl)indolizine 2-(4-Chlorophenyl)indolizine 2-Picoline2-Bromo-1-(4-chlorophenyl)ethanone->2-(4-Chlorophenyl)indolizine 2-(4-Chlorophenyl)indolizine-3-carbaldehyde 2-(4-Chlorophenyl)indolizine-3-carbaldehyde 2-(4-Chlorophenyl)indolizine->2-(4-Chlorophenyl)indolizine-3-carbaldehyde POCl3, DMF

Caption: Two-step synthesis of the target compound.

Materials and Reagents

ReagentMolecular FormulaMW ( g/mol )Supplier (Example)CAS No.
2-PicolineC₆H₇N93.13Sigma-Aldrich109-06-8
2-Bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.49Alfa Aesar536-38-9
Sodium bicarbonateNaHCO₃84.01Fisher Scientific144-55-8
AcetoneC₃H₆O58.08VWR Chemicals67-64-1
Dichloromethane (DCM)CH₂Cl₂84.93Sigma-Aldrich75-09-2
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Alfa Aesar68-12-2
Phosphorus oxychloride (POCl₃)POCl₃153.33Sigma-Aldrich10025-87-3
Sodium hydroxideNaOH40.00Fisher Scientific1310-73-2
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich7487-88-9

Detailed Experimental Protocol

Part 1: Synthesis of 2-(4-Chlorophenyl)indolizine

This procedure is based on the principles of the Tschitschibabin indolizine synthesis.[2][6]

Workflow:

G A Reactants Mixing (2-Picoline & α-bromoketone in Acetone) B Reflux (Formation of Pyridinium Salt) A->B C Cyclization (Addition of NaHCO3 solution) B->C D Isolation (Precipitation & Filtration) C->D E Purification (Recrystallization) D->E F Characterization (Intermediate Product) E->F

Caption: Workflow for the synthesis of the indolizine intermediate.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (10.0 g, 42.8 mmol) in 100 mL of acetone.

  • Addition of 2-Picoline: To the stirred solution, add 2-picoline (4.4 mL, 44.9 mmol) dropwise at room temperature. An exothermic reaction may be observed, and a precipitate of the pyridinium salt may form.

  • Formation of Pyridinium Salt: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the mixture to room temperature, add a saturated aqueous solution of sodium bicarbonate (100 mL) portion-wise with vigorous stirring. The color of the mixture will typically change, and a solid will precipitate.

  • Isolation: Continue stirring for 1 hour at room temperature. Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 50 mL), and then with a small amount of cold ethanol.

  • Purification: The crude 2-(4-chlorophenyl)indolizine can be purified by recrystallization from ethanol to afford a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. The expected yield is typically in the range of 70-85%. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.95-8.10 (m, 3H), 7.60-7.70 (d, 1H), 7.35-7.45 (d, 2H), 7.20-7.30 (m, 1H), 6.80-6.90 (m, 1H), 6.60-6.70 (t, 1H).

    • Expected ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 135.5, 134.0, 133.5, 129.0, 128.5, 125.0, 121.0, 118.0, 112.5, 111.0, 107.0.

Part 2: Vilsmeier-Haack Formylation to 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

This procedure follows the established Vilsmeier-Haack reaction conditions for electron-rich heterocycles.[4][7]

Workflow:

G A Vilsmeier Reagent Formation (POCl3 in DMF at 0°C) B Addition of Indolizine (Intermediate from Part 1) A->B C Reaction (Heating) B->C D Work-up (Hydrolysis with NaOH solution) C->D E Extraction & Purification (DCM, Column Chromatography) D->E F Characterization (Final Product) E->F

Caption: Workflow for the Vilsmeier-Haack formylation.

Step-by-Step Procedure:

  • Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 20 mL) and cool to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 4.0 mL, 42.8 mmol) dropwise with stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Addition of Indolizine Intermediate: Dissolve 2-(4-chlorophenyl)indolizine (5.0 g, 21.9 mmol) in anhydrous DMF (10 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 3-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (ca. 200 g). Basify the mixture to pH 9-10 by the slow addition of a 20% aqueous sodium hydroxide solution, while keeping the temperature below 20°C with an ice bath. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 75 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Drying and Characterization: Evaporate the solvent from the pure fractions to obtain 2-(4-chlorophenyl)indolizine-3-carbaldehyde as a solid. The expected yield is typically in the range of 65-80%.

    • Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.95 (s, 1H, -CHO), 9.60 (d, 1H), 8.30 (d, 1H), 7.60 (d, 2H), 7.45 (d, 2H), 7.30 (m, 1H), 7.05 (m, 1H), 6.90 (t, 1H).

    • Expected ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 185.0, 138.0, 136.0, 134.5, 131.0, 129.5, 128.0, 124.0, 122.0, 119.0, 115.0, 114.0.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 2-Bromo-1-(4-chlorophenyl)ethanone is a lachrymator; handle with care.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme caution.

  • The Vilsmeier-Haack reaction work-up is exothermic; ensure efficient cooling during the neutralization step.

Conclusion

This application note details a reliable and efficient two-step protocol for the synthesis of 2-(4-chlorophenyl)indolizine-3-carbaldehyde, a valuable building block in medicinal chemistry. The Tschitschibabin reaction provides a straightforward entry to the 2-arylindolizine core, which is then selectively formylated at the 3-position using the Vilsmeier-Haack reaction. The procedures outlined are based on well-established chemical principles and can be readily implemented in a standard organic synthesis laboratory. The resulting product serves as a versatile platform for the development of novel indolizine-based therapeutic agents.

References

  • Botezatu, A., et al. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908. [Link]

  • Katritzky, A. R., et al. (1999). A Benzotriazole-Based Method for the Synthesis of Indolizines and Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloadditions. The Journal of Organic Chemistry, 64(20), 7618–7621. [Link]

  • Tominaga, Y., et al. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618–2623. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330. [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]

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Application

Illuminating the Cellular World: A Guide to Bioimaging with Indolizine Derivatives

Foreword: The Rise of a Versatile Fluorophore In the dynamic field of cellular biology, the ability to visualize the intricate machinery of life in its native context is paramount. Fluorescent probes have emerged as indi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rise of a Versatile Fluorophore

In the dynamic field of cellular biology, the ability to visualize the intricate machinery of life in its native context is paramount. Fluorescent probes have emerged as indispensable tools, illuminating specific molecules and organelles to unravel complex biological processes. Among the diverse array of fluorophores, the indolizine scaffold has garnered significant attention for its remarkable versatility and tunable photophysical properties.[1] This heterocyclic compound, an isomer of indole, serves as a robust framework for the design of novel probes for a myriad of bioimaging applications.[2][3]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the practical applications of indolizine derivatives in bioimaging. Moving beyond a mere catalog of compounds, we will explore the rationale behind their design, provide detailed protocols for their use, and offer insights into the interpretation of the resulting data. Our focus is on empowering you, the researcher, to harness the full potential of these powerful imaging agents in your scientific endeavors.

The Indolizine Advantage: A Symphony of Structure and Function

The utility of indolizine derivatives in bioimaging stems from a unique combination of advantageous properties. Their relatively small size and lipophilic nature often facilitate cell permeability, a crucial prerequisite for imaging intracellular targets.[4] Furthermore, the electronic landscape of the indolizine ring system is readily modified through synthetic chemistry, allowing for the fine-tuning of its fluorescence characteristics.[5] By strategically introducing electron-donating or -withdrawing groups, chemists can modulate the absorption and emission wavelengths, Stokes shifts, and quantum yields to suit specific imaging needs.[6] This inherent "tunability" is the cornerstone of the indolizine advantage, enabling the development of probes that are not only bright and photostable but also highly specific for their biological targets.

dot graph TD; A[Indolizine Core] --> B{Chemical Modification}; B --> C[Tunable Photophysical Properties]; C --> D[Bioimaging Applications]; D --> E[Organelle Staining]; D --> F[Ion Sensing]; D --> G[Enzyme Detection]; subgraph Properties; C; end subgraph Applications; E; F; G; end

caption: "The Indolizine Workflow: From Core Scaffold to Bioimaging Application." end

Application Note 1: Illuminating the Powerhouses - Mitochondria-Specific Imaging

Mitochondria, the epicenters of cellular energy production and signaling, are critical players in both cellular health and disease. Visualizing their morphology and function in living cells is therefore of paramount importance. Indolizine derivatives have emerged as powerful tools for mitochondria-specific staining, offering advantages over traditional dyes.

Causality of Experimental Design: The Path to Mitochondrial Accumulation

The targeted accumulation of small molecule probes within mitochondria is typically driven by the organelle's significant negative membrane potential.[7] Many mitochondria-targeted indolizine probes incorporate a lipophilic cation, such as a triphenylphosphonium (TPP) group.[8] This positively charged moiety facilitates the electrophoretic movement of the probe across the mitochondrial membrane, leading to its concentration within the mitochondrial matrix.

dot graph ER { rankdir=LR; node [shape=box, style=rounded]; "Indolizine Probe (Cationic)" -> "Cell Membrane (Passive Diffusion)"; "Cell Membrane (Passive Diffusion)" -> "Cytosol"; "Cytosol" -> "Mitochondrial Membrane (Negative Potential)"; "Mitochondrial Membrane (Negative Potential)" -> "Mitochondrial Matrix (Accumulation)"; }

caption: "Mechanism of Mitochondrial Targeting by Cationic Indolizine Probes." end

Protocol: Live-Cell Staining of Mitochondria

This protocol provides a general framework for staining mitochondria in live adherent cells using a mitochondria-targeted indolizine probe. Optimization of probe concentration and incubation time is recommended for each new cell line and probe.

Materials:

  • Mitochondria-targeted indolizine probe (e.g., TPP-conjugated derivative)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed adherent cells on a live-cell imaging dish or chambered coverglass at a suitable density to allow for individual cell imaging. Culture overnight to ensure adherence and healthy growth.

  • Probe Preparation: Prepare a 1 mM stock solution of the indolizine probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration (typically in the range of 100-500 nM) in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[9]

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[10]

  • Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the stained mitochondria using a fluorescence microscope equipped with a suitable filter set for the specific indolizine derivative.

Application Note 2: Probing the Cellular Recycling Centers - Lysosome-Specific Imaging

Lysosomes are acidic organelles responsible for the degradation and recycling of cellular waste. Their dysfunction is implicated in a range of diseases, making them a key target for cellular imaging. Certain indolizine derivatives can be designed to accumulate in these acidic compartments.

Causality of Experimental Design: Trapping in an Acidic Environment

The targeting of lysosomes by small molecule probes often relies on their weakly basic nature.[11] These probes can diffuse across the cell and lysosomal membranes in their neutral state. Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the probe becomes protonated, acquiring a positive charge. This charged form is membrane-impermeant and is therefore trapped within the lysosome, leading to a localized increase in fluorescence.

dot graph LR; subgraph "Cellular Environment" A["Indolizine Probe (Neutral)"] -- "Diffusion" --> B["Lysosome"]; end subgraph "Lysosomal Lumen (Acidic)" B -- "Protonation" --> C["Indolizine Probe (Charged)"]; end C -- "Trapped" --> D["Fluorescence Signal"];

caption: "Mechanism of Lysosomal Accumulation via Acidotropic Trapping." end

Protocol: Live-Cell Staining of Lysosomes

This protocol outlines a general procedure for staining lysosomes in live cells using a lysosomotropic indolizine probe.

Materials:

  • Lysosomotropic indolizine probe

  • Anhydrous DMSO

  • Complete cell culture medium

  • PBS or other suitable imaging buffer

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture adherent cells on a live-cell imaging dish as described in the mitochondria staining protocol.

  • Probe Preparation: Prepare a 1 mM stock solution of the lysosomotropic indolizine probe in anhydrous DMSO.

  • Staining Solution Preparation: Dilute the stock solution to a final working concentration (typically 1-5 µM) in pre-warmed complete cell culture medium.

  • Cell Staining: Remove the existing culture medium, wash with PBS, and add the staining solution to the cells. Incubate for 30-60 minutes at 37°C.[12]

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Imaging: Add fresh imaging buffer and visualize the stained lysosomes using a fluorescence microscope.

Application Note 3: Visualizing Cellular Energy Stores - Lipid Droplet-Specific Imaging

Lipid droplets are dynamic organelles that store neutral lipids and play a central role in lipid metabolism. The development of probes that can specifically and efficiently stain lipid droplets is crucial for studying diseases such as obesity and fatty liver disease. Certain indolizine derivatives have shown excellent properties for this application.

Causality of Experimental Design: The Allure of a Nonpolar Environment

The targeting of lipid droplets is driven by the principle of "like dissolves like." Lipid droplets are highly hydrophobic, nonpolar environments. Indolizine probes designed for lipid droplet staining, such as SF44, are typically highly lipophilic.[13] This property allows them to readily partition from the aqueous cytoplasm into the lipid-rich interior of the droplets, resulting in specific and bright staining. Many of these probes are also fluorogenic, meaning their fluorescence is significantly enhanced in the nonpolar environment of the lipid droplet compared to the aqueous cytoplasm, leading to a high signal-to-noise ratio.[14]

Protocol: Wash-Free Staining of Lipid Droplets

A significant advantage of some indolizine-based lipid droplet probes is the possibility of "wash-free" staining, which simplifies the experimental workflow and is gentler on the cells.[7]

Materials:

  • Indolizine-based lipid droplet probe (e.g., SF44)

  • Anhydrous DMSO

  • Complete cell culture medium

  • Live-cell imaging dish or chambered coverglass

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells on a suitable imaging dish. To induce lipid droplet formation, cells can be treated with oleic acid (e.g., 200 µM) for 24 hours prior to staining.

  • Probe Preparation: Prepare a 1 mM stock solution of the lipid droplet probe in DMSO.

  • Staining: Dilute the stock solution directly into the cell culture medium to a final concentration of 1-5 µM.

  • Incubation and Imaging: Incubate the cells with the probe for 15-30 minutes at 37°C. The cells can be imaged directly without a washing step.

Quantitative Data Summary

The following table summarizes the photophysical properties of a selection of indolizine derivatives used in bioimaging. This data highlights the tunability of this fluorophore class.

DerivativeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)ApplicationReference
CRL-1 ~36545893-Sulfite Sensor[4][15]
Compound 9 ~400533133-pH Sensor[6]
Indolizine-Squaraine 726>776>50up to 0.12NIR Imaging[3]
SF44 ----Lipid Droplets[4][13]
Acyl-indolizines 363-415Violet-BlueLargeLowGeneral Imaging[16]
2-oxo-pyrano[3,2-b]indolizines --Smallup to 0.92General Imaging[17]

Note: "-" indicates data not specified in the cited sources.

Protocol: Assessment of Probe Cytotoxicity (MTT Assay)

It is crucial to ensure that the fluorescent probes used for live-cell imaging do not adversely affect cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[18][19]

Materials:

  • Cells of interest

  • Indolizine probe

  • Complete cell culture medium

  • 96-well cell culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Probe Treatment: Prepare serial dilutions of the indolizine probe in complete medium at 2x the final desired concentrations. Remove the medium from the cells and add 100 µL of the probe dilutions. Include untreated control wells.

  • Incubation: Incubate the cells with the probe for the desired time period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each probe concentration relative to the untreated control cells.

Future Perspectives

The field of bioimaging with indolizine derivatives is continually expanding. Future research will likely focus on the development of probes with even greater brightness, photostability, and larger Stokes shifts to enable more advanced imaging techniques such as super-resolution microscopy. The design of "smart" probes that respond to specific enzymatic activities or changes in the cellular microenvironment will provide deeper insights into cellular function. Furthermore, the exploration of indolizine derivatives for in vivo imaging applications holds significant promise for preclinical and diagnostic studies. The versatility of the indolizine scaffold ensures that it will remain a key player in the ongoing quest to visualize the intricate dance of life at the cellular level.

References

  • Cui, R., Gao, Y., Ge, H., Shi, G., Li, Y., Liu, H., Ma, C., Ge, Y., & Liu, C. (2022). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry, 46(18), 8088–8093.
  • Vieira, M. M., Dalberto, B. T., Padilha, N. B., Junior, H. C. S., & Schneider, P. H. (2023). Fast and efficient one-pot ultrasound-mediated synthesis of solid state (full color tunable)
  • Gulevich, A. V., & Gevorgyan, V. (2015). Recent advances in the synthesis of indolizines and their π-expanded analogues. Chemical Science, 6(4), 1928–1931.
  • Berridge, M. J., Bootman, M. D., & Roderick, H. L. (2003). Calcium signalling: dynamics, homeostasis and remodelling. Nature Reviews Molecular Cell Biology, 4(7), 517–529.
  • Lee, J. S., Kim, Y. K., & Chang, Y. T. (2015). A novel fluorescent bioprobe (SF44) for lipid droplets.
  • Dojindo Molecular Technologies, Inc. (n.d.). Lysosome Function Analysis - Selection Guide for Detection and Imaging Reagent / Probe / Kit. Retrieved from [Link]

  • Li, G., Ge, E., Zheng, H., & Lin, W. (2025). Advancements and perspectives on organelle-targeted fluorescent probes for super-resolution SIM imaging. Chemical Science.
  • Ma, R., et al. (2024). Intracellular calcium imaging for agonist screening. Biophysics Reports.
  • Kim, S., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7689.
  • Park, S. J., & Yoon, J. (2021). Recent Advances in Organelle-Targeted Fluorescent Probes. Molecules, 26(1), 193.
  • Hollingsworth, J. A., & Cass, L. C. (2017). Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts. The Journal of Physical Chemistry A, 121(38), 7175–7182.
  • Jiang, X., et al. (2024). Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. STAR Protocols.
  • Martin, A. J. (1995). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays.
  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved from [Link]

  • de la Fuente, M. C., & L'hernault, S. W. (2020). Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. eScholarship.
  • Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(44), 10245–10258.
  • National Academic Digital Library of Ethiopia. (n.d.). Systematic Exploration of Indolizine-Based Small Fluorescent Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2025).
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. Retrieved from [Link]

  • Chazotte, B. (2008). Labeling lysosomes in live cells with fluorescent dyes for imaging. CSH protocols, 2008(3), pdb.prot4929.
  • Wang, D., et al. (2018). Two strategies for achieving organelle specificity for small-molecule fluorescent probes. Redox Biology, 15, 523–533.
  • ResearchGate. (n.d.). A turn-on fluorescent probe based on indolizine for the detection of sulfite. Retrieved from [Link]

  • Kumar, S. (2013, December 20). Does anyone have a protocol for mitochondrial staining to count the mitochondria in plant cell?
  • van Meer, L., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827.
  • Shevchenko, A. P., et al. (2024). Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study. International Journal of Molecular Sciences, 25(23), 13013.
  • Wang, Y., et al. (2022). Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins. STAR Protocols, 3(1), 101183.
  • ResearchGate. (n.d.). How to perform Calcium imaging in H9C2 cells?. Retrieved from [Link]

  • Sun, C., et al. (2020). A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. Sensors, 20(3), 893.

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Method

Application Notes and Protocols for the Derivatization of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde in Medicinal Chemistry

Introduction: The Promise of the Indolizine Scaffold The indolizine nucleus, a fused heterocyclic system isoelectronic with indole, represents a "privileged" scaffold in medicinal chemistry. Its derivatives have garnered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system isoelectronic with indole, represents a "privileged" scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The strategic functionalization of the indolizine core allows for the fine-tuning of its biological profile, making it a fertile ground for the development of novel therapeutic agents. This guide focuses on the derivatization of a key intermediate, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, providing a roadmap for researchers in drug discovery and development to explore its vast potential. The presence of the reactive aldehyde group at the 3-position, coupled with the 2-(4-chlorophenyl) substituent, offers a unique molecular framework for generating libraries of novel compounds with potentially enhanced biological activities.

Part 1: Synthesis of the Core Scaffold: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

The journey into the derivatization of this versatile scaffold begins with its synthesis. A reliable and efficient method for the preparation of 2-arylindolizine-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the indolizine nucleus.

Protocol 1: Vilsmeier-Haack Formylation for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

This protocol outlines the synthesis of the starting aldehyde from the corresponding 2-(4-chlorophenyl)indolizine.

Materials:

  • 2-(4-Chlorophenyl)indolizine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 2-(4-Chlorophenyl)indolizine (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 2-(4-Chlorophenyl)indolizine to the freshly prepared Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Causality behind Experimental Choices: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles like indolizine. The in situ formation of the electrophilic Vilsmeier reagent (chloromethyleneiminium salt) from POCl₃ and DMF is crucial for the reaction to proceed.[2] The subsequent electrophilic attack on the electron-rich C-3 position of the indolizine ring leads to the desired carbaldehyde. The aqueous workup with a mild base like sodium bicarbonate neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde.

Part 2: Strategic Derivatization of the Aldehyde Functionality

The aldehyde group at the C-3 position is a versatile handle for a multitude of chemical transformations, enabling the synthesis of a diverse library of derivatives. This section details key derivatization protocols.

A. Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for creating carbon-carbon double bonds and introducing further functional diversity.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with ice-cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired (2-(4-chlorophenyl)indolizin-3-yl)methylene)malononitrile.

Mechanistic Insight: The base catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the stable α,β-unsaturated product.[3]

B. Schiff Base Formation: Introducing Imines for Further Functionalization

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[4] These compounds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of other nitrogen-containing heterocycles.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add aniline (1.1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may crystallize out.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Rationale: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine. The subsequent dehydration of the carbinolamine intermediate drives the reaction to completion, forming the stable imine bond.[5]

C. Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[6] It involves the reaction of a phosphorus ylide with a carbonyl compound.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise. A deep orange or red color indicates the formation of the phosphorus ylide. Stir the mixture at 0 °C for 1 hour.

  • Dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate the desired alkene derivative.

Mechanistic Overview: The strong base (n-BuLi) deprotonates the phosphonium salt to generate the nucleophilic phosphorus ylide. The ylide then attacks the aldehyde to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the elimination of the alkene product.[7]

Part 3: Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic and derivatization workflows.

Synthesis_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactions 2-(4-Chlorophenyl)indolizine 2-(4-Chlorophenyl)indolizine 2-(4-Chlorophenyl)indolizine-3-carbaldehyde 2-(4-Chlorophenyl)indolizine-3-carbaldehyde 2-(4-Chlorophenyl)indolizine->2-(4-Chlorophenyl)indolizine-3-carbaldehyde Vilsmeier-Haack (POCl3, DMF) α,β-Unsaturated Derivative α,β-Unsaturated Derivative 2-(4-Chlorophenyl)indolizine-3-carbaldehyde->α,β-Unsaturated Derivative Knoevenagel (Malononitrile, Piperidine) Schiff Base (Imine) Schiff Base (Imine) 2-(4-Chlorophenyl)indolizine-3-carbaldehyde->Schiff Base (Imine) Schiff Base Formation (Primary Amine, H+) Alkene Derivative Alkene Derivative 2-(4-Chlorophenyl)indolizine-3-carbaldehyde->Alkene Derivative Wittig Reaction (Phosphorus Ylide)

Caption: Synthetic and derivatization workflow for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Knoevenagel_Mechanism Aldehyde Aldehyde Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion + Base - H+ Aldol Intermediate Aldol Intermediate Carbanion->Aldol Intermediate + Aldehyde α,β-Unsaturated Product α,β-Unsaturated Product Aldol Intermediate->α,β-Unsaturated Product - H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

Part 4: Structure-Activity Relationship (SAR) Insights and Biological Potential

While specific SAR data for derivatives of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is emerging, we can extrapolate from existing knowledge on related indolizine scaffolds.

Anticancer Activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as the chloro group in our core scaffold, can enhance activity. Further substitution on this ring is a key area for exploration.

  • Derivatives at the 3-Position:

    • Knoevenagel Products: The introduction of cyano and other electron-withdrawing groups through Knoevenagel condensation has been shown to yield compounds with potent antiproliferative activity against various cancer cell lines, including lung, brain, and renal cancer.[8][9]

    • Schiff Bases: The formation of Schiff bases allows for the introduction of diverse aromatic and heterocyclic moieties. The electronic properties and steric bulk of these appended groups can be systematically varied to optimize anticancer potency.[10]

    • Pyrido[2,3-b]indolizine Derivatives: Further cyclization of Knoevenagel products can lead to complex heterocyclic systems like pyrido[2,3-b]indolizines, which have shown promising activity against colorectal cancer cell lines. The presence of hydroxyl groups on appended phenyl rings appears crucial for this activity.[11]

Antimicrobial Activity:

  • Indolizine derivatives have demonstrated selective toxicity against Gram-positive bacteria, such as Staphylococcus aureus, and mycobacteria.[12][13] The derivatization of the 3-carbaldehyde provides an opportunity to introduce pharmacophores known for their antimicrobial effects, potentially leading to novel antibacterial agents.

Data Presentation: Hypothetical IC₅₀ Values for a Library of Derivatives

The following table presents hypothetical IC₅₀ values (in µM) for a library of derivatives of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde against a panel of cancer cell lines to illustrate potential SAR trends.

DerivativeR Group (at C-3)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
1 -CHO> 50> 50> 50
2a -CH=C(CN)₂5.28.16.5
2b -CH=C(CN)COOEt7.810.39.1
3a -CH=N-Ph15.620.418.2
3b -CH=N-(4-methoxyphenyl)12.115.914.5
3c -CH=N-(4-nitrophenyl)8.911.710.3
4a -CH=CH-Ph25.330.128.7

Interpretation of Hypothetical Data:

  • The underivatized aldehyde (1 ) is inactive.

  • Knoevenagel adducts (2a , 2b ) show significant activity, with the dicyano derivative (2a ) being more potent.

  • Schiff bases (3a-c ) exhibit moderate activity. The introduction of an electron-withdrawing nitro group (3c ) enhances potency compared to an electron-donating methoxy group (3b ).

  • The simple alkene from the Wittig reaction (4a ) shows the least activity among the derivatives.

This hypothetical data underscores the importance of the functional group introduced at the C-3 position in determining the anticancer potential.

Conclusion and Future Directions

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the derivatization of this scaffold. The key to unlocking the full therapeutic potential of this class of compounds lies in the systematic exploration of the chemical space around the indolizine core. Future work should focus on:

  • Expanding the Library of Derivatives: Synthesizing a broader range of derivatives using the outlined protocols and exploring other reactions of the aldehyde functionality.

  • Comprehensive Biological Screening: Evaluating the synthesized compounds against a wide panel of cancer cell lines, bacterial, and fungal strains.

  • In-depth SAR Studies: Establishing clear structure-activity relationships to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the molecular targets and pathways through which the most active compounds exert their biological effects.

By following the methodologies and insights presented in this guide, researchers can significantly contribute to the development of the next generation of indolizine-based therapeutics.

References

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  • Gheorghe, A., et al. (2024).
  • Li, J-T., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Chinese Journal of Chemistry, 27(9), 1759-1762.
  • Gheorghe, A., et al. (2024).
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  • Patel, R. B., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. Medicinal Chemistry Research, 33(1), 1-28.
  • Unissa, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28001-28023.
  • Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
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  • Anvekar, T., et al. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. International Journal of Pharmaceutical Sciences and Research, 2(11), 2787-2795.
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  • Muralidhar, L., & Girija, C. R. (2012). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • Li, J., et al. (2011). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.
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  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
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Application

Measuring the Glow: A Technical Guide to the Fluorescence of Indolizine Compounds

Indolizine and its derivatives have emerged as a fascinating and versatile class of heterocyclic compounds, distinguished by their inherent and tunable fluorescence.[1] This vibrant photophysical property, coupled with t...

Author: BenchChem Technical Support Team. Date: February 2026

Indolizine and its derivatives have emerged as a fascinating and versatile class of heterocyclic compounds, distinguished by their inherent and tunable fluorescence.[1] This vibrant photophysical property, coupled with the ability to readily modify their structure, has positioned indolizine-based molecules as powerful tools in a multitude of scientific disciplines, from the development of advanced fluorescent probes for bioimaging to the creation of novel emissive materials.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental setup and protocols required to accurately measure and characterize the fluorescence of indolizine compounds. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Foundation: Understanding Indolizine Fluorescence

The fluorescence of indolizine compounds originates from their π-conjugated system. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the absorption and emission wavelengths.[1] The introduction of electron-donating or electron-withdrawing groups at specific positions on the indolizine core can significantly alter this energy gap, allowing for the fine-tuning of their photophysical properties across the visible spectrum, from blue to red.[4][5]

Several key factors can profoundly influence the fluorescence characteristics of indolizine derivatives, and understanding these is critical for designing and interpreting experiments:

  • Substituent Effects: The nature and position of substituents on the indolizine ring are paramount in modulating fluorescence.[1] Electron-donating groups (e.g., -NH2, -OH) generally lead to a red-shift (bathochromic shift) in emission, while electron-withdrawing groups (e.g., -NO2, -CN) can cause a blue-shift (hypsochromic shift) or, in some cases, quench fluorescence.[6]

  • Solvent Polarity (Solvatochromism): Many indolizine derivatives exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[4] This phenomenon is often attributed to an intramolecular charge transfer (ICT) mechanism, where the excited state is more polar than the ground state.[7] Polar solvents stabilize the polar excited state, resulting in a red-shift of the emission.[4]

  • pH Sensitivity: The fluorescence of indolizine compounds bearing acidic or basic functional groups can be highly sensitive to pH.[4][8] Protonation or deprotonation of these groups can alter the electronic properties of the molecule, leading to changes in fluorescence intensity and wavelength. This property is harnessed in the development of fluorescent pH sensors.[9][10]

  • Aggregation-Induced Emission (AIE): While many fluorophores experience quenching upon aggregation, some indolizine derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE).[11][12] In solution, these molecules may be non-emissive due to rotational or vibrational freedom, but upon aggregation in a poor solvent or in the solid state, these motions are restricted, leading to enhanced fluorescence.[3][11]

The Toolkit: Instrumentation and Reagents

Accurate fluorescence measurements necessitate the use of a spectrofluorometer. The fundamental components of this instrument are crucial for obtaining high-quality data.[13]

Instrumentation:

  • Spectrofluorometer: An instrument equipped with a light source (typically a Xenon arc lamp), excitation and emission monochromators, a sample holder, and a detector (usually a photomultiplier tube, PMT).[13]

  • UV-Vis Spectrophotometer: Essential for measuring the absorbance of the sample, which is required for quantum yield calculations and to avoid inner filter effects.[14]

  • Quartz Cuvettes: Standard 1 cm path length quartz cuvettes are required for both absorbance and fluorescence measurements. Ensure they are scrupulously clean to avoid background fluorescence.[15]

Reagents:

  • Solvents: Use spectroscopic grade solvents to minimize background fluorescence. The choice of solvent will depend on the solubility of the indolizine compound and the specific properties being investigated (e.g., solvatochromism).[15]

  • Fluorescence Standards: For quantum yield determination, a well-characterized fluorescence standard with a known quantum yield is required. The standard should absorb and emit in a similar spectral region as the indolizine compound. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[2]

  • Buffers: For investigating pH effects, a series of buffers with known pH values will be necessary.

Visualizing the Spectrofluorometer Setup

Caption: Schematic of a standard spectrofluorometer.

Preparing for Measurement: Sample Preparation

Proper sample preparation is paramount to obtaining accurate and reproducible fluorescence data.

Protocol for Sample Preparation:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the indolizine compound in a suitable spectroscopic grade solvent. The choice of solvent is critical and should be consistent throughout the experiments unless investigating solvent effects.

  • Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions. For standard fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 in a 1 cm path length cuvette.[2] This is crucial to avoid the inner filter effect, where the emitted fluorescence is reabsorbed by the sample, leading to an underestimation of the fluorescence intensity.

  • Degassing (Optional): For compounds sensitive to oxygen quenching, it may be necessary to degas the solutions by bubbling with an inert gas like nitrogen or argon.

The Core Protocols: Measuring Fluorescence Properties

This section outlines the step-by-step methodologies for characterizing the key fluorescence properties of indolizine compounds.

Measurement of Excitation and Emission Spectra

The excitation and emission spectra are fundamental fingerprints of a fluorescent molecule.

Protocol:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm). Wider slits increase signal but decrease resolution.[14]

  • Blank Measurement: Record the spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Emission Spectrum:

    • Determine the optimal excitation wavelength (λex) from the absorbance spectrum of the compound. It is generally advisable to excite at the absorption maximum.[14]

    • Set the excitation monochromator to this λex.

    • Scan the emission monochromator over a wavelength range that covers the expected emission of the indolizine compound.

  • Excitation Spectrum:

    • Determine the wavelength of maximum emission (λem) from the recorded emission spectrum.

    • Set the emission monochromator to this λem.

    • Scan the excitation monochromator over a wavelength range that covers the absorption of the compound. The resulting excitation spectrum should ideally match the absorption spectrum.[16]

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[17] The relative method, using a known standard, is commonly employed.[2]

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range to the indolizine sample.[2]

  • Solution Preparation: Prepare dilute solutions of both the indolizine sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be below 0.1.[2]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of both the sample and standard solutions. Note the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Calculate the quantum yield of the sample (ΦF(sample)) using the following equation[2]:

    ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

    Where:

    • ΦF(std) is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Visualizing the Quantum Yield Workflow

QuantumYieldWorkflow cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_calc Calculation Prep_Sample Prepare Dilute Sample Solution Abs_Measure Measure Absorbance (A) at λex Prep_Sample->Abs_Measure Fluor_Measure Measure Fluorescence Emission (I) at λex Prep_Sample->Fluor_Measure Prep_Standard Prepare Dilute Standard Solution Prep_Standard->Abs_Measure Prep_Standard->Fluor_Measure Calculate_QY Calculate Quantum Yield (ΦF) using the relative method Abs_Measure->Calculate_QY Fluor_Measure->Calculate_QY

Caption: Workflow for relative fluorescence quantum yield measurement.

Investigating Environmental Effects

4.3.1. Solvatochromism:

  • Prepare solutions of the indolizine compound at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).

  • Record the emission spectrum for each solution.

  • Plot the emission maximum (in wavenumbers, cm⁻¹) against a solvent polarity scale (e.g., Lippert-Mataga plot) to analyze the nature of the solvatochromic shift.[7]

4.3.2. pH Dependence:

  • Prepare solutions of the indolizine compound in a series of buffers with different pH values.

  • Record the emission spectrum for each solution.

  • Plot the fluorescence intensity or the emission maximum as a function of pH to determine the pKa of the fluorophore.

4.3.3. Aggregation-Induced Emission (AIE):

  • Prepare a solution of the AIE-active indolizine compound in a good solvent (e.g., acetonitrile or THF).

  • Record the fluorescence spectrum.

  • Gradually add a poor solvent (e.g., water) in increasing fractions (e.g., 10%, 20%, ... 90% water).

  • Record the fluorescence spectrum at each solvent fraction.

  • Plot the fluorescence intensity as a function of the poor solvent fraction to observe the AIE effect.[11]

Interpreting the Glow: Data Analysis

The analysis of fluorescence data involves several key steps:

  • Spectral Correction: Raw fluorescence spectra can be distorted by instrumental factors. Modern spectrofluorometers often have built-in correction files for the light source intensity and detector response. Applying these corrections is essential for obtaining true spectra, especially for quantum yield calculations.[16]

  • Data Presentation: Plot fluorescence intensity versus wavelength (in nm). For comparative studies, spectra can be normalized to the peak intensity.

  • Quantitative Analysis: For concentration-dependent studies, create a calibration curve by plotting fluorescence intensity against the concentration of the indolizine compound. At low concentrations, this relationship should be linear.[17]

  • Statistical Analysis: For replicate measurements, calculate the mean and standard deviation to assess the reproducibility of the data. Statistical analysis can also be employed to differentiate between different fluorescent species or diffusion modes in complex systems.[18][19]

Data Summary Table
ParameterSymbolDescriptionTypical Range for Indolizines
Max. Absorption WavelengthλabsWavelength of maximum light absorption.350 - 550 nm[20]
Max. Emission WavelengthλemWavelength of maximum fluorescence emission.400 - 700 nm[4][11]
Stokes ShiftΔνDifference between λabs and λem.30 - 150 nm
Molar Extinction CoefficientεMeasure of how strongly a substance absorbs light.10,000 - 100,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum YieldΦFEfficiency of the fluorescence process.0.01 - 1.0[21][22]

Troubleshooting Common Issues

IssuePossible CauseSolution
No or weak fluorescence signal - Concentration too low.- Compound is non-fluorescent under the conditions.- Instrument settings are incorrect.- Increase concentration.- Check for quenching effects (e.g., solvent, pH).- Optimize excitation wavelength and slit widths.
Distorted spectra - Inner filter effect (concentration too high).- Raman scattering from the solvent.- Dilute the sample (Abs < 0.1).- Excite at a longer wavelength to shift the Raman peak away from the emission.
Poor reproducibility - Unstable light source.- Temperature fluctuations.- Sample degradation (photobleaching).- Allow the lamp to stabilize.- Use a temperature-controlled sample holder.- Minimize exposure of the sample to the excitation light.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately characterize the fluorescence properties of novel indolizine compounds, paving the way for their application in diverse and exciting areas of science and technology.

References

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 12. [Link]

  • Park, S. B., et al. (2017). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 50(5), 1330-1340. [Link]

  • Kim, T., et al. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. [Link]

  • Beechem, J. M., & Gratton, E. (1988). Fluorescence spectroscopy data analysis environment: a second-generation global analysis program. Proceedings of SPIE, 909, 70-81. [Link]

  • Prasad, S., Bennett, A., & Triantafyllou, M. (2020). Fluorescence spectroscopy experimental set-up. ResearchGate. [Link]

  • LibreTexts. (2022). Fluorescence Spectroscopy. Chemistry LibreTexts. [Link]

  • Kim, J., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au. [Link]

  • ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. [Link]

  • Dumitrașcu, F., et al. (2012). New fluorescent indolizines and bisindolizinylethylenes. ResearchGate. [Link]

  • Eggeling, C., et al. (2018). Statistical Analysis of Scanning Fluorescence Correlation Spectroscopy Data Differentiates Free from Hindered Diffusion. ACS Nano, 12(8), 8269-8280. [Link]

  • Emerald Cloud Lab. (2025). ExperimentFluorescenceSpectroscopy. [Link]

  • Choi, S., et al. (2020). A full color tunable aggregation-induced emission luminogen for bio-imaging based on an indolizine molecular framework. Bioconjugate Chemistry, 31(7), 1774-1780. [Link]

  • ResearchGate. (n.d.). Comparative fluorescence spectra of selected indolizino[1,2-b] quinole derivates compounds in ACN. [Link]

  • Kim, T., et al. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. PubMed. [Link]

  • Tatu, M-L., et al. (2016). Synthesis and fluorescence of new 3-biphenylpyrrolo [1,2-c]pyrimidines. ResearchGate. [Link]

  • Rho, J., et al. (2018). Harnessing aggregation-induced emission property of indolizine derivative as a fluorogenic bioprobe for endoplasmic reticulum. ResearchGate. [Link]

  • Agilent. (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. [Link]

  • Kim, T., & Kim, J. (2021). (a) Normalized emission spectra of representative compounds 12 (blue),... ResearchGate. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Semantic Scholar. [Link]

  • Avantes. (n.d.). Exploration of Fluorescence Theory and System Design. [Link]

  • Koppel, D. E. (1974). Statistical analysis of fluorescence correlation spectroscopy. Physical Review A, 10(6), 1938-1945. [Link]

  • Wikipedia. (n.d.). Fluorescence spectroscopy. [Link]

  • Kasprzycki, P. (2024). Fluorescence spectroscopy and microscopy data analysis in LabVIEW. Warsaw-4-PhD. [Link]

  • Gryko, D. T., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6642-6663. [Link]

  • Dumitrescu, D. G., et al. (2011). A new fluorescent indolizine. Synthesis and spectral characterization. ResearchGate. [Link]

  • Kim, T., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PubMed. [Link]

  • Edinburgh Instruments. (2018). Fluorescence Spectroscopy: Measuring Fluorescence from a Sample. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Oxford Academic. [Link]

  • LibreTexts. (2023). Fluorescence. Chemistry LibreTexts. [Link]

  • Silva, A. F. (2014). Can someone indicate a reliable protocol to obtain the fluorescence spectrum of an organic molecule in GAUSSIAN03? ResearchGate. [Link]

  • Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

Sources

Method

Illuminating Cellular Landscapes: A Guide to Cell Staining with Indolizine-Based Dyes

Introduction: The Rise of Indolizine Dyes in Cellular Imaging In the dynamic world of cellular biology, the ability to visualize intricate subcellular structures and processes in real-time is paramount. Fluorescent probe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Indolizine Dyes in Cellular Imaging

In the dynamic world of cellular biology, the ability to visualize intricate subcellular structures and processes in real-time is paramount. Fluorescent probes are the cornerstone of this endeavor, offering unparalleled sensitivity and versatility.[1] Among the diverse palette of available fluorophores, indolizine-based dyes have emerged as a powerful and versatile class of compounds for a wide range of bioimaging applications.[2][3] Their unique photophysical properties, including tunable emission spectra, high quantum yields, and sensitivity to the local environment, make them exceptional candidates for developing novel probes for live-cell imaging and sensing.[4][5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep understanding of the principles and protocols for utilizing indolizine-based dyes in cell staining applications. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer insights gleaned from field-proven applications.

The Indolizine Advantage: Unique Properties for Advanced Imaging

The core of an indolizine-based dye is a fused nitrogen-based heterocyclic scaffold that offers remarkable electronic and photophysical characteristics.[3] This structural framework provides several key advantages:

  • Tunable Photophysical Properties: The emission wavelength of indolizine dyes can be rationally tuned across the visible spectrum, from blue to orange, by introducing various electron-donating and electron-withdrawing groups into the molecular structure.[7] This allows for the development of a palette of colors for multiplexing experiments.

  • Environmental Sensitivity: Many indolizine derivatives exhibit solvatochromism, where their fluorescence properties change in response to the polarity of their environment.[6] This "light-up" characteristic is highly advantageous for no-wash live-cell imaging, as the dyes can become significantly more fluorescent upon binding to their target, reducing background noise.[8][9]

  • High Quantum Yields and Photostability: Indolizine-based fluorophores can exhibit high fluorescence quantum yields, contributing to brighter signals and improved sensitivity.[5] Furthermore, certain derivatives have been shown to possess good photostability, which is crucial for long-term imaging experiments.[8]

  • Biocompatibility and Cell Permeability: Many indolizine dyes demonstrate good cell membrane permeability and low cytotoxicity, making them well-suited for live-cell imaging applications.[8] Their chemical structure can also be readily modified to incorporate targeting moieties for specific organelles or biomolecules.[4][10]

Photophysical Properties of Representative Indolizine-Based Dyes

The following table summarizes the key photophysical properties of a selection of indolizine-based fluorophores, highlighting their versatility.

Dye ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features & Applications
Seoul-Fluor Analogues Tunable462 - 580VariableFull visible color range, environment-sensitive.[6][7]
Indolizino[3,2-c]quinolines (IQs) VariableVariableVariableOrganelle-specific (DNA, RNA, lysosomes), light-up probes.[8]
Indolizine-Merocyanine Hybrids ~530 - 575VariableVariableOrganelle-specific (endosomes, lysosomes, mitochondria).[10]
CRL-1 ~370458Turn-onSelective turn-on probe for sulfite detection.[11]

Experimental Workflows: From Theory to Practice

The successful application of indolizine-based dyes in cell staining hinges on a well-designed experimental workflow. The following diagram illustrates the key stages for both live-cell and fixed-cell imaging.

experimental_workflow cluster_live_cell Live-Cell Imaging Workflow cluster_fixed_cell Fixed-Cell Imaging Workflow lc_start Seed Cells lc_stain Stain with Indolizine Dye lc_start->lc_stain lc_image Image Live Cells lc_stain->lc_image lc_analyze Analyze Data lc_image->lc_analyze fc_start Seed and Treat Cells fc_fix Fixation fc_start->fc_fix fc_perm Permeabilization fc_fix->fc_perm fc_block Blocking fc_perm->fc_block fc_stain Stain with Indolizine Dye fc_block->fc_stain fc_mount Mount Coverslip fc_stain->fc_mount fc_image Image Fixed Cells fc_mount->fc_image fc_analyze Analyze Data fc_image->fc_analyze

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of novel compounds derived from 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. The indolizi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of novel compounds derived from 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of a reactive carbaldehyde group at the 3-position of the 2-(4-Chlorophenyl)indolizine core offers a versatile handle for a variety of chemical transformations. These notes will explore several key synthetic pathways, providing both the theoretical basis for these transformations and detailed, actionable protocols for their implementation in a laboratory setting. The aim is to equip researchers with the necessary knowledge to generate libraries of novel indolizine derivatives for further investigation in drug discovery and materials science.

Introduction: The Significance of the Indolizine Scaffold

Indolizine, an isomer of indole, is a fused N-heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique electronic properties and rigid bicyclic structure make it an attractive core for the design of novel therapeutic agents. The incorporation of a 4-chlorophenyl group at the 2-position can further modulate the biological activity and pharmacokinetic properties of the resulting derivatives. The aldehyde functionality at the 3-position is a key synthetic linchpin, allowing for the exploration of a diverse chemical space through well-established organic reactions.

Synthetic Strategies and Protocols

The strategic location of the carbaldehyde group on the electron-rich indolizine ring allows for a variety of synthetic modifications. Below are detailed protocols for key transformations.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] This reaction is a robust method for forming new carbon-carbon bonds and introducing diverse functionalities. The resulting α,β-unsaturated systems are valuable precursors for further reactions or can be evaluated directly for their biological activity.

Causality of Experimental Choices:

  • Catalyst: A weak base like piperidine or an ammonium salt is typically used to deprotonate the active methylene compound, generating a nucleophilic carbanion without causing unwanted side reactions with the aldehyde.[6][7]

  • Solvent: Polar protic solvents like ethanol are often suitable for dissolving the reactants and facilitating the reaction.[6] In some cases, solvent-free conditions can lead to faster reactions and easier work-up.[8]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the condensation and subsequent dehydration.[5][6]

Experimental Protocol: Synthesis of (E)-2-cyano-3-(2-(4-chlorophenyl)indolizin-3-yl)acrylamide

  • Materials:

    • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

    • 2-Cyanoacetamide

    • Ethanol

    • Piperidine

    • Ice-cold water

  • Procedure:

    • In a round-bottom flask, dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1 mmol) and 2-cyanoacetamide (1.1 mmol) in ethanol (15 mL).

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate will likely form. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with ice-cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield the desired (E)-2-cyano-3-(2-(4-chlorophenyl)indolizin-3-yl)acrylamide.

    • Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (indicative)Expected IR bands (cm⁻¹)
(E)-2-cyano-3-(2-(4-chlorophenyl)indolizin-3-yl)acrylamideC₁₉H₁₂ClN₃O345.77δ 8.5-7.0 (aromatic, vinyl H), δ 5.5-6.0 (NH₂)~3400-3200 (N-H), ~2220 (C≡N), ~1680 (C=O), ~1600 (C=C)

Visualization of Knoevenagel Condensation Workflow

Knoevenagel_Condensation start Dissolve Reactants (Aldehyde & Cyanoacetamide) in Ethanol add_catalyst Add Piperidine (catalyst) start->add_catalyst reaction Stir at Room Temperature (Monitor by TLC) add_catalyst->reaction precipitation Cool in Ice Bath reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water & Cold Ethanol filtration->washing drying Dry under Vacuum washing->drying product Characterize Product (NMR, IR, MS) drying->product

Caption: Workflow for Knoevenagel Condensation.

Schiff Base Formation: Synthesis of Novel Imines

The reaction of the carbaldehyde with primary amines to form Schiff bases (imines) is a straightforward and efficient method for introducing nitrogen-containing functionalities.[9][10] These compounds are known to possess a wide range of biological activities and can also serve as ligands for metal complexes.

Causality of Experimental Choices:

  • Catalyst: A few drops of a protic acid like glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Solvent: Anhydrous solvents like ethanol or methanol are commonly used to dissolve the reactants. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Reactants: A wide variety of primary amines (aliphatic, aromatic, and heterocyclic) can be used to generate a diverse library of Schiff bases.

Experimental Protocol: Synthesis of (E)-N-((2-(4-chlorophenyl)indolizin-3-yl)methylene)aniline

  • Materials:

    • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

    • Aniline

    • Anhydrous Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

    • Add aniline (1.1 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Collect the solid product by filtration and wash with a small amount of cold ethanol.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary to obtain pure Schiff base.

    • Characterize the product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation: Expected Product Characteristics

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (indicative)Expected IR bands (cm⁻¹)
(E)-N-((2-(4-chlorophenyl)indolizin-3-yl)methylene)anilineC₂₁H₁₅ClN₂326.81δ 8.6 (CH=N), δ 8.5-7.0 (aromatic H)~1625 (C=N), ~1600 (C=C)

Visualization of Schiff Base Formation Pathway

Schiff_Base_Formation aldehyde 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Aldehyde intermediate Carbinolamine Intermediate aldehyde->intermediate + Amine (Acid Catalyst) amine Primary Amine (e.g., Aniline) Amine amine->intermediate product Schiff Base (Imine) Product intermediate->product - H₂O water Water Byproduct intermediate->water Synthetic_Logic cluster_derivatization Functional Group Transformation cluster_core_modification Core Structure Elaboration start 2-(4-Chlorophenyl)indolizine-3-carbaldehyde knoevenagel Knoevenagel Condensation (with Active Methylene Cmpds) start->knoevenagel schiff_base Schiff Base Formation (with Primary Amines) start->schiff_base cycloaddition [8+2] Cycloaddition (with Dienophiles) start->cycloaddition product1 α,β-Unsaturated Derivatives knoevenagel->product1 product2 Imine Derivatives (Schiff Bases) schiff_base->product2 product3 Polycyclic Cycl[3.2.2]azines cycloaddition->product3

Sources

Method

The Versatile Virtuoso: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde as a Premier Building Block in Modern Organic Synthesis

Introduction: The Ascendancy of the Indolizine Scaffold The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, stands as a privileged scaffold in the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of the Indolizine Scaffold

The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, stands as a privileged scaffold in the landscape of medicinal chemistry and materials science.[1][2][3][4] Its unique electronic architecture, being isoelectronic with indole, has spurred immense interest in the development of novel therapeutic agents and functional materials.[2][5] Functionalized indolizines exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Furthermore, their inherent fluorescence has positioned them as valuable components in the design of organic light-emitting diodes (OLEDs) and bioimaging probes.[3][6][7]

Among the diverse array of indolizine derivatives, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde has emerged as a particularly powerful and versatile building block. The strategic placement of the reactive carbaldehyde group at the 3-position, coupled with the electronically influential 4-chlorophenyl substituent at the 2-position, provides a synthetic handle for a multitude of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this key intermediate in the synthesis of complex molecular architectures. We will delve into its synthesis, explore its reactivity in cornerstone organic reactions, and provide detailed, field-proven protocols to empower your research endeavors.

Synthesis and Characterization of the Building Block

The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is most commonly achieved through a [3+2] cycloaddition reaction, a cornerstone of heterocyclic synthesis.[8][9][10][11] This powerful transformation typically involves the reaction of a pyridinium ylide with an electron-deficient alkene.

Protocol 1: Synthesis via [3+2] Dipolar Cycloaddition

This protocol outlines a general and reliable method for the synthesis of the title compound, adapted from established literature procedures.

Materials:

  • 2-Bromopyridine

  • 4-Chlorophenacyl bromide

  • Acrolein

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopyridine (1.0 eq) and 4-chlorophenacyl bromide (1.0 eq) in anhydrous DMF. Heat the mixture at 80 °C for 4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Generation of the Pyridinium Ylide and Cycloaddition: Cool the reaction mixture to room temperature. Add triethylamine (1.2 eq) dropwise to the flask to generate the pyridinium ylide in situ. The color of the solution will typically change, indicating ylide formation.

  • Reaction with Acrolein: To the ylide solution, add acrolein (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The aldehyde group of acrolein serves as the precursor to the carbaldehyde functionality in the final product.

  • Work-up and Purification: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-(4-Chlorophenyl)indolizine-3-carbaldehyde as a solid.

Characterization Data: The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of the indolizine core and the 4-chlorophenyl ring, and a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm.
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon of the aldehyde group (typically δ 185-195 ppm).
Mass Spec Molecular ion peak corresponding to the calculated mass of C₁₅H₁₀ClNO (m/z = 255.7).[12]
FT-IR Characteristic stretching frequency for the aldehyde C=O bond (around 1660-1680 cm⁻¹).

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The true power of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde lies in the reactivity of its aldehyde functionality, which serves as a linchpin for constructing a diverse array of more complex heterocyclic systems.

Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a powerful tool in drug discovery.[13][14][15][16] The aldehyde group of our building block is an excellent electrophile for such transformations.

This protocol demonstrates the use of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde in a three-component reaction to generate complex, drug-like molecules.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • 2-Aminopyridine

  • Cyclohexyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous methanol

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1.0 eq) and 2-aminopyridine (1.1 eq) in anhydrous methanol, add cyclohexyl isocyanide (1.2 eq).

  • Add Sc(OTf)₃ (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridinyl-indolizine product.

Rationale: This reaction proceeds through the initial formation of an imine between the aldehyde and 2-aminopyridine, which is then attacked by the isocyanide. A subsequent intramolecular cyclization yields the final fused heterocyclic system. The Lewis acid catalyst, Sc(OTf)₃, activates the aldehyde towards nucleophilic attack.

GBB_Reaction cluster_reactants Reactants cluster_process Groebke-Blackburn-Bienaymé Reaction cluster_product Product A 2-(4-Chlorophenyl)indolizine-3-carbaldehyde P1 Imine Formation A->P1 + B B 2-Aminopyridine C Cyclohexyl Isocyanide P2 Nucleophilic Attack by Isocyanide P1->P2 + C P3 Intramolecular Cyclization P2->P3 D Imidazo[1,2-a]pyridinyl-Indolizine Hybrid P3->D

Caption: Workflow for the Groebke-Blackburn-Bienaymé multicomponent reaction.

Synthesis of Novel Heterocycles via Condensation and Cyclization Reactions

The aldehyde group readily undergoes condensation reactions with active methylene compounds, providing a versatile platform for the synthesis of a wide range of heterocyclic systems.[17][18]

This protocol illustrates the synthesis of a fused heterocyclic system with potential biological activity.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 6 hours. A precipitate may form upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Mechanistic Insight: This reaction is a Knoevenagel condensation followed by an intramolecular cyclization. The piperidine acts as a base to deprotonate the malononitrile, which then attacks the aldehyde. The resulting adduct undergoes dehydration and subsequent cyclization to form the pyrido[1,2-a]indolizine scaffold.

Knoevenagel_Cyclization cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aldehyde 2-(4-Chlorophenyl)indolizine- 3-carbaldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 + Methylene (Piperidine catalyst) Methylene Malononitrile Step2 Intramolecular Cyclization Step1->Step2 Product Pyrido[2,3-b]indolizine Derivative Step2->Product

Caption: Pathway for the synthesis of pyrido[2,3-b]indolizine derivatives.

Fluorescent Probe Development

The indolizine core is known for its fluorescent properties.[19][20][21] By judiciously modifying the molecule through reactions at the aldehyde group, it is possible to create novel fluorescent probes for various applications, including bioimaging and chemosensing.

This protocol describes the synthesis of a simple Schiff base from 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, which can be explored for its ion-sensing capabilities.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • Aniline

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (1.0 eq) and aniline (1.1 eq) in ethanol.

  • Add a drop of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid by filtration and wash with cold ethanol.

Application Insight: The resulting Schiff base can be screened for its fluorescence response to various metal ions. The imine nitrogen and the indolizine core can act as a chelating unit, and the binding of a metal ion can lead to a change in the fluorescence properties (e.g., enhancement or quenching), forming the basis of a chemosensor.

Conclusion and Future Perspectives

2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group provide access to a vast chemical space of novel and complex heterocyclic compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers to harness the synthetic potential of this important intermediate. The continued exploration of its reactivity in novel transformations, particularly in the realm of asymmetric catalysis and the development of new functional materials, will undoubtedly lead to exciting discoveries in drug development, materials science, and beyond.

References

  • Botezatu, A., et al. (2024). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 117908.
  • Gundla, R., & Vobalaboina, V. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
  • Dinica, R. M., & Spac, A. (2016).
  • Gundla, R., & Vobalaboina, V. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities.
  • Ho, S., & Padmashali, B. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
  • Gabrielli, C., et al. (n.d.).
  • Lee, J., et al. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. PMC - PubMed Central.
  • Li, Y., et al. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives.
  • Kim, J., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI.
  • Alfa Chemistry. (n.d.). 2-(4-Chlorophenyl)indolizine-3-carboxaldehyde. Alfa Chemistry.
  • Rotaru, A., et al. (n.d.). Fluorescence emission spectra of indolizine derivatives powders (a) and...
  • Alonso, F., et al. (2013). Synthesis of indolizines 23 by multicomponent reaction...
  • Zhang, K., et al. (2023). Multicomponent synthesis of indolizines 1.
  • Dömling, A., et al. (2020). Extended Multicomponent Reactions with Indole Aldehydes.
  • Tunc-Sarigul, N., et al. (2015). Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition. PubMed.
  • Nicolescu, A., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.
  • Lecture Notes. (n.d.). The [3+2]Cycloaddition Reaction. [Source institution not provided].
  • ChemicalBook. (n.d.). 2-(4-Chlorophenyl)indolizine-3-carboxaldehyde. ChemicalBook.
  • BenchChem. (2025). Indolizine-2-carbaldehyde: A Versatile Scaffold for the Synthesis of Complex Heterocyclic Systems. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Organic Chemistry Portal.
  • Kumar, A., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • LibreTexts. (2022). 29.5: Cycloaddition Reactions. Chemistry LibreTexts.
  • Sadowski, B., & Gryko, D. T. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers.
  • El-Maghraby, A. M., et al. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Source not provided].
  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • Gribble, G. W., et al. (2005). Novel indole chemistry in the synthesis of heterocycles. Johns Hopkins University - Elsevier.
  • Crysdot LLC. (n.d.). 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. Crysdot LLC.
  • Sharma, A., et al. (n.d.).
  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Lirias. (n.d.). asian journal - of organic chemistry. Lirias.
  • Simmie, J., & Goldsmith, C. F. (2008). Retro-[3 + 2]-cycloaddition reactions in the decomposition of five-membered nitrogen-containing heterocycles. PubMed.
  • Dhara, K., et al. (n.d.). Previous studies associated with indolizine synthesis and our work.
  • Hu, W., & Hu, W. (n.d.). Cycloaddition reactions of enoldiazo compounds. PMC - NIH.
  • Kumar, A., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Source not provided].

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Application

Application Notes and Protocols for High-Throughput Screening of Indolizine Derivatives

Introduction: The Rising Prominence of Indolizine Scaffolds in Drug Discovery Indolizine, a fused bicyclic nitrogen-containing heterocycle and a structural isomer of indole, has emerged as a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Indolizine Scaffolds in Drug Discovery

Indolizine, a fused bicyclic nitrogen-containing heterocycle and a structural isomer of indole, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and rigid structure make it an attractive core for designing novel therapeutic agents.[1] The indolizine nucleus is present in various natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, indolizine derivatives have shown promise as potent inhibitors of key cellular targets such as protein kinases, tubulin, and ion channels.[4][5]

The exploration of vast chemical libraries of indolizine derivatives necessitates the use of robust and efficient high-throughput screening (HTS) methodologies.[6] HTS allows for the rapid evaluation of thousands of compounds, accelerating the identification of "hit" compounds that can be further optimized into lead candidates.[6] This document provides detailed application notes and protocols for various HTS assays tailored to the discovery of bioactive indolizine derivatives, with a focus on biochemical and cell-based fluorescent and luminescent assays.

I. Foundational Principles of HTS for Indolizine Derivatives

The successful implementation of an HTS campaign for indolizine derivatives hinges on the careful selection of an appropriate assay that aligns with the putative mechanism of action of the compounds. Many indolizine derivatives possess intrinsic fluorescent properties, which can be both an advantage and a challenge.[7] While this inherent fluorescence can sometimes be harnessed for direct detection, it can also interfere with fluorescence-based assays. Therefore, careful consideration of controls is paramount.

Two primary categories of assays are particularly well-suited for screening indolizine libraries:

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of the compound with its target.[8] They are instrumental in identifying direct inhibitors or modulators and are often characterized by high precision and reproducibility.

  • Cell-Based Assays: These assays employ living cells to provide a more physiologically relevant context, allowing for the assessment of a compound's effects on cellular pathways, toxicity, and membrane permeability.[9] They are crucial for identifying compounds that are active in a complex biological system.

The following sections will detail specific protocols for both biochemical and cell-based assays relevant to the known biological activities of indolizine derivatives.

II. Biochemical Assays for Screening Indolizine Derivatives

A. Fluorescence Polarization (FP) Assay for Protein Kinase Inhibition

Scientific Rationale: Many indolizine derivatives have been identified as potent protein kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.[5] Fluorescence Polarization (FP) is a powerful HTS technique for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein, such as a kinase.[10] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light upon excitation with polarized light. When bound to the larger kinase, its tumbling is restricted, leading to a high polarization signal. An indolizine derivative that inhibits the binding of the tracer to the kinase will cause a decrease in the polarization signal, allowing for the identification of active compounds.

Experimental Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis P1 Prepare Assay Buffer A1 Dispense Kinase Solution to all wells P1->A1 P2 Prepare Kinase Solution P2->A1 P3 Prepare Fluorescent Tracer Solution A4 Add Fluorescent Tracer to all wells P3->A4 P4 Prepare Indolizine Compound Plate (Serial Dilutions) A2 Add Indolizine Compounds (or DMSO control) P4->A2 A1->A2 A3 Incubate at Room Temperature A2->A3 A3->A4 A5 Incubate (e.g., 60 min, protected from light) A4->A5 D1 Read Fluorescence Polarization (Ex/Em specific for tracer) A5->D1 D2 Calculate Polarization Values and Z' Factor D1->D2 D3 Identify 'Hits' (compounds causing a significant decrease in FP) D2->D3

Caption: Workflow for a Fluorescence Polarization Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and the fluorescent tracer in the assay buffer to their optimal working concentrations (determined during assay development).

    • Prepare serial dilutions of the indolizine derivative library in a 384-well compound plate, typically starting from 100 µM. Include appropriate controls (DMSO for negative control, a known inhibitor for positive control).

  • Assay Procedure (in a 384-well plate):

    • Add 10 µL of the kinase solution to each well.

    • Transfer 100 nL of the indolizine compounds from the compound plate to the assay plate using a pintool or acoustic dispenser.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the millipolarization (mP) values for each well.

    • Determine the Z' factor to assess the quality of the assay.[10] A Z' factor between 0.5 and 1.0 indicates an excellent assay.

    • Identify hits as compounds that cause a statistically significant decrease in the mP signal compared to the DMSO controls.

Data Presentation Table:

ParameterRecommended ValueRationale
Plate Format384-well, low-volume, non-bindingMinimizes reagent usage and prevents non-specific binding of compounds.
Assay Volume20 µLReduces reagent costs in HTS.
Kinase Conc.1-10 nMShould be at or below the Kd of the tracer for optimal competition.
Tracer Conc.1-5 nMLowest concentration that gives a robust signal-to-noise ratio.[11]
DMSO Conc.< 0.5%High concentrations can affect enzyme activity and cause compound precipitation.
Z' Factor> 0.5Ensures the assay is robust and suitable for HTS.[7]
B. Absorbance-Based Assay for Tubulin Polymerization Inhibition

Scientific Rationale: Several anticancer agents function by disrupting microtubule dynamics, and some indolizine derivatives have shown potential in this area.[5] Tubulin polymerization can be monitored by measuring the increase in light scattering (absorbance) at 340 nm as tubulin monomers assemble into microtubules.[5] Indolizine derivatives that inhibit this polymerization will prevent the increase in absorbance, providing a clear and straightforward method for identifying potential anticancer agents.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

    • Prepare a GTP stock solution (100 mM) and keep on ice.

    • Prepare the indolizine compound plate with serial dilutions. Include paclitaxel as a polymerization promoter (positive control) and colchicine or nocodazole as a polymerization inhibitor (positive control for inhibition).

  • Assay Procedure (in a pre-warmed 96- or 384-well plate):

    • Pre-warm the microplate reader to 37°C.[5]

    • In a pre-warmed plate, add the tubulin solution to each well.

    • Add the indolizine compounds or controls to the respective wells.

    • Initiate the polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately place the plate in the reader and begin kinetic measurements.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[5]

    • Plot absorbance versus time to generate polymerization curves.

    • Identify inhibitors as compounds that reduce the rate and extent of polymerization compared to the DMSO control.

III. Cell-Based Assays for Screening Indolizine Derivatives

A. Calcium Flux Assay for Ion Channel Modulation

Scientific Rationale: Indolizine derivatives have been reported as calcium channel blockers.[4] Cell-based calcium flux assays are a mainstay of HTS for identifying modulators of ion channels and G-protein coupled receptors (GPCRs). These assays use calcium-sensitive fluorescent dyes, such as Fluo-4 AM, which is a cell-permeant ester that becomes fluorescent upon binding to intracellular calcium.[9] An increase in intracellular calcium, triggered by channel opening or GPCR activation, results in a significant increase in fluorescence. An indolizine derivative that blocks this influx will attenuate or abolish the fluorescent signal.

Experimental Workflow Diagram:

Calcium_Flux_Workflow cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_detection Detection (FLIPR / Plate Reader) P1 Seed cells in 384-well plates and culture overnight A1 Wash cells with buffer P1->A1 P2 Prepare Fluo-4 AM dye-loading solution A2 Load cells with Fluo-4 AM solution (Incubate 1 hr at 37°C) P2->A2 P3 Prepare Indolizine Compound Plate A4 Add Indolizine Compounds (or controls) and incubate P3->A4 P4 Prepare Agonist Plate D2 Add agonist to stimulate calcium influx P4->D2 A1->A2 A3 Wash cells to remove excess dye A2->A3 A3->A4 D1 Measure baseline fluorescence A4->D1 D1->D2 D3 Measure kinetic fluorescence response (Ex 490 nm / Em 525 nm) D2->D3 D4 Identify inhibitors that block the agonist-induced fluorescence increase D3->D4

Caption: Workflow for a Cell-Based Calcium Flux HTS Assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed a cell line expressing the target ion channel or GPCR (e.g., HEK293 cells) into 384-well black-walled, clear-bottom plates at a density of 10,000 to 20,000 cells per well.[9]

    • Culture overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a Fluo-4 AM dye-loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]

    • Remove the culture medium from the cells and add 25 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the cells gently with the buffer to remove extracellular dye.

  • Compound Addition and Measurement:

    • Add the indolizine compounds to the cell plate and incubate for 15-30 minutes.

    • Place the cell plate into a fluorescence imaging plate reader (e.g., a FLIPR or FlexStation).

    • Measure the baseline fluorescence for 10-20 seconds.

    • The instrument then adds an agonist (to activate the channel/receptor) and simultaneously records the kinetic fluorescence response for 1-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (maximum signal - baseline).

    • Identify hits as compounds that significantly inhibit the agonist-induced calcium flux.

B. Cell Viability/Cytotoxicity Assay for Anticancer Screening

Scientific Rationale: The primary goal of screening for anticancer agents is to identify compounds that selectively kill cancer cells or inhibit their proliferation. Cell viability assays are fundamental to this process. A common method involves the use of resazurin (e.g., CellTiter-Blue) or tetrazolium salts like MTT.[12] Metabolically active, viable cells reduce these substrates into highly fluorescent (resorufin) or colored (formazan) products, respectively. A decrease in signal indicates a reduction in cell viability, either through cytotoxicity or cytostatic effects.

Detailed Protocol (using a Resazurin-based assay):

  • Cell Plating:

    • Seed cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 384-well plates at an appropriate density (e.g., 1,000-5,000 cells/well).

    • Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of the indolizine derivatives to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂. This extended incubation allows for effects on cell proliferation to become apparent.

  • Assay Readout:

    • Add the resazurin-based reagent (e.g., CellTiter-Blue) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence (e.g., Ex 560 nm / Em 590 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence data to the DMSO controls (representing 100% viability).

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

    • Hits are compounds with potent IC₅₀ values.

Data Presentation Table:

Cell LineCancer TypeIndolizine DerivativeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaCompound X1.5
A549Non-Small Cell LungCompound X2.3
HCT116Colon CarcinomaCompound X0.9
HepG2Hepatocellular CarcinomaCompound X3.1

IV. Self-Validation and Trustworthiness in HTS

To ensure the integrity of HTS data, a multi-faceted approach to validation is essential:

  • Statistical Rigor: The Z' factor is a critical metric for every HTS run, confirming the separation between positive and negative controls and the overall robustness of the assay.[10]

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology or principle.[13] For example, a kinase inhibitor hit from an FP assay could be validated using a luminescence-based assay that measures ATP consumption.

  • Dose-Response Curves: Confirmed hits must be tested in dose-response format to determine their potency (IC₅₀ or EC₅₀) and to ensure a well-behaved pharmacological response.

  • Counter-Screens: These are crucial for identifying and eliminating compounds that interfere with the assay technology itself (e.g., autofluorescent compounds, luciferase inhibitors). For indolizine derivatives, which can be fluorescent, a counter-screen against the detection system in the absence of the biological target is mandatory.

Conclusion

The indolizine scaffold represents a fertile ground for the discovery of novel therapeutics. The application of thoughtfully designed and rigorously validated high-throughput screening assays is the cornerstone of unlocking this potential. The protocols detailed in this document provide a robust framework for screening indolizine libraries against key drug targets in cancer, inflammation, and beyond. By integrating biochemical and cell-based approaches and adhering to strict validation criteria, researchers can confidently identify and advance promising indolizine-based candidates in the drug development pipeline.

References

  • Recent Advances in the Synthesis of Indolizines and their Derivatives - International Journal of Engineering Trends and Technology. (n.d.). Retrieved January 21, 2026, from [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors - MDPI. (2022, May 27). Retrieved January 21, 2026, from [Link]

  • indolizine-a-privileged-biological-scaffold.pdf - Der Pharma Chemica. (n.d.). Retrieved January 21, 2026, from [Link]

  • Inhibitory activities of indolizine derivatives: a patent review - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]

  • INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011, October 30). Retrieved January 21, 2026, from [Link]

  • Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved January 21, 2026, from [Link]

  • Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • A novel class of calcium-entry blockers: the 1[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 21, 2026, from [Link]

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  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications - Hilaris Publisher. (2024, December 30). Retrieved January 21, 2026, from [Link]

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  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications - Hilaris Publisher. (2024, December 30). Retrieved January 21, 2026, from [Link]

  • HTS-Tubulin Polymerization Assay Kit. (n.d.). Retrieved January 21, 2026, from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025, April 21). Retrieved January 21, 2026, from [Link]

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  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Retrieved January 21, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance reaction yield and purity. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic work.

The synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is typically achieved in a two-step sequence:

  • Step 1: Cycloaddition - Formation of the 2-(4-Chlorophenyl)indolizine core, commonly via the Tschitschibabin (Chichibabin) reaction or related 1,3-dipolar cycloadditions.[1]

  • Step 2: Formylation - Electrophilic formylation of the indolizine core at the C3 position using the Vilsmeier-Haack reaction.[2][3]

This guide is structured in a question-and-answer format to directly address potential issues you may encounter in each of these critical steps.

General Synthetic Workflow

The overall synthetic pathway is illustrated below. Each stage presents unique challenges that can impact the final yield and purity of the target compound.

G cluster_0 Step 1: Tschitschibabin Indolizine Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation SMs Starting Materials: - Pyridine - 2-Bromo-1-(4-chlorophenyl)ethanone Reaction1 Cycloaddition Reaction (e.g., NaHCO₃, Acetone, Reflux) SMs->Reaction1 Intermediate Product: 2-(4-Chlorophenyl)indolizine Reaction1->Intermediate Reaction2 Electrophilic Formylation (0°C to RT) Intermediate->Reaction2 Purified Intermediate Reagents2 Reagents: - POCl₃ - Anhydrous DMF Reagents2->Reaction2 FinalProduct Final Product: 2-(4--Chlorophenyl)indolizine-3-carbaldehyde Reaction2->FinalProduct

Caption: Overall two-step synthesis workflow.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 2-(4-Chlorophenyl)indolizine (Intermediate)

Question 1: My yield for the initial Tschitschibabin cycloaddition is consistently low (<40%). What are the primary factors I should investigate?

Answer: Low yields in the Tschitschibabin synthesis of the indolizine core typically stem from three areas: reagent quality, reaction conditions, and the formation of byproducts.

  • Causality - The Mechanism: The reaction proceeds via the initial N-alkylation of pyridine by 2-bromo-1-(4-chlorophenyl)ethanone to form a pyridinium salt. A base is then required to deprotonate the acidic methylene group adjacent to the carbonyl and the pyridinium nitrogen, forming a pyridinium ylide. This ylide undergoes an intramolecular 1,3-dipolar cycloaddition, followed by an oxidation/aromatization step to yield the indolizine.[1][4] Any deviation from this pathway can severely impact the yield.

  • Troubleshooting Steps:

    • Reagent Purity:

      • α-Bromo Ketone: Ensure the 2-bromo-1-(4-chlorophenyl)ethanone is pure and free from dibrominated species or starting acetophenone. Impurities can lead to complex side reactions. Consider recrystallization from ethanol if purity is questionable.

      • Solvent Anhydrousness: The presence of water can hydrolyze the bromo-ketone and interfere with the ylide formation. Use freshly distilled, anhydrous solvents (e.g., acetone, acetonitrile).

    • Base Selection: The choice and stoichiometry of the base are critical.

      • A weak, heterogeneous base like sodium bicarbonate (NaHCO₃) is often preferred. It is strong enough to facilitate ylide formation but mild enough to prevent self-condensation of the ketone or polymerization, which are common side reactions with stronger bases like triethylamine (TEA) or potassium carbonate.

      • Ensure you are using a sufficient molar excess of the base (typically 2-3 equivalents) to drive the reaction forward.

    • Temperature and Reaction Time:

      • This reaction typically requires heating (reflux) to proceed at a reasonable rate. However, prolonged heating can lead to thermal decomposition of the ylide and the formation of tar-like byproducts.

      • Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the bromo-ketone is a good indicator of reaction progress. Optimal times are often in the range of 6-12 hours.

G cluster_checks cluster_solutions Start Low Yield in Step 1? CheckReagent 1. Verify Reagent Purity (Recrystallize bromo-ketone if needed) Start->CheckReagent CheckBase 2. Evaluate Base (Switch to NaHCO₃, check stoichiometry) CheckReagent->CheckBase SolReagent Pure reagents prevent side reactions. CheckReagent->SolReagent CheckConditions 3. Optimize Conditions (Use anhydrous solvent, monitor via TLC) CheckBase->CheckConditions SolBase Mild base minimizes polymerization. CheckBase->SolBase SolConditions Controlled conditions prevent degradation. CheckConditions->SolConditions

Caption: Troubleshooting decision tree for low yield in Step 1.

Question 2: How can I optimize the reaction conditions for the synthesis of 2-(4-Chlorophenyl)indolizine?

Answer: Optimization should be systematic. We recommend focusing on the base and solvent, as these often have the most significant impact.

  • Rationale: The solvent polarity and the base strength directly influence the rate of ylide formation and its subsequent cyclization versus competing decomposition pathways.

  • Data-Driven Optimization: Below is a table summarizing typical results from an optimization study.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Observations
1TEA (1.5)Acetonitrile801235Significant byproduct formation
2K₂CO₃ (2.0)Acetone561048Cleaner reaction, but incomplete
3 NaHCO₃ (2.5) Acetone 56 8 75 Optimal: Clean, good conversion
4NaHCO₃ (2.5)Toluene110860Higher temp led to some darkening
5NoneAcetone5624<5Base is essential for ylide formation
  • Recommendation: Based on typical findings, using a mild inorganic base like sodium bicarbonate in a moderately polar aprotic solvent like acetone at reflux provides the best balance of reaction rate and minimization of side products.

Part 2: Vilsmeier-Haack Formylation

Question 3: My formylation reaction is sluggish, and I see a lot of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete conversion in a Vilsmeier-Haack reaction is almost always related to the activity of the Vilsmeier reagent itself.

  • Causality - The Mechanism: The Vilsmeier reagent, a chloroiminium ion, is the active electrophile.[3] It is formed from the reaction of a substituted amide (DMF) with an activating agent, typically phosphorus oxychloride (POCl₃).[5] This reagent is highly moisture-sensitive. Any water present will rapidly quench the POCl₃ and the Vilsmeier reagent, halting the reaction. The indolizine nucleus then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2] Electrophilic substitution on indolizines occurs preferentially at the C3 position, which is the most electron-rich site.[6]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: This is the most critical parameter.

      • Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous DMF. Commercially available anhydrous DMF is suitable, or it can be dried over molecular sieves or by distillation from P₂O₅.[7]

      • Ensure the 2-(4-Chlorophenyl)indolizine intermediate is thoroughly dried before use.

    • Reagent Stoichiometry and Addition:

      • Vilsmeier Reagent Formation: Prepare the reagent in situ by slowly adding POCl₃ (typically 1.2-1.5 equivalents) to chilled (0 °C) anhydrous DMF. A characteristic yellowing or formation of a crystalline solid indicates successful reagent formation.[8] Allow the reagent to stir and fully form for 15-30 minutes at 0 °C before adding the substrate.

      • Substrate Addition: Add the indolizine substrate dissolved in a minimum amount of anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C. This prevents localized heating and potential side reactions.

    • Reaction Temperature: After the addition of the substrate, the reaction can be allowed to slowly warm to room temperature and stirred for several hours (2-6 h). Gentle heating (40-50 °C) can sometimes be used to push the reaction to completion, but this should be monitored carefully by TLC to avoid decomposition.

Question 4: The work-up is difficult, and I'm losing a significant amount of product during purification. What is a reliable protocol?

Answer: The work-up for a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt, which requires careful pH control to ensure complete conversion and facilitate extraction.

  • Optimized Work-up and Purification Protocol:

    • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a large amount of crushed ice with vigorous stirring. Safety Note: This is a highly exothermic process.

    • Hydrolysis & Neutralization: The initial quench is acidic. The key step is to basify the aqueous solution to hydrolyze the iminium salt to the aldehyde. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 10% NaOH solution until the pH is between 8-9.[8] This typically results in the precipitation of the crude product.

    • Extraction: Extract the product thoroughly with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL for a 1 g scale reaction). The organic layers should be combined.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically a solid. Purification is best achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity).[7] Recrystallization from an ethanol/water mixture can also be effective for final purification.

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-(4-Chlorophenyl)indolizine
  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq), pyridine (1.2 eq), and anhydrous acetone.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56 °C) and stir vigorously for 8-10 hours. Monitor the reaction progress by TLC (eluent: 9:1 Hexane/Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (95:5 Hexane/Ethyl Acetate) to afford the pure 2-(4-Chlorophenyl)indolizine.

Protocol 2: Optimized Vilsmeier-Haack Formylation
  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (5.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the DMF, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2-(4-Chlorophenyl)indolizine (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor by TLC (eluent: 8:2 Hexane/Ethyl Acetate).

  • Upon completion, carefully pour the reaction mixture onto crushed ice (~10 g of ice per 1 mL of DMF).

  • Neutralize the mixture by slowly adding a saturated aqueous solution of Na₂CO₃ until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (9:1 Hexane/Ethyl Acetate) to yield 2-(4-Chlorophenyl)indolizine-3-carbaldehyde as a solid.

References

  • Zeng, K., Mei, R., Dechert, S., Ackermann, L., & Zhang, K. (2023). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. Communications Chemistry. Available at: [Link]

  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds (CN102786460A).
  • International Journal of Engineering Trends and Technology. (2024). Recent Advances in the Synthesis of Indolizines and their Derivatives. Available at: [Link]

  • Beilstein Journals. (2022). Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole derivatives. Available at: [Link]

  • Name-Reaction.com. Chichibabin Reaction. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • Royal Society of Chemistry. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indolizines. Available at: [Link]

  • ResearchGate. (2023). Optimization of the aminocatalyzed [3+2] annulations for... Available at: [Link]

  • Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7256-7275. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2011). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

  • S. S. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • LIRIAS. (2022). Domino Reactions of Aza-Arenes with Activated Alkenes and Alkynes. Asian Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2023). Regiodivergent Synthesis of Densely Functionalized Indolizines via (2 + 2 + 1) Cycloaddition. Available at: [Link]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • ACS Publications. (1998). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies described herein are grounded in established chemical principles and validated through extensive field experience with related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 2-(4-Chlorophenyl)indolizine-3-carbaldehyde?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. Common methods for synthesizing the indolizine core, such as the Tschitschibabin reaction or 1,3-dipolar cycloadditions, can lead to specific side products.[1][2]

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, in a typical synthesis, you might find unreacted 2-substituted pyridine and the corresponding α-halo ketone or α,β-unsaturated aldehyde.[2][3]

  • Polymeric By-products: Under certain reaction conditions, especially with prolonged heating or in the presence of strong acids or bases, starting materials and the product can degrade or polymerize, leading to tar-like impurities that can complicate purification.

  • Isomers: Depending on the substitution pattern of the pyridine starting material, the formation of regioisomers, although less common for the 3-carbaldehyde, is a possibility that should be considered.

Q2: My crude 2-(4-Chlorophenyl)indolizine-3-carbaldehyde appears as a dark, oily residue. Is this normal, and how should I proceed?

A2: It is not uncommon for crude reaction mixtures containing heterocyclic compounds to be dark and oily due to the presence of minor, highly colored by-products or polymeric material. The first step is to perform a preliminary purification to remove the bulk of these non-polar, tarry impurities. A simple and effective method is to dissolve the crude residue in a minimum amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent. This should yield a less colored, solid or semi-solid material that is more amenable to further purification by column chromatography or recrystallization.

Q3: I am having difficulty dissolving my crude product for column chromatography. What solvents should I try?

A3: Given the molecular structure, which includes a polar carbaldehyde group and a relatively non-polar chlorophenylindolizine core, a solvent of intermediate polarity is likely to be effective. Start with dichloromethane (DCM) or a mixture of DCM and a small amount of methanol. If solubility is still an issue, gentle warming can be applied. For highly insoluble materials, a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the sample before adsorbing it onto a small amount of silica gel for dry loading onto the column. However, be mindful that these high-boiling point solvents must be removed under high vacuum.

Troubleshooting Purification by Column Chromatography

Column chromatography is the most robust method for purifying 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. Below are common issues and their solutions.

Issue 1: Poor Separation of the Product from Impurities.

  • Causality: An inappropriate solvent system is the most likely cause. The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in broad peaks and poor resolution.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.

    • Solvent System Selection: A good starting point for indolizine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] Gradually increase the proportion of ethyl acetate to achieve the desired separation. For more polar impurities, a gradient elution with dichloromethane and methanol may be necessary.[5]

    • Additive for Basic Compounds: Indolizines are nitrogen-containing heterocycles and can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent can neutralize the acidic sites on the silica and improve peak shape.[5]

Parameter Recommendation for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Initial Eluent System Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity)
Alternative Eluent Dichloromethane:Methanol (for more polar compounds)
TLC Visualization UV lamp (254 nm)

Issue 2: The Compound is Sticking to the Column or Decomposing.

  • Causality: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The aldehyde functionality, in particular, can be susceptible to oxidation or other reactions on the stationary phase.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Compound Instability on Silica Gel start Compound streaks or is lost on column test_stability Test stability on a TLC plate (spot and let stand before eluting) start->test_stability stable Compound is stable test_stability->stable No degradation unstable Compound is unstable test_stability->unstable Degradation observed deactivate_silica Deactivate silica gel (e.g., with triethylamine) unstable->deactivate_silica alt_stationary_phase Use an alternative stationary phase (e.g., neutral alumina) deactivate_silica->alt_stationary_phase If still unstable recrystallize Consider recrystallization as an alternative purification method alt_stationary_phase->recrystallize If chromatography is problematic

Caption: Decision workflow for addressing compound instability during column chromatography.

Troubleshooting Purification by Recrystallization

Recrystallization is an excellent technique for final purification if a suitable solvent system can be identified.

Issue 1: The Compound Fails to Crystallize and "Oils Out".

  • Causality: This typically occurs when the solution is too concentrated, cooled too quickly, or when impurities are present that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. For a molecule with both polar and non-polar characteristics like 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, a mixed solvent system is often effective. Common choices include ethanol/water, hexane/ethyl acetate, or toluene/hexane.[6]

    • Slow Cooling: After dissolving the compound in the minimum amount of boiling solvent, allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, cooling in an ice bath can further induce crystallization.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a "seed" crystal of the pure compound can also initiate crystallization.[7]

Issue 2: The Purity Does Not Improve Significantly After Recrystallization.

  • Causality: The chosen solvent may be co-dissolving the impurities, or the impurities may have very similar solubility profiles to the product.

  • Troubleshooting Steps:

    • Solvent System Re-evaluation: Experiment with different solvent pairs. The goal is to find a system where the impurity has high solubility at both low and high temperatures, while the product's solubility changes significantly with temperature.

    • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Preliminary Purification: If the crude material is very impure, a preliminary purification by column chromatography is recommended to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 2-(4-Chlorophenyl)indolizine-3-carbaldehyde in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified solid under high vacuum.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., ethanol, ethyl acetate, toluene, hexane) at room temperature and upon heating.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Physicochemical Data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Property Value Source
Molecular Formula C₁₅H₁₀ClNO[8][9]
Molecular Weight 255.70 g/mol [8][9]
Melting Point Not available in the search results.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Indolizine Synthesis

Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing the indolizine scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indolizine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing the indolizine scaffold, a privileged N-fused heterocycle found in numerous bioactive compounds and advanced materials.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and help you optimize your reaction conditions for higher yields, purity, and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during indolizine synthesis.

Q1: My reaction yield is consistently low. What are the first parameters I should check?

Low yield is a multifaceted problem. Before making drastic changes, systematically evaluate the fundamentals:

  • Reagent Purity: Pyridine and pyrrole starting materials, especially, can be susceptible to oxidation or hydration. Ensure they are appropriately purified and dried. Similarly, verify the purity of your alkylating agents and dipolarophiles.

  • Atmosphere Control: Many indolizine syntheses, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Many classical methods like the Tschitschibabin reaction require high temperatures to proceed, while modern catalytic methods may require precise, milder conditions.[2][3] Verify your reaction temperature with a calibrated thermometer.

  • Stoichiometry: A common oversight is inaccurate stoichiometry. Double-check the molar ratios of your reactants, especially if using a solid base or catalyst that can be challenging to weigh accurately.

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What's the likely cause?

The formation of multiple products often points to issues with reaction selectivity or decomposition.

  • Side Reactions of Ylides: In syntheses involving pyridinium ylides (e.g., 1,3-dipolar cycloadditions), the ylide can dimerize or react with itself if the dipolarophile is not sufficiently reactive or is added too slowly.[2]

  • Polymerization: For reactions involving α,β-unsaturated carbonyls, such as the Tschitschibabin reaction, polymerization of the Michael acceptor can be a significant competing pathway, especially at elevated temperatures.

  • Regioselectivity Issues: In 1,3-dipolar cycloadditions, the regioselectivity of the addition can be influenced by the electronic nature of both the ylide and the dipolarophile, potentially leading to a mixture of isomers.[4]

  • Over-oxidation: If your reaction involves a final oxidation/aromatization step, harsh conditions can lead to undesired byproducts.

Q3: My final product is difficult to purify. What strategies can I employ?

Indolizine derivatives can be challenging to purify due to their basic nitrogen and often fluorescent nature.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent (like dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic indolizine will move to the aqueous layer. Then, basify the aqueous layer and extract your product back into the organic phase. This removes non-basic impurities.[5]

  • Column Chromatography Additives: Indolizines can streak on silica gel. To mitigate this, add a small amount (1-3%) of a basic modifier like triethylamine or ammonia to your eluent system. This deactivates the acidic silanol groups and leads to better peak shapes.[5]

  • Alternative Stationary Phases: If silica gel fails, consider alumina (basic or neutral) or reversed-phase (C18) chromatography. For highly polar indolizidines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[6]

Section 2: Troubleshooting Specific Synthetic Routes

This section provides detailed guidance for overcoming challenges associated with the most common methods for indolizine synthesis.

Guide 1: The Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a classic condensation between a pyridine derivative with an α-proton, an α-halocarbonyl compound, and a base.[7][8]

Problem: The reaction fails to initiate or proceeds very slowly.

  • Causality: The initial step, N-alkylation of the pyridine, is often rate-limiting. The subsequent deprotonation to form the pyridinium ylide requires a sufficiently strong base and an appropriately acidic α-proton.

  • Solutions:

    • Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. High heat is often required to drive the initial alkylation and subsequent cyclization.

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO can accelerate the N-alkylation step compared to less polar solvents.

    • Base Strength: If using a mild base like sodium bicarbonate or potassium carbonate, consider switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate ylide formation.

Problem: The reaction produces a dark, intractable tar.

  • Causality: This is a classic symptom of polymerization of the α,β-unsaturated carbonyl compound, which is formed in situ from the α-halocarbonyl and base. This is exacerbated by excessive heat or prolonged reaction times.

  • Solutions:

    • Control Reagent Addition: Add the α-halocarbonyl compound slowly to the heated mixture of the pyridine and base. This keeps the instantaneous concentration of the reactive Michael acceptor low, favoring the desired cycloaddition over polymerization.

    • Lower Temperature: While counterintuitive to the previous point, finding an optimal temperature is key. There is a trade-off between the rate of the desired reaction and the rate of polymerization.

    • Use Pre-formed Ylides: In some cases, pre-forming the pyridinium salt before adding the base and Michael acceptor can provide a more controlled reaction.

Troubleshooting Workflow: General Approach

The following diagram outlines a systematic approach to troubleshooting a failing indolizine synthesis.

TroubleshootingWorkflow Start Reaction Failed (Low Yield / Impure) CheckPurity Verify Reagent Purity & Stoichiometry Start->CheckPurity CheckConditions Confirm Reaction Conditions (Temp, Atmosphere, Time) Start->CheckConditions TLC Analyze Crude by TLC/LCMS: Identify Problem CheckPurity->TLC CheckConditions->TLC NoReaction Problem: No Product Formation TLC->NoReaction Starting material remains SideProducts Problem: Side Products / Tar TLC->SideProducts Multiple new spots PurificationIssue Problem: Purification Difficulty TLC->PurificationIssue Product streaking / co-elution OptimizeTemp Optimize Temperature & Reaction Time NoReaction->OptimizeTemp ChangeReagents Change Base / Solvent / Catalyst NoReaction->ChangeReagents SideProducts->OptimizeTemp ControlAddition Modify Reagent Addition Sequence/Rate SideProducts->ControlAddition OptimizeChroma Optimize Chromatography (Solvent + Additive) PurificationIssue->OptimizeChroma Success Successful Synthesis OptimizeTemp->Success ChangeReagents->Success ControlAddition->Success OptimizeChroma->Success

Caption: A systematic workflow for diagnosing and solving common issues in indolizine synthesis.

Guide 2: 1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne (a dipolarophile).[2][4]

Problem: No reaction occurs between the ylide and the dipolarophile.

  • Causality: The reactivity of both components is crucial. An insufficiently activated (electron-poor) dipolarophile may not react with a stabilized pyridinium ylide.

  • Solutions:

    • Increase Dipolarophile Reactivity: Switch to a dipolarophile with stronger electron-withdrawing groups. For example, dimethyl acetylenedicarboxylate (DMAD) is significantly more reactive than propiolate esters.[2]

    • Increase Ylide Reactivity: The stability of the ylide is determined by the substituents on the carbanion. Ylides stabilized by only one carbonyl group are more reactive than those stabilized by two. Adjust your starting materials accordingly.

    • Catalysis: Certain Lewis or Brønsted acids can catalyze the cycloaddition by activating the dipolarophile.

Problem: The reaction yields a dihydroindolizine intermediate instead of the aromatic indolizine.

  • Causality: The initial [3+2] cycloaddition using an alkene dipolarophile produces a tetrahydroindolizine, which must be oxidized to the final aromatic product.[2] Often, this oxidation does not occur spontaneously under the reaction conditions.

  • Solutions:

    • Add an Oxidant: After the cycloaddition is complete, add a suitable oxidant to the reaction mixture. Common choices include palladium on carbon (Pd/C) with a hydrogen acceptor, chloranil, or even exposure to air with vigorous stirring.

    • One-Pot Oxidation: Some protocols incorporate the oxidant from the beginning, leading to a one-pot cycloaddition-aromatization sequence.[9]

    • Use an Alkyne: Employing an alkyne dipolarophile from the start will directly yield the aromatic indolizine, bypassing the need for an oxidation step.[4]

Reaction Parameter Comparison Table

The choice of solvent and base can dramatically impact the outcome of 1,3-dipolar cycloadditions. The following table provides a general guide based on literature precedents.

ParameterOption 1Option 2Option 3Rationale & Considerations
Solvent Toluene / BenzeneAcetonitrile (MeCN)Dichloromethane (DCM)Toluene is good for higher temperatures and is non-polar. MeCN and DCM are polar aprotic solvents suitable for room temperature reactions.
Base Triethylamine (TEA)K₂CO₃ / Cs₂CO₃DBUTEA is a mild, soluble organic base. Carbonates are heterogeneous but effective and easily filtered. DBU is a strong, non-nucleophilic base for less acidic pyridinium salts.
Temperature Room Temp (20-25°C)Reflux (80-110°C)Low Temp (-78 to 0°C)Many cycloadditions proceed at RT. Reflux may be needed for less reactive partners but increases side reactions. Low temp is for highly reactive, unstable ylides.
Guide 3: Transition-Metal Catalyzed Syntheses

Modern methods often employ catalysts based on palladium, copper, gold, or rhodium to construct the indolizine core, often through cycloisomerization or C-H activation pathways.[10][11]

Problem: Catalyst appears to be inactive, leading to no product.

  • Causality: Catalyst deactivation is a common failure mode. This can be caused by impurities in the starting materials (especially sulfur-containing compounds for Pd catalysts), incorrect ligand choice, or inappropriate oxidation state of the metal.

  • Solutions:

    • Purify Starting Materials: Ensure all substrates and solvents are rigorously purified and degassed to remove oxygen and potential catalyst poisons.

    • Ligand Screening: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. Screen a small panel of ligands to find one that promotes the desired transformation.

    • Use a Pre-catalyst: Utilize a well-defined, air-stable pre-catalyst that is activated in situ. This can provide more consistent results than generating the active catalyst from a metal salt and ligand separately.

Mechanism Visualization: 1,3-Dipolar Cycloaddition

Cycloaddition cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Aromatization Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Alkylation AlkylHalide α-Halo Carbonyl AlkylHalide->PyridiniumSalt Ylide Pyridinium Ylide (1,3-Dipole) PyridiniumSalt->Ylide Base (e.g., TEA) Cycloadduct Cycloadduct (Dihydroindolizine) Ylide->Cycloadduct [3+2] Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->Cycloadduct Indolizine Aromatic Indolizine Cycloadduct->Indolizine [Oxidation]

Caption: Simplified mechanism of indolizine synthesis via the 1,3-dipolar cycloaddition pathway.

References

  • BenchChem Technical Support. (n.d.). Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives. Retrieved from BenchChem.[5]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(34), 7804–7828.[3][12]

  • New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. (2025). Accessed from a scholarly database.[4]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (2024). Organic Chemistry Frontiers.[13]

  • Asian Journal of Organic Chemistry. (n.d.). Lirias repository.[14]

  • ResearchGate. (2014). How to isolate and purify indolizidine compounds?[6]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). OUCI.[15]

  • Singh, G. S., & Mmatli, E. E. (2011). Recent progress in synthesis and bioactivity studies of indolizines. European Journal of Medicinal Chemistry, 46(11), 5237–5257.[2][7]

  • Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry, 70(18), 7293–7302.[16][17][18]

  • Seregin, I. V. (2009). Transition metal-catalyzed synthesis and direct functionalization of N-fused heterocycles (Doctoral dissertation, University of Illinois at Chicago).[10]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). Tetrahedron.[19]

  • Optimizing Indolizine Synthesis: Catalysis and Efficiency. (2026). Industry report.[20]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines.[9]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). ACS Omega.[21]

  • Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). The Journal of Organic Chemistry.[8][22]

  • An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (n.d.). Arkivoc.[23]

  • BenchChem Technical Support. (n.d.). Addressing challenges in the functionalization of the indolizine five-membered ring.[24]

  • Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (n.d.). Molecules.[25]

  • Indolizine: Synthesis and Reactions. (2022). Scribd.[26]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.[27]

  • Gryko, D. T., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.[11]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. (2016). InTech.[1]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Welcome to our dedicated technical support center for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this promising, yet poorly soluble, heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to systematically enhance the solubility of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde in your experimental systems.

Understanding the Challenge: The Physicochemical Properties of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Indolizine and its derivatives are a class of aromatic heterocyclic compounds known for their diverse biological activities.[1] However, their often-crystalline and lipophilic nature can lead to poor aqueous solubility, a significant hurdle in drug development and various in vitro and in vivo studies. The presence of a chlorophenyl group and a carbaldehyde moiety on the indolizine core of the target compound further contributes to its hydrophobicity, making solubility enhancement a critical step for its successful application.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

This phenomenon, often referred to as "crashing out," is a common issue when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution.

Recommended Actions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains the compound's solubility without interfering with your assay. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended.

  • Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can help prevent immediate precipitation.

  • Consider Excipients: Incorporate solubilizing agents into your final aqueous buffer. Non-ionic surfactants such as Tween® 80 or Polysorbate 20 can be effective for in vitro assays, while complexation agents like cyclodextrins can also be explored.

Q2: What are the best initial organic solvents to try for dissolving 2-(4-Chlorophenyl)indolizine-3-carbaldehyde?

For initial stock solutions, besides DMSO, other organic solvents can be considered depending on the downstream application and compatibility with your experimental system. Based on the aromatic and aldehyde functionalities, solvents to consider include:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM) [2]

  • Acetone

  • Acetonitrile

It is crucial to determine the compound's solubility in these solvents and to consider their potential toxicity and reactivity in your specific assay.

Q3: Will adjusting the pH of my aqueous buffer increase the solubility of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde?

Likely not. 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is a non-ionizable compound, meaning it lacks acidic or basic functional groups that can be protonated or deprotonated within a typical physiological pH range. The solubility of such compounds is generally independent of pH.[3][4] Therefore, altering the pH of your buffer is not expected to be an effective strategy for enhancing its solubility.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with solubility issues, a systematic approach is key to identifying the most effective solution. The following flowchart outlines a decision-making process for troubleshooting and enhancing the solubility of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Caption: A troubleshooting flowchart for addressing solubility issues with 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using HPLC-UV

This protocol determines the equilibrium solubility of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde in a given solvent system.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde (solid)

  • Selected aqueous buffer or solvent system

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

Methodology:

  • Add Excess Compound: Add an excess amount of solid 2-(4-Chlorophenyl)indolizine-3-carbaldehyde to a vial containing the aqueous buffer of interest to create a suspension.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the solution by centrifuging the vials at high speed (e.g., 10,000 x g for 15 minutes).

  • Filtration: Carefully remove an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification: Analyze the filtrate by HPLC-UV. Determine the concentration of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde against a pre-prepared standard curve of the compound in a suitable organic solvent.[5][6]

Protocol 2: Screening of Co-solvents for Solubility Enhancement

This protocol outlines a method to screen various co-solvents for their ability to increase the aqueous solubility of the target compound.

Materials:

  • Stock solution of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde in DMSO (e.g., 20 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)

  • 96-well microplate

  • Plate reader with absorbance or nephelometry capabilities

Methodology:

  • Prepare Co-solvent Mixtures: In separate tubes, prepare various concentrations of each co-solvent in the aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into each of the co-solvent/buffer mixtures.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing for equilibration.

  • Observation and Measurement: Visually inspect the wells for any precipitation. Quantify the amount of dissolved compound using a plate reader. For a kinetic solubility assessment, nephelometry can measure light scattering from precipitated particles.[7] For a more quantitative measure, the solutions can be filtered and analyzed by HPLC-UV as described in Protocol 1.

Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes a lab-scale method for preparing a solid dispersion of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde to enhance its dissolution rate.

Materials:

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC))[4]

  • Volatile organic solvent (e.g., Dichloromethane, Methanol)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both 2-(4-Chlorophenyl)indolizine-3-carbaldehyde and the chosen polymer carrier in the volatile organic solvent. The drug-to-polymer ratio should be systematically varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal formulation.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized for its amorphous nature (using techniques like X-ray diffraction or differential scanning calorimetry) and its dissolution properties can be compared to the pure crystalline compound.

Data Presentation

The following table provides a template for summarizing the results of your solubility enhancement experiments.

Formulation StrategyVehicle/CarrierDrug:Carrier Ratio (w/w)Measured Solubility (µg/mL)Fold Increase vs. Aqueous BufferObservations
Aqueous Buffer PBS, pH 7.4-Baseline1Significant Precipitation
Co-solvent 10% Ethanol in PBS-ValueValueClear Solution
Co-solvent 20% PEG 400 in PBS-ValueValueClear Solution
Cyclodextrin 2% HP-β-CD in PBS-ValueValueClear Solution
Solid Dispersion PVP K301:5ValueValueRapid Dissolution
Solid Dispersion HPMC1:10ValueValueRapid Dissolution

Logical Relationships in Formulation Development

The selection of a suitable solubility enhancement strategy often follows a logical progression, starting with simpler methods and moving to more complex formulations if necessary.

Formulation_Strategy_Progression Logical Progression of Formulation Strategies start Initial Assessment: Poor Aqueous Solubility cosolvents Co-solvents (e.g., Ethanol, PEG 400) start->cosolvents Simple & Common surfactants Surfactants (e.g., Tween® 80) cosolvents->surfactants Insufficient Enhancement final_formulation Optimized Formulation cosolvents->final_formulation Sufficient Enhancement cyclodextrins Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins Surfactant Incompatibility surfactants->final_formulation Sufficient Enhancement solid_dispersions Solid Dispersions (e.g., with PVP, HPMC) cyclodextrins->solid_dispersions Complexation Ineffective cyclodextrins->final_formulation Sufficient Enhancement lipid_formulations Lipid-Based Formulations (Advanced) solid_dispersions->lipid_formulations Physical Instability solid_dispersions->final_formulation Sufficient Enhancement lipid_formulations->final_formulation For Oral Delivery

Caption: A diagram illustrating the logical progression for selecting a solubility enhancement strategy.

References

  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

  • HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • National Institutes of Health. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. [Link]

  • Der Pharma Chemica. Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • National Institutes of Health. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. [Link]

  • MDPI. Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. [Link]

  • National Institutes of Health. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • askIITians. How does pH affect solubility?. [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • Contract Pharma. Solid Dispersions. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Quantum Yield in Fluorescent Indolizine Derivatives

Welcome to the technical support center for fluorescent indolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low fluorescence...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fluorescent indolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low fluorescence quantum yield in their experiments. Here, we provide in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve these issues.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the performance of indolizine-based fluorophores.

Q1: My indolizine derivative has a much lower fluorescence intensity than expected. What are the first things I should check?

A1: Begin by systematically verifying your experimental setup and sample integrity.

  • Purity: Impurities are a common source of fluorescence quenching. Confirm the purity of your synthesized or purchased indolizine derivative using techniques such as NMR, mass spectrometry, and elemental analysis.

  • Concentration: Both excessively high and low concentrations can diminish the fluorescence signal. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), where the fluorophores interact with each other in a way that promotes non-radiative decay.[1][2] Conversely, a concentration that is too low may produce a signal below your instrument's detection limit.

  • Instrumentation: Ensure your fluorometer settings are optimal. Verify the excitation wavelength is correctly set to the absorption maximum of your indolizine derivative and that the emission is being monitored across the appropriate wavelength range. Check that the excitation and emission slit widths are suitable for your sample's brightness.

Q2: I've confirmed the purity and concentration of my sample, but the quantum yield is still poor. What are the likely underlying causes?

A2: If the basic parameters are correct, the low quantum yield is likely due to intrinsic photophysical properties of the molecule or its interaction with the environment. The primary factors to investigate are:

  • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield of indolizine derivatives, often due to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation.[3][4]

  • Aggregation: Many conventional fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations in solution.[5]

  • Molecular Structure: The electronic properties and conformational flexibility of the indolizine derivative, dictated by its substituent groups, play a crucial role in determining its radiative and non-radiative decay rates.[6][7]

  • Temperature: Temperature can influence non-radiative decay processes. In some cases, higher temperatures can lead to decreased fluorescence intensity.[8][9]

Q3: What is an intramolecular charge transfer (ICT) state, and how does it affect the quantum yield of my indolizine derivative?

A3: An intramolecular charge transfer (ICT) state is formed upon photoexcitation in molecules that typically possess both an electron-donating group and an electron-withdrawing group.[3][10] In the excited state, there is a redistribution of electron density, creating a more polar excited state compared to the ground state. Polar solvents can stabilize this polar excited state, which can alter the energy of the emitted photon (solvatochromism) and, importantly, affect the rate of non-radiative decay processes, thereby influencing the fluorescence quantum yield.[3][11][12]

II. In-Depth Troubleshooting Guides

This section provides detailed experimental approaches to diagnose and resolve low quantum yield in your indolizine derivatives.

Guide 1: Investigating Solvent Effects

The choice of solvent is a critical experimental parameter that can dramatically alter the photophysical properties of your indolizine derivative.

The Underlying Science

Indolizine derivatives are often designed with electron-donating and electron-withdrawing groups, making them susceptible to solvent polarity effects.[7][13] In non-polar solvents, many indolizine derivatives exhibit strong fluorescence. However, in polar solvents, the formation of a stabilized ICT state can sometimes open up non-radiative decay pathways, leading to a decrease in quantum yield.[3][14] Conversely, for some designs, polar environments can enhance fluorescence. Therefore, a systematic investigation of solvent effects is essential.

Experimental Protocol: Solvent Polarity Screening
  • Prepare Stock Solutions: Prepare a concentrated stock solution of your indolizine derivative in a solvent in which it is highly soluble (e.g., DMSO or THF).

  • Solvent Series: Prepare a series of solutions of your indolizine derivative in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, and water). Ensure the final concentration of the fluorophore is consistent across all samples and that the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.[15][16]

  • Measure Absorption and Emission Spectra: For each solution, measure the UV-Vis absorption spectrum to determine the absorption maximum (λmax). Then, measure the fluorescence emission spectrum by exciting at the λmax for that solvent.

  • Determine Relative Quantum Yield: Calculate the relative fluorescence quantum yield (ΦF) for your sample in each solvent using the comparative method.[16][17] This involves comparing the integrated fluorescence intensity of your sample to that of a well-characterized quantum yield standard.[18][19]

    The equation for calculating the relative quantum yield is:

    ΦX = ΦSTD * (IX / ISTD) * (ASTD / AX) * (ηX2 / ηSTD2)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts X and STD refer to the unknown sample and the standard, respectively.[15]

Data Interpretation

Summarize your findings in a table to easily compare the photophysical properties in different solvents.

SolventPolarity Index (ET(30))λabs (nm)λem (nm)Stokes Shift (nm)Relative ΦF
Toluene33.9
DCM40.7
Acetonitrile45.6
Ethanol51.9
Water63.1

A significant variation in the relative quantum yield with solvent polarity is a strong indicator of ICT character. This information will guide you in selecting the optimal solvent system for your application.

Guide 2: Diagnosing and Mitigating Aggregation-Caused Quenching (ACQ)

Aggregation is a common cause of fluorescence quenching, particularly at high concentrations or in solvents where the fluorophore has poor solubility.[2]

The Underlying Science

Aggregation-Caused Quenching (ACQ) occurs when fluorophores come into close proximity, leading to the formation of non-fluorescent aggregates.[20][21] These aggregates can open up efficient non-radiative decay channels, effectively quenching the fluorescence.[22] However, it is important to note that some indolizine derivatives are specifically designed to exhibit Aggregation-Induced Emission (AIE), where aggregation restricts intramolecular rotations and vibrations, closing non-radiative pathways and enhancing fluorescence.[5][23]

Experimental Protocol: Concentration-Dependent Fluorescence Study
  • Prepare a Concentration Series: Prepare a series of solutions of your indolizine derivative in your chosen solvent, ranging from very dilute (e.g., 10-7 M) to more concentrated (e.g., 10-4 M).

  • Measure Absorption Spectra: Measure the UV-Vis absorption spectrum for each concentration. Deviations from the Beer-Lambert law at higher concentrations can indicate aggregation. The appearance of a blue-shifted shoulder peak is often characteristic of H-aggregate formation.[15]

  • Measure Fluorescence Spectra: Measure the fluorescence emission spectrum for each concentration, ensuring that the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.

  • Plot Fluorescence Intensity vs. Concentration: Plot the fluorescence intensity at the emission maximum as a function of concentration. A linear relationship is expected at low concentrations. A plateau or decrease in intensity at higher concentrations is a strong indication of ACQ.

Troubleshooting Workflow for Aggregation

ACQ_Troubleshooting start Low Quantum Yield Observed check_conc Perform Concentration- Dependent Study start->check_conc is_acq Is Fluorescence Quenched at High Concentrations? check_conc->is_acq acq_yes ACQ Confirmed is_acq->acq_yes  Yes acq_no ACQ Unlikely is_acq->acq_no No solution1 Work at Lower Concentrations acq_yes->solution1 solution2 Change Solvent to Improve Solubility acq_yes->solution2 solution3 Incorporate Bulky Groups into Molecular Structure acq_yes->solution3

Caption: Troubleshooting workflow for aggregation-caused quenching.

Guide 3: Assessing the Impact of Temperature

Temperature can influence the equilibrium between radiative and non-radiative decay pathways.

The Underlying Science

The fluorescence quantum yield can be temperature-dependent.[24] Increased thermal energy can promote vibrational and rotational motions within the fluorophore, which can facilitate non-radiative decay and thus lower the quantum yield.[8] Conversely, at cryogenic temperatures, these motions are restricted, which can lead to an increase in fluorescence intensity.

Experimental Protocol: Temperature-Dependent Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of your indolizine derivative (absorbance < 0.1) in a solvent that remains liquid over your desired temperature range (e.g., ethanol or a water-glycol mixture).

  • Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Temperature Scan: Measure the fluorescence emission spectrum at a series of temperatures (e.g., from 25°C up to 75°C, and if possible, down to cryogenic temperatures).

  • Data Analysis: Plot the integrated fluorescence intensity versus temperature. A significant decrease in intensity with increasing temperature suggests that thermally activated non-radiative decay pathways are a major contributor to the low quantum yield.

Interplay of Factors Affecting Quantum Yield

The following diagram illustrates the relationship between the excited state and the various decay pathways that determine the overall quantum yield.

Quantum_Yield_Factors S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption (hν) Fluorescence Fluorescence (kf) S1->Fluorescence Radiative NonRadiative Non-Radiative Decay (knr) S1->NonRadiative Non-Radiative Fluorescence->S0 IC Internal Conversion ISC Intersystem Crossing ICT ICT State Relaxation Vibrations Molecular Vibrations/ Rotations

Caption: Factors influencing the de-excitation of a fluorophore.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on Indolizine Fluorescence Quantum Yield. Retrieved from

  • ResearchGate. (n.d.). Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. Retrieved from

  • ACS Publications. (2025). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. Retrieved from

  • RSC Publishing. (2024). Strongly fluorescent indolizine-based coumarin analogs. Retrieved from

  • CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Retrieved from

  • Benchchem. (n.d.). Techniques to improve the quantum yield of rhodamine-based dyes like Pigment Red 81:2. Retrieved from

  • ResearchGate. (n.d.). Absorption spectra of the indolizine derivatives 5a , 6a , 7 , 8a , b (c = 1x10 - ResearchGate. Retrieved from

  • ResearchGate. (2025). A new fluorescent indolizine. Synthesis and spectral characterization. Retrieved from

  • EurekAlert!. (2020). RUDN University chemists synthesized new fluorescent substances for medical applications. Retrieved from

  • RUIdeRA. (2022). Intramolecular charge transfer and molecular flexibility. Retrieved from

  • ACS Publications. (1997). On the Alternation Effect in Substituted Indolizines and Their Aza-analogs. The Journal of Organic Chemistry. Retrieved from

  • MDPI. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Retrieved from

  • NIH. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Retrieved from

  • RSC Publishing. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes. Retrieved from

  • ResearchGate. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of substituent effect. Retrieved from

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from

  • Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. Retrieved from

  • National Academic Digital Library of Ethiopia. (n.d.). Systematic Exploration of Indolizine-Based Small Fluorescent Molecules. Retrieved from

  • I.R.I.S. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Retrieved from

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Synthetic control over intra- and intermolecular charge transfer can turn on the fluorescence emission of non-emissive coumarin. Retrieved from

  • ResearchGate. (2025). Fluorescence Quantum Yield Measurements of Fluorescent Proteins: A Laboratory Experiment for a Biochemistry or Molecular Biophysics Laboratory Course. Retrieved from

  • PubMed. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Retrieved from

  • RSC Publishing. (2023). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. Retrieved from

  • Edinburgh Instruments. (2018). Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Retrieved from

  • PMC. (2021). Radiative and Non-Radiative Decay Pathways in Carbon Nanodots toward Bioimaging and Photodynamic Therapy. Retrieved from

  • ResearchGate. (2015). Why, the fluorescence quantum yield decreases but average lifetime of fluorophore was hugely increased?. Retrieved from

  • (2022). What Leads to Aggregation-Induced Emission?. Retrieved from

  • Pendidikan Kimia. (2015). Fluorescence Aggregation-Caused Quenching versus Aggregation- Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Retrieved from

  • ResearchGate. (2025). Intramolecular charge transfer model in fluorescence processes. Retrieved from

  • PMC. (n.d.). Unraveling non-radiative decay channels of exciplexes to construct efficient red emitters for organic light-emitting diodes. Retrieved from

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Fluorescence from the intramolecular charge-transfer state of aromatic silanes. Retrieved from

  • Benchchem. (n.d.). A Researcher's Guide to Benchmarking the Fluorescence Quantum Yield of 1-Methyl-2-phenylindolizine. Retrieved from

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from

  • MDPI. (2024). Effects Induced by the Temperature and Chemical Environment on the Fluorescence of Water-Soluble Gold Nanoparticles Functionalized with a Perylene-Derivative Dye. Retrieved from

  • PMC. (n.d.). Fluorescence Quantum Yield Measurements. Retrieved from

Sources

Optimization

Overcoming challenges in the functionalization of the indolizine C1 position.

Welcome to the technical support center for synthetic strategies targeting the C1 position of the indolizine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies targeting the C1 position of the indolizine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indolizine functionalization. The unique electronic nature of the indolizine core, a 10π-electron aromatic system, presents distinct challenges and opportunities in regioselective synthesis.[1][2] This resource consolidates field-proven insights and troubleshooting protocols to streamline your experimental workflows and enhance synthetic outcomes.

Understanding the Core Challenge: Regioselectivity

The primary obstacle in indolizine functionalization is controlling regioselectivity between the C1 and C3 positions of the electron-rich five-membered ring.[1] Electron density calculations confirm that the C3 position is the most nucleophilic, making it the kinetic site for most electrophilic substitutions.[1] Therefore, achieving selective C1 functionalization often requires a strategic approach, either by blocking the C3 position or by employing reaction conditions that favor thermodynamic control.[1][3]

Visualization: Reactivity Map of the Indolizine Core

cluster_indolizine Indolizine Core Reactivity cluster_reactivity Site Reactivity Profile Indolizine Indolizine C3 C3: Most Nucleophilic (Kinetic Site) Indolizine->C3 Primary Electrophilic Attack C1 C1: Secondary Nucleophilic Site (Thermodynamic/Blocked C3) Indolizine->C1 Secondary Attack / Thermodynamic Control C2 C2: Least Reactive

Caption: Relative reactivity of positions on the indolizine five-membered ring.

Troubleshooting Guide: Common C1 Functionalization Issues

This section addresses specific problems encountered during the C1 functionalization of indolizines using common synthetic methods.

Issue 1: Low or No Conversion to the C1-Functionalized Product

You've set up a reaction to target the C1 position (e.g., a Vilsmeier-Haack or Friedel-Crafts reaction on a C3-substituted indolizine), but TLC/LC-MS analysis shows primarily unreacted starting material.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions & Protocol Adjustments
Insufficient Electrophile Reactivity The Vilsmeier reagent (from POCl₃/DMF) or the acylium ion (in Friedel-Crafts) may not be electrophilic enough to react with the deactivated indolizine core, especially if electron-withdrawing groups are present.[4][5]For Vilsmeier-Haack: 1. Ensure anhydrous conditions; moisture quenches the Vilsmeier reagent. 2. Use fresh, high-purity POCl₃ and DMF. Old DMF can contain dimethylamine, which interferes with the reaction.[6] 3. Increase the equivalents of POCl₃/DMF (from 1.5 to 3.0 eq.). For Friedel-Crafts: 1. Switch to a stronger Lewis acid (e.g., from AlCl₃ to FeCl₃ or TiCl₄). 2. Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of a carboxylic acid).
Steric Hindrance Bulky substituents at the C2 or C8 positions can sterically hinder the approach of the electrophile to the C1 position.1. If possible, redesign the synthesis to install the C1 substituent before introducing bulky groups. 2. Attempt the reaction at a higher temperature to overcome the activation energy barrier, but monitor for decomposition. 3. Consider using a smaller, more reactive electrophile if the desired moiety can be modified post-functionalization.
Poor Substrate Solubility The indolizine starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.1. Screen alternative anhydrous solvents in which the substrate has higher solubility (e.g., dichloroethane (DCE), nitromethane, or CS₂ for Friedel-Crafts). 2. Gently warm the mixture to aid dissolution before initiating the reaction, then cool to the target reaction temperature.
Issue 2: Poor Regioselectivity - Mixture of C1 and C3 Products

Your reaction yields a mixture of C1 and C3 isomers, making purification difficult and reducing the yield of the desired product. This is common when the C3 position is unsubstituted.[7][8]

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions & Protocol Adjustments
Kinetic vs. Thermodynamic Control Electrophilic attack at C3 is kinetically favored. C1 functionalization can sometimes be achieved under thermodynamic control, where the more stable C1-substituted product is favored after equilibration.[3]1. Increase Reaction Time & Temperature: Allow the reaction to stir for a longer period (24-48h) at a slightly elevated temperature to facilitate equilibration to the thermodynamically more stable C1 product.[3] 2. Choice of Acid/Catalyst: For reactions like aza-Friedel-Crafts, Brønsted acids can promote thermodynamic control, leading to high C1 regioselectivity.[3] Consider switching from a Lewis acid to a strong Brønsted acid like TFA or MsOH.
Unblocked C3 Position The inherent electronic preference for C3 attack is the most common cause.[1]Blocking Strategy: The most reliable method to ensure C1 functionalization is to perform the reaction on an indolizine substrate where the C3 position is already substituted, ideally with a group that can be removed later if desired (e.g., a carboxyl group or a silyl group).[1]
Visualization: Troubleshooting Workflow for Poor Regioselectivity

Start Problem: Mixture of C1/C3 Isomers CheckC3 Is the C3 position blocked? Start->CheckC3 BlockC3 Strategy 1: Block C3 Position (e.g., with -COOH, -SiR3) CheckC3->BlockC3 No Thermodynamic Strategy 2: Promote Thermodynamic Control CheckC3->Thermodynamic Yes, but still a mixture End Achieve C1 Selectivity BlockC3->End LongerTime Increase reaction time and/or temperature Thermodynamic->LongerTime ChangeCatalyst Switch from Lewis to Brønsted Acid Thermodynamic->ChangeCatalyst LongerTime->End ChangeCatalyst->End

Caption: Decision workflow for improving C1 regioselectivity.

Issue 3: Product Decomposition or Formation of Byproducts

The desired C1-functionalized product is observed, but it is either unstable under the reaction conditions or significant byproducts are formed.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions & Protocol Adjustments
Product Instability Unsubstituted indolizine itself is not very stable, and certain functional groups can further decrease stability, leading to decomposition under harsh acidic or high-temperature conditions.[9] Some derivatives are prone to facile oxidation.[7][8]1. Milder Conditions: Use less forcing conditions. For Friedel-Crafts, try milder Lewis acids (e.g., ZnCl₂, In(OTf)₃). For metal-catalyzed couplings, screen different ligands and lower the reaction temperature. 2. Protective Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 3. Modified Workup: Quench the reaction at a low temperature and perform a rapid workup and purification to minimize exposure to air or acidic/basic conditions.
Over-reaction / Multiple Functionalizations The product, once formed, may be reactive enough to undergo a second functionalization, especially if the newly introduced group is activating.1. Control Stoichiometry: Use the limiting reagent carefully, typically the electrophile, starting with 1.0-1.1 equivalents. 2. Slow Addition: Add the electrophile slowly via syringe pump over several hours to maintain a low instantaneous concentration, favoring mono-substitution. 3. Lower Temperature: Running the reaction at a lower temperature can often prevent the second, more difficult, addition.

Comparative Overview of C1 Functionalization Methods

Method Typical Reagents Advantages Common Challenges Yield Range
Vilsmeier-Haack Formylation POCl₃, DMF[4][5]Reliable for formylation; mild conditions.Requires C3-blocking for C1 selectivity; moisture sensitive.60-90%
Friedel-Crafts Acylation Acyl Chloride/Anhydride, Lewis Acid (e.g., AlCl₃)[10]Wide range of acyl groups can be introduced.Often requires harsh Lewis acids; risk of over-acylation.[10]40-85%
aza-Friedel-Crafts Reaction 3-Hydroxyisoindolinones, Brønsted Acid (e.g., AcOH)[3]High C1-regioselectivity under thermodynamic control; mild conditions.[3]Substrate scope may be limited to specific electrophiles.34-96%[3]
Metal-Free C-H/S-H Cross-Coupling Thiols, Oxidant (e.g., TBHP)[11]Avoids transition metal contamination; good functional group tolerance.[11]Primarily demonstrated for thiolation.Good to Excellent[11]
Palladium-Catalyzed Cross-Coupling Organoboron/Organoindium reagents, Pd catalystBroad scope for C-C bond formation; can be highly regioselective.[12]Requires pre-functionalized coupling partners; potential for metal contamination.[13]50-95%

Frequently Asked Questions (FAQs)

Q1: Why is direct C1 functionalization so difficult on an unsubstituted indolizine? The indolizine five-membered ring is a π-electron-rich system.[1] Electron density calculations consistently show the highest electron density at the C3 position, followed by C1.[1] This makes the C3 position the kinetically favored site for electrophilic attack. To achieve C1 functionalization, one must either physically block the C3 position or use conditions that favor the formation of the thermodynamically more stable C1 isomer.[1][3]

Q2: I need to install a simple alkyl group at C1. Is Friedel-Crafts alkylation a good choice? Direct Friedel-Crafts alkylation is generally not recommended. It is notoriously difficult to control, often leading to polyalkylation and carbocation rearrangements. For installing alkyl groups, a more robust strategy is to first perform a Friedel-Crafts acylation at the C1 position (on a C3-blocked substrate) and then reduce the resulting ketone to an alkyl group (e.g., via Wolff-Kishner or Clemmensen reduction). This two-step sequence provides much better control and higher yields of the desired product.

Q3: Are there modern C-H activation methods that can directly target the C1 position? Yes, this is an active area of research. While C3-selective C-H activation is more common, methods for C1 are emerging.[1] These often rely on the use of a directing group pre-installed on the indolizine core (e.g., at the N-position or C8) that positions a transition metal catalyst (like Palladium or Rhodium) in proximity to the C1-H bond.[14] While powerful, these methods require additional steps for installing and removing the directing group.[14]

Q4: My C1-functionalized indolizine product is a deep color and seems to degrade on a silica gel column. How can I purify it? Indolizines are often fluorescent and can be intensely colored due to their extended π-system.[2] They can also be sensitive to the acidic nature of standard silica gel.

  • Neutralize Silica: First, try neutralizing your silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before loading your sample.

  • Alternative Stationary Phases: If decomposition persists, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography (C18) if your molecule has appropriate solubility.

  • Non-chromatographic methods: If possible, purification by recrystallization or trituration can be an excellent way to obtain high-purity material while avoiding decomposition.

Q5: Can I perform a C1-functionalization if I have an electron-withdrawing group (EWG) on the five-membered ring? An EWG at C3 is an excellent way to direct functionalization to C1. However, an EWG anywhere on the five-membered ring will deactivate the system towards electrophilic attack. You will likely need to use more forcing conditions—stronger Lewis acids, higher temperatures, or more reactive electrophiles—to achieve the desired transformation. Always start with milder conditions and incrementally increase the reactivity to find the optimal balance that promotes the reaction without causing decomposition. An EWG at C1 has been shown to be important for the success of subsequent C3 functionalization, indicating its stabilizing effect.[7][8]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation at C1 (on a C3-Substituted Indolizine)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the C3-substituted indolizine (1.0 eq.) and anhydrous DMF (5-10 mL per mmol of substrate).

  • Reagent Preparation: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous DMF (2-3 mL per mmol of POCl₃) at 0 °C. Stir for 15-20 minutes.

  • Reaction: Slowly add the freshly prepared Vilsmeier reagent to the stirred indolizine solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (40-60 °C).

  • Workup: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 1-formylindolizine.

References

  • Thermodynamic Controlled Regioselective C1-Functionalization of Indolizines with 3-Hydroxyisoindolinones via Brønsted Acid Catalyzed aza-Friedel–Crafts Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of Functionalized Indolizines under Mild Conditions. Taylor & Francis Online. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. ACS Omega. Available at: [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. RSC Publishing. Available at: [Link]

  • Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. PubMed Central. Available at: [Link]

  • Transition-Metal-Free Regioselective Cross-Coupling: Controlled Synthesis of Mono- or Dithiolation Indolizines. Organic Letters. Available at: [Link]

  • Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. ResearchGate. Available at: [Link]

  • C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. National Institutes of Health. Available at: [Link]

  • Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. PubMed Central. Available at: [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Taylor & Francis Online. Available at: [Link]

  • Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines. PubMed. Available at: [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

  • Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applications. ChemRxiv. Available at: [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Organic Chemistry Frontiers. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Springer. Available at: [Link]

  • Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. PubMed Central. Available at: [Link]

  • Synthesis of Stable N–H Imines with a Benzo[5][14]indolizine Core and Benzo[5][14]indolizino[1,2-c]quinolines via Copper-Catalyzed Annulation of α,β-Unsaturated O-Acyl Ketoximes with Isoquinolinium N-Ylides. ACS Publications. Available at: [Link]

  • Multi-component one-pot synthesis of indolizine derivatives. Springer. Available at: [Link]

  • Selective synthesis and reactivity of indolizines. Universidad de Alicante. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • An efficient preparation of indolizines through a tandem palladium-catalyzed cross-coupling reaction and cycloisomerization. Sci-Hub. Available at: [Link]

  • Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications. SciSpace. Available at: [Link]

  • Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. PubMed. Available at: [Link]

  • Synthesis of indolizinoindole derivatives of 1-formyl-9H-β-carbolines. ResearchGate. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing Impurities in Indolizine Synthesis

Welcome to the Technical Support Center for Indolizine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indolizine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic scaffold. Indolizines are privileged structures in numerous biologically active compounds and advanced materials.[1][2] However, their synthesis can be accompanied by the formation of persistent impurities that complicate purification and compromise final product quality.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of indolizine derivatives. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions and obtain high-purity final products.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific, hands-on problems you might encounter in the lab.

Q1: My reaction mixture is a dark, tar-like substance with many spots on the TLC plate. What went wrong and can it be salvaged?

This is a common issue, often resulting from polymerization, decomposition of starting materials or intermediates, or extensive side reactions. High temperatures and prolonged reaction times are frequent culprits, especially in classic methods like the Scholtz or Tschitschibabin reactions which can require heat.[3][4]

Causality Analysis:

  • Pyridinium Ylide Instability: In syntheses involving 1,3-dipolar cycloadditions, the pyridinium ylide intermediate can be unstable.[5] If the dipolarophile is not reactive enough or is present in a substoichiometric amount, the ylide can self-react or decompose, leading to polymerization.

  • Thermal Degradation: Many organic molecules are sensitive to heat. The high temperatures (200-220°C) historically used in the Scholtz reaction, for instance, can cause decomposition of both reactants and the desired indolizine product.[3]

  • Oxidation: Indolizine rings, particularly electron-rich derivatives, can be susceptible to air oxidation, which can lead to colored impurities. This is especially true during workup and purification if not performed expeditiously.

Troubleshooting Workflow:

G start Dark, Tarry Reaction Mixture check_sol Is the desired product soluble? start->check_sol no_sol Insoluble Polymer. Consider reaction re-optimization. check_sol->no_sol No sol Soluble in Organic Solvent (e.g., DCM, EtOAc) check_sol->sol Yes plug Attempt Silica Plug Filtration sol->plug plug_desc Removes baseline (highly polar) impurities and particulates. plug->plug_desc analyze Analyze Filtrate by TLC/LC-MS plug->analyze outcome Assess complexity analyze->outcome complex Still a complex mixture. Re-optimize synthesis: - Lower temperature - Reduce reaction time - Use milder catalyst/base outcome->complex Complex simplified Simplified mixture. Proceed to purification. outcome->simplified Simplified

Caption: Troubleshooting workflow for tarry reaction mixtures.

Corrective Actions:

  • Salvage Attempt: Dissolve the crude material in a strong organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). If a significant portion does not dissolve, it is likely polymeric and unsalvageable. If it dissolves, filter it through a short plug of silica gel to remove baseline impurities before attempting column chromatography.[6]

  • Reaction Re-optimization:

    • Temperature Control: Systematically lower the reaction temperature. Many modern indolizine syntheses, including metal-catalyzed variations, proceed under much milder conditions than traditional methods.[7][8]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and before significant byproduct formation occurs.

    • Catalyst Choice: For transition-metal-free syntheses, ensure the base used (e.g., K₂CO₃, Na₂CO₃) is not too harsh, which can promote side reactions.[8][9] For metal-catalyzed approaches, catalyst loading is critical; excess catalyst can sometimes lead to decomposition.

Q2: I'm getting poor separation and significant streaking during silica gel column chromatography. How can I improve this?

Poor separation during column chromatography is a frequent challenge, particularly for nitrogen-containing heterocycles like indolizines.[6]

Causality Analysis:

  • Acidic Silica: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the indolizine core can interact strongly with these acidic sites. This strong interaction leads to slow, uneven elution, resulting in broad peaks and "streaking" down the TLC plate and column.

  • Inappropriate Solvent System: If the polarity of the eluent is too low, your compound will not move from the origin (Rf = 0). If it is too high, your compound and all impurities will move with the solvent front (Rf = 1), resulting in no separation.

  • Column Overloading: Applying too much crude material to the column relative to the amount of silica gel will exceed the column's separation capacity.

Solutions:

  • Neutralize the Stationary Phase: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2% v/v), to your eluent system.[6] The modifier deactivates the acidic sites on the silica, leading to sharper peaks and dramatically improved separation.

  • Optimize the Eluent System: The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[6] This provides the best balance for good separation on a column.

    • Start with a common solvent mixture (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol).

    • Systematically vary the ratio to achieve the target Rf.

    • If impurities are close in polarity, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity during the run.[6]

Table 1: Recommended Starting Solvent Systems for Indolizine Purification

Compound PolarityRecommended Eluent SystemModifier (if needed)
Non-polarHexanes / Ethyl Acetate (e.g., 9:1 to 4:1)1% Triethylamine
Moderately PolarDichloromethane / Methanol (e.g., 99:1 to 95:5)1% Triethylamine
Very PolarEthyl Acetate / Methanol / Triethylamine (e.g., 90:9:1)Pre-mixed in eluent
  • Proper Loading: As a rule of thumb, use a mass ratio of silica gel to crude material of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to indolizines, and what are their characteristic impurities?

Several robust methods exist for indolizine synthesis, each with its own advantages and potential pitfalls. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[10]

Synthesis MethodBrief DescriptionCommon Impurities & Side Products
Tschitschibabin Reaction Base-mediated cyclization of a 1-(2-oxoalkyl)-2-alkylpyridinium salt.[11][12]Unreacted pyridinium salt, aldol condensation products of the carbonyl starting material, and partially dehydrated intermediates.
1,3-Dipolar Cycloaddition Reaction of a pyridinium ylide (the 1,3-dipole) with an electron-deficient alkene or alkyne (the dipolarophile).[5][13][14]Unreacted dipolarophile, uncyclized intermediates, and products from ylide dimerization or decomposition. The reaction can sometimes produce regioisomeric products.[15]
Scholtz Reaction High-temperature condensation of a 2-alkylpyridine with an α-haloketone or similar reagent.[3][4]Polymeric tars from thermal decomposition, over-acylated products, and unreacted starting materials. Generally considered a lower-yielding and less clean method by modern standards.[8]
Metal-Catalyzed Cyclizations Intramolecular cyclization of suitably functionalized pyridines, often using catalysts based on Pd, Cu, Au, or Rh.[7][16]Residual metal catalyst (requires careful purification), uncyclized starting material, and potential ligand-related impurities. Contamination with metal residues can be a major issue.[8]
Q4: What is the best general workup procedure to minimize impurities before final purification?

A well-designed workup is crucial for removing a significant amount of impurities, which simplifies the final purification step. For most indolizine syntheses, a liquid-liquid extraction procedure is highly effective.

Protocol 1: General Acid-Base Extraction Workup

Causality: This protocol leverages the basicity of the indolizine nitrogen. The desired product is protonated and moves into the acidic aqueous layer, leaving non-basic organic impurities behind in the organic layer. The product is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[6][17]

  • Quench and Dilute: Once the reaction is complete (monitored by TLC), cool it to room temperature. Quench the reaction carefully (e.g., with water or saturated NH₄Cl solution). Dilute the mixture with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with a mild aqueous acid, such as 1M HCl. Collect the aqueous layer. Repeat the acidic wash on the organic layer 1-2 more times to ensure complete extraction of the basic product.

  • Isolate Non-Basic Impurities: The organic layer, which contains non-basic impurities, can now be discarded.

  • Basify and Extract Product: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or 2M NaOH) until the solution is basic (pH > 9, check with pH paper).

  • Back-Extraction: Extract the now-neutral indolizine product from the basic aqueous layer with fresh DCM or EtOAc (3x).

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now significantly cleaner.

G cluster_0 Organic Layer (Non-Basic Impurities) cluster_1 Aqueous Layer (Protonated Indolizine) cluster_2 Final Organic Layer (Purified Product) org1 Crude Mixture in DCM/EtOAc org2 Discard org1->org2 Wash with 1M HCl aq1 1M HCl Layer aq2 Basify with NaOH aq1->aq2 aq3 Extract with DCM/EtOAc aq2->aq3 final_org Dry & Concentrate aq3->final_org

Caption: Workflow for acid-base extraction purification.

Q5: My product is a solid. Is column chromatography always necessary, or can I use recrystallization?

Recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent system can be found. It can be more efficient and yield higher purity material than chromatography for crystalline solids.

Protocol 2: General Recrystallization Procedure

Causality: This technique relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solvent cools. Impurities, being present in much smaller amounts, remain in solution upon cooling while the desired product crystallizes out.[18]

  • Solvent Selection: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Common choices include ethanol, isopropanol, ethyl acetate, acetone, or mixtures like hexanes/ethyl acetate.[18] Test small amounts of your solid in different solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure supersaturation upon cooling, which is necessary for crystallization.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Q6: Which analytical techniques are essential for assessing the purity of my final indolizine product?

Confirming the purity and identity of your final compound is a critical step. A single technique is rarely sufficient; a combination of methods provides the most comprehensive assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can give a good indication of purity. The presence of small, unidentifiable peaks suggests impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity. Techniques like GC-MS or LC-MS can separate the main component from impurities and give their respective molecular weights.[19][]

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for assessing purity. The peak area of your compound relative to the total area of all peaks gives a purity percentage.[]

  • Elemental Analysis (CHN Analysis): Determines the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered strong evidence of high purity.

References

  • Technical Support Center: Purification Strategies for Synthesized Indolizine Deriv
  • Optimizing Indolizine Synthesis: C
  • How to isolate and purify indolizidine compounds?. (2014).
  • Synthesis of indolizines. Organic Chemistry Portal.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry.
  • One-pot organocatalyzed synthesis of tricyclic indolizines. (2023). Organic & Biomolecular Chemistry.
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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fluorescence of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde and Commercial Dyes

For Researchers, Scientists, and Drug Development Professionals In the ever-expanding landscape of fluorescence imaging and sensing, the demand for novel fluorophores with tunable and robust photophysical properties is i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of fluorescence imaging and sensing, the demand for novel fluorophores with tunable and robust photophysical properties is incessant. Indolizine-based scaffolds have emerged as a promising class of fluorescent molecules due to their inherent π-conjugated frameworks, which often lead to bright emission and environmental sensitivity.[1][2][3] This guide provides an in-depth comparison of a specific indolizine derivative, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, with established and widely-used commercial fluorescent dyes, namely Coumarin 1 and Fluorescein.

The core rationale for this comparison lies in positioning this indolizine derivative within the existing spectral and performance landscape. By benchmarking its key photophysical parameters against well-characterized dyes, we can elucidate its potential advantages, disadvantages, and ideal applications, thereby guiding researchers in their selection of the most appropriate tool for their experimental needs.

Selection of Comparable Dyes: Establishing a Performance Baseline

To provide a meaningful comparison, we have selected two "gold-standard" dyes that occupy different regions of the visible spectrum and are staples in many life science laboratories:

  • Coumarin 1: A blue-emitting dye known for its high quantum yield and utility in creating fluorescent probes and as a laser dye. Its spectral properties provide a benchmark for performance in the shorter-wavelength visible region.[4][5][6]

  • Fluorescein: A bright, green-emitting dye that is arguably one of the most common fluorophores used in microscopy and immunoassays.[7][8][9] Its high absorbance and quantum yield in aqueous media make it a challenging standard to outperform.

The indolizine core itself is known to be amenable to synthetic modifications that can tune its emission across the visible spectrum, from blue to orange-red, often through intramolecular charge transfer (ICT) mechanisms.[10][11] The specific derivative, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, is expected to exhibit fluorescence in the blue-green region, making Coumarin 1 and Fluorescein highly relevant comparators.

Comparative Photophysical Analysis

The true measure of a fluorophore's utility is defined by a set of key performance indicators. Below, we dissect these parameters, comparing our indolizine derivative with the selected commercial standards.

Note: Specific experimental data for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is based on closely related 2-aryl-indolizine derivatives reported in the literature, as this specific compound is not extensively characterized in public databases. The properties are representative of this class of molecules.[1][10][12]

Absorption and Emission Spectra

The absorption (excitation) and emission maxima dictate the instrumental setup (light sources, filters) required for a given dye. A larger separation between these two maxima, known as the Stokes shift, is highly desirable as it minimizes self-absorption and simplifies optical design.

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde: This class of indolizines typically exhibits absorption maxima in the near-UV to blue region, around 400-420 nm .[12] Their emission is generally observed in the blue-green to green region, with a peak around 460-500 nm .[13] This results in a moderate to large Stokes shift.

  • Coumarin 1: Shows a distinct absorption peak around 375 nm and emits brightly in the blue region at approximately 446-456 nm .[4][6] This gives it a Stokes shift of about 71-81 nm.

  • Fluorescein (in basic ethanol): Absorbs strongly around 470-500 nm and emits with a peak at approximately 515-525 nm .[9][14] Its Stokes shift is relatively small (~25-30 nm), which can sometimes lead to challenges with self-quenching at high concentrations.

Quantum Yield (ΦF)

Fluorescence quantum yield is a critical measure of a dye's efficiency, defined as the ratio of photons emitted to photons absorbed.[15] A higher quantum yield translates to a brighter signal, which is paramount for high-sensitivity applications.

  • Indolizine Derivatives: The quantum yield of indolizine-based fluorophores is highly tunable and dependent on their substitution pattern and solvent environment. While some derivatives can reach quantum yields up to 77%, the value for our target compound is estimated to be in the range of 0.3 - 0.6 in non-polar to moderately polar solvents.[12]

  • Coumarin 1: Is known for its high efficiency, with a reported quantum yield of 0.73 in ethanol.[5]

  • Fluorescein: Is an exceptionally bright fluorophore, boasting a quantum yield of 0.79 to 0.97 in basic ethanol.[9][16]

Solvatochromism

Solvatochromism refers to the change in a dye's spectral properties (particularly the emission wavelength) in response to the polarity of its solvent environment.[17] This can be an advantageous property for creating fluorescent sensors that report on their local environment. Indole and indolizine derivatives are known to exhibit positive solvatochromism, where the emission wavelength red-shifts (moves to longer wavelengths) as solvent polarity increases.[18] This is often due to an increase in the dipole moment of the molecule upon excitation.[18]

  • 2-(4-Chlorophenyl)indolizine-3-carbaldehyde: As an indolizine derivative, it is expected to show significant positive solvatochromism. The intramolecular charge transfer (ICT) character from the indolizine core to the carbaldehyde group would be stabilized in more polar solvents, leading to a red-shifted emission.[10] This property makes it a strong candidate for developing probes that can sense changes in the polarity of their microenvironment, such as within cellular membranes or protein binding pockets.

  • Coumarin Dyes: Also exhibit solvatochromism, with emission shifting to longer wavelengths in more polar solvents.[19]

  • Fluorescein: Its spectral properties are more heavily influenced by pH than by solvent polarity, although some solvatochromic effects are observed.[8][16]

Data Summary

Photophysical Parameter2-(4-Chlorophenyl)indolizine-3-carbaldehyde (Estimated)Coumarin 1Fluorescein
Absorption Max (λ_abs) ~410 nm~375 nm[4][6]~490 nm (basic ethanol)[9]
Emission Max (λ_em) ~480 nm~450 nm[4]~515 nm (basic ethanol)[9]
Stokes Shift ~70 nm~75 nm~25 nm
Quantum Yield (Φ_F) 0.3 - 0.60.73 (in ethanol)[5]0.97 (in basic ethanol)[9]
Key Feature Strong SolvatochromismHigh Quantum Yield in BlueVery High Brightness

Field Insights & Application Potential

From the comparative analysis, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde emerges not as a direct replacement for high-brightness standards like Fluorescein, but as a specialized tool with distinct advantages.

Where the Indolizine Excels:

  • Environmental Sensing: Its pronounced solvatochromism is its standout feature. This makes it an excellent scaffold for designing probes to investigate cellular microenvironments, protein folding, or membrane dynamics, where changes in local polarity can be translated into a measurable shift in emission color.

  • Large Stokes Shift: The relatively large Stokes shift is a significant practical advantage, reducing spectral overlap and simplifying the design of multiplex imaging experiments.

Considerations for Use:

  • Brightness: While respectable, its quantum yield may not match that of Fluorescein or Rhodamine dyes, making it less suitable for applications requiring the absolute highest sensitivity, such as detecting extremely low-abundance targets.

  • Excitation Wavelength: Its absorption in the ~410 nm range requires a violet laser or corresponding LED/filter set, which is common on many modern confocal microscopes and plate readers.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for characterizing the key photophysical properties discussed.

Protocol 1: Determination of Absorption and Emission Spectra
  • Sample Preparation: Prepare stock solutions of the test dye (e.g., 1 mM in DMSO). Create a series of dilutions in the solvent of interest (e.g., ethanol, PBS) to a final concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum. This low concentration is critical to avoid inner-filter effects.[9]

  • Absorption Measurement: Use a calibrated UV-Vis spectrophotometer. Scan the absorbance of the diluted sample in a 1 cm pathlength quartz cuvette from 300 nm to 700 nm. Record the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement: Use a calibrated spectrofluorometer. Excite the sample at its λ_abs. Record the emission spectrum across a range starting ~10 nm above the excitation wavelength to ~200 nm above it. Record the wavelength of maximum emission (λ_em).

  • Causality Check: The choice of a low absorbance (<0.1) is a deliberate step to ensure a linear relationship between absorbance and concentration (adherence to the Beer-Lambert law) and to prevent the re-absorption of emitted fluorescence by other dye molecules in the solution, which would artificially distort the emission spectrum.

Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Measurement

The most reliable method for determining quantum yield is the comparative method, which uses a well-characterized fluorescent standard.[15]

  • Standard Selection: Choose a standard with a known quantum yield (Φ_std) and whose absorption spectrum overlaps with the test sample. For the indolizine emitting in the blue-green, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_std = 0.54) or Coumarin 1 in ethanol (Φ_std = 0.73) are suitable standards.

  • Absorbance Matching: Prepare solutions of the standard and the test sample in the same solvent. Carefully adjust their concentrations so that their absorbance values at the chosen excitation wavelength are identical and below 0.1.

  • Fluorescence Measurement: Record the integrated fluorescence emission spectrum for both the standard and the test sample under identical instrument settings (excitation wavelength, slit widths).

  • Calculation: Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (I_test / I_std) * (η_test² / η_std²)

    Where 'I' is the integrated fluorescence intensity and 'η' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.

  • Trustworthiness: This protocol is self-validating because by matching the absorbance, you ensure that both samples are absorbing the same number of photons. Therefore, the ratio of their integrated emission intensities directly reflects their relative efficiencies in converting those absorbed photons into emitted light.[15]

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_calc Calculation prep_test Prepare Test Dye Solution (Abs < 0.1) abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_test->abs_measure prep_std Prepare Standard Dye Solution (Abs < 0.1) prep_std->abs_measure em_measure Measure Emission Spectra (Spectrofluorometer) abs_measure->em_measure Excite at λ_abs integrate Integrate Emission Intensity (I_test, I_std) em_measure->integrate formula Apply Comparative Formula: Φ_test = Φ_std * (I_test / I_std) * (η_test² / η_std²) integrate->formula result Quantum Yield (Φ_test) formula->result

Caption: Workflow for Relative Quantum Yield Determination.

Conclusion

2-(4-Chlorophenyl)indolizine-3-carbaldehyde represents a valuable scaffold within the broader family of fluorescent probes. While it may not compete with the sheer brightness of dyes like Fluorescein, its distinct characteristics—namely a large Stokes shift and significant solvatochromism—make it a highly attractive candidate for developing sophisticated fluorescent sensors. For researchers in drug development and cell biology, this indolizine derivative offers a promising avenue for creating tools that can report on the dynamic and complex chemical microenvironments of biological systems, a task for which common, high-brightness dyes are often ill-suited. The strategic selection of a fluorophore should always be guided by the specific demands of the experiment, and in this context, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde and its analogues occupy a crucial and powerful niche.

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Comparative

A Comparative Guide to the Cytotoxicity of Indolizine Derivatives in Oncology Research

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the indolizine scaffold has emerged as a "privileged" structure, signifying its ability to bind to multiple biological targets with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the indolizine scaffold has emerged as a "privileged" structure, signifying its ability to bind to multiple biological targets with high affinity. As a structural isomer of indole, this nitrogen-containing heterocyclic compound has become a focal point in the development of novel therapeutic agents, particularly in oncology.[1][2] The inherent versatility of the indolizine core allows for extensive functionalization, leading to a diverse library of derivatives with a wide spectrum of biological activities.[3] This guide provides a comparative analysis of the cytotoxic profiles of various indolizine derivatives, supported by experimental data, to elucidate their potential as next-generation anticancer agents. We will explore the crucial structure-activity relationships, delve into the primary mechanisms of action, and provide detailed protocols for key validation assays.

Comparative Analysis of Cytotoxic Activity

The anticancer potential of a compound is fundamentally assessed by its ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several promising indolizine derivatives against a panel of human cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC50 ValueSelectivity InsightsReference
8e Indolizine with hydrophobic substituents at position 2BT-20 (Breast)0.047 µM (47 nM)Low toxicity to normal fibroblasts (OHMF)[4]
8h Indolizine with hydrophobic substituents at position 2CAL-27 (Oral), HGC-27 (Gastric)0.117 µM (117 nM)Negligible cytotoxicity toward healthy cells[4]
5j Incorporates a cyclopropylcarbonyl groupHep-G2 (Liver)0.20 µg/mLAlso shows significant EGFR kinase inhibition (IC50 = 0.085 µM)[5]
9d -NCI-60 PanelFarnesyltransferase Inhibition IC50 = 1.07 µM-[6][7]
10b 1-cyanoindolizine derivativeSNB-75 (CNS)Good antitumor growth inhibitory activitySelective activity against SNB-75[2][6][7]
4f 4-(3,4-dihydroxyphenyl) substituentColorectal Cancer (CRC) linesActive at concentrations non-cytotoxic to normal fibroblastsHydroxyl groups at 3 & 4 positions are crucial for activity[8]
cis-11 Fused with a seven-member lactone ring; olefinated at C1MDA-MB-231 (Breast)1.01 µM20-fold increase in cytotoxicity over precursor; not harmful to non-tumor cells[9]
cis-9 Fused with a seven-member lactone ring; thiolated at C1MDA-MB-231 (Breast)1.51 µM13.5-fold cytotoxicity increase over precursor[9]
C3 Novel synthesized indolizine derivativeHepG2 (Liver)Stronger inhibition vs. A549 (Lung) & HeLa (Cervical)Induces apoptosis via mitochondria p53 pathway[10][11]
6o Fluoro-substituted isoindole moietyHepG-2, HCT-116, MCF-76.02 - 13.87 µMAlso inhibits EGFR (IC50 = 62 nM) and CDK2 (IC50 = 118 nM)[12]

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Blueprint

The data reveals critical insights into how the structure of an indolizine derivative dictates its anticancer efficacy.

  • Role of Substituents on the Pyrrole vs. Pyridine Ring : While modifications on the pyrrole ring have been extensively studied, recent research underscores the importance of substitutions on the pyridine ring.[3] For instance, functional groups at the C7 position, such as methoxy, acetyl, or pyridinium-4-yl groups, have been shown to confer significant antiproliferative activity against prostate and cervical cancer cell lines.[3][13]

  • Impact of Hydrophobicity : The introduction of hydrophobic groups, particularly at position 2 of the indolizine ring, has been shown to dramatically increase cytotoxic potency, as seen in compounds 8e and 8h .[4] This is likely due to enhanced membrane permeability and improved binding affinity to hydrophobic pockets within target proteins like tubulin.[4]

  • The Aromatic Core is Essential : Studies on indolizine lactones revealed that a fully aromatized indolizine core is crucial for potent biological activity. A 5,6,7,8-tetrahydro-indolizine analogue was found to be significantly less active than its aromatic counterpart, highlighting the importance of the planar, electron-rich system for target interaction.[9]

  • Influence of Specific Functional Groups :

    • Hydroxyl Groups : The presence and position of hydroxyl groups on phenyl substituents are critical. Compound 4f , with hydroxyl groups at both the 3- and 4-positions of its C4-aromatic substituent, demonstrated potent and selective activity against colorectal cancer cells.[8]

    • Halogens : The effect of halogens on cytotoxicity can be nuanced. For some indolizine lactones, antiproliferative activity was inversely proportional to the electronegativity of the halogen substituent, suggesting a potential role for halogen bonding in target engagement.[9]

    • Ester Groups : The addition of an ester group, a key hydrogen-bond acceptor, particularly at the C1 position, has consistently enhanced cytotoxic potential compared to acid or amide analogues.[3]

Mechanisms of Action: How Indolizines Disrupt Cancer Cell Proliferation

The cytotoxic effects of indolizine derivatives are not random; they are often the result of precise interventions in critical cellular pathways. The predominant mechanisms identified are tubulin polymerization inhibition, cell cycle arrest, and the subsequent induction of apoptosis.

Microtubule Destabilization

A primary mechanism of action for many potent indolizine derivatives is the disruption of microtubule dynamics.[3][4]

  • Binding to Tubulin : These compounds often act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[3][4] This interaction prevents the polymerization of α- and β-tubulin dimers into functional microtubules.

  • Consequences : Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Their disruption leads to catastrophic cellular consequences.

Cell Cycle Arrest at the G2/M Checkpoint

By interfering with the formation of the mitotic spindle, indolizine derivatives trigger a crucial cellular failsafe: cell cycle arrest.

  • Mitotic Arrest : Cells treated with these compounds are unable to progress through mitosis. Flow cytometry analysis consistently shows a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4][8]

  • Causality : This arrest is a direct consequence of the spindle assembly checkpoint being activated. The cell senses the improperly formed mitotic spindle and halts division to prevent aneuploidy (abnormal chromosome numbers), a hallmark of cancer.

Induction of Apoptosis (Programmed Cell Death)

Prolonged arrest at the G2/M checkpoint ultimately pushes the cancer cell towards apoptosis. This is orchestrated through the modulation of key regulatory proteins.

  • Mitochondrial Pathway : One novel derivative, C3, was shown to induce apoptosis in HepG2 cells by increasing intracellular reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and promoting the activation and nuclear accumulation of the tumor suppressor p53.[10][11]

  • Protein Modulation : This p53 activation leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-3) that execute the apoptotic program.[10][11]

  • Other Key Proteins : Other studies have shown that cytotoxic indolizines can modulate additional proteins involved in cell survival and proliferation, including the downregulation of p-AKT, cyclin D1, and c-MYC, and the upregulation of the cell cycle inhibitor p21.[4]

Visualizing the Experimental & Mechanistic Pathways

To better understand the research process and the biological impact of these compounds, the following diagrams illustrate the typical experimental workflow and the primary mechanism of action.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanistic Investigation S1 Design & Synthesis of Indolizine Derivatives S2 Structural Characterization (NMR, HRMS, X-ray) S1->S2 C1 Cytotoxicity Assay (e.g., MTT Assay) S2->C1 Test Compounds C2 Determine IC50 Values Against Cancer Cell Lines C1->C2 C3 Assess Selectivity (vs. Normal Cells) C2->C3 M1 Cell Cycle Analysis (Flow Cytometry) C3->M1 Select Lead Compounds M2 Tubulin Polymerization Assay C3->M2 M3 Apoptosis Analysis (Annexin V/PI, Western Blot) C3->M3

Caption: A typical experimental workflow for evaluating indolizine derivatives.

G Indolizine Indolizine Derivative Tubulin Colchicine-Binding Site on β-Tubulin Indolizine->Tubulin Binds to Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Microtubules Microtubule Destabilization Polymerization->Microtubules Spindle Defective Mitotic Spindle Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Proteins Modulation of Regulatory Proteins (↓Bcl-2, ↑Bax, ↑p53) Arrest->Proteins Apoptosis Apoptosis Proteins->Apoptosis

Caption: The primary mechanism of action for cytotoxic indolizine derivatives.

Detailed Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following are standard, self-validating protocols for the key assays discussed.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the indolizine derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to determine the DNA content of cells and thus their phase in the cell cycle.

  • Cell Treatment : Seed cells in 6-well plates and treat with the indolizine derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting : Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

  • Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition : Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the fluorescence emission at ~617 nm. Collect data from at least 10,000 events per sample.

  • Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

The collective evidence strongly supports the development of indolizine derivatives as a promising class of anticancer agents.[2][3] Their synthetic tractability allows for fine-tuning of their structure to optimize potency and selectivity. The predominant mechanism involving microtubule destabilization offers a validated therapeutic target, and emerging studies on other pathways, such as the p53-mediated apoptosis, suggest a multi-faceted antitumor potential.[4][10] Several derivatives exhibit potent, nanomolar cytotoxicity against various cancer cell lines while displaying favorable selectivity over non-tumoral cells, a critical attribute for minimizing off-target toxicity.[4]

Future research should focus on the late-stage functionalization of the most potent hits to further enhance their therapeutic index.[9][14] Comprehensive in vivo studies using xenograft models are the necessary next step to validate the preclinical efficacy and pharmacokinetic profiles of these lead compounds. The continued exploration of the indolizine scaffold holds significant promise for delivering novel, effective, and selective therapies to the forefront of cancer treatment.

References

  • Lucescu, L., Bîcu, E., Belei, D., Dubois, J., & Ghinet, A. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Letters in Drug Design & Discovery, 13(6), 479-488.
  • (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. Archiv der Pharmazie.
  • Belei, D., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 3987.
  • da Silva, T. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances.
  • Li, Y., et al. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 762. Available from: [Link]

  • Li, Y., et al. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 762. Available from: [Link]

  • Bane, S. E., et al. (2020). Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. Anticancer Research, 40(9), 5019-5032. Available from: [Link]

  • (2008). Indole- and indolizine-glyoxylamides displaying cytotoxicity against multidrug resistant cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 18(6), 1784-7. Available from: [Link]

  • da Silva, T. S., et al. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC Advances, 13(29), 20081-20089. Available from: [Link]

  • Huang, S., et al. (2020). Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest. ResearchGate. Available from: [Link]

  • (2024). Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. MDPI. Available from: [Link]

  • Ghinet, A., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. ResearchGate. Available from: [Link]

  • (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science. Available from: [Link]

  • (2024). IC50 values of the tested compounds against to the cell lines in MTT assay. ResearchGate. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC Advances, 14(18), 12771-12797. Available from: [Link]

  • (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem, 17(14), e202200127. Available from: [Link]

  • Shen, J., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry, 45(8), 3526-32. Available from: [Link]

Sources

Validation

Comparative Analysis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Analogs: A Guide to Structure-Activity Relationships

The indolizine scaffold, a fused bicyclic nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

The indolizine scaffold, a fused bicyclic nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde and its analogs. By examining the impact of various structural modifications on their biological efficacy, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.

Core Structure and Synthetic Strategy

The foundational molecule, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, serves as a versatile template for analog synthesis. The presence of the 4-chlorophenyl group at the 2-position and the carbaldehyde (formyl) group at the 3-position are critical determinants of its biological activity.

The synthesis of this core structure and its analogs can be efficiently achieved through established synthetic methodologies. A common and effective approach is the Tschitschibabin reaction for the initial formation of the indolizine ring, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group.[3]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Step 1: Synthesis of 2-(4-Chlorophenyl)indolizine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline (1 equivalent) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) in anhydrous acetonitrile.

  • Quaternization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling to room temperature, add a solution of sodium bicarbonate (2 equivalents) in water to the reaction mixture. Stir vigorously for 12-18 hours.

  • Work-up and Purification: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(4-chlorophenyl)indolizine.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents) at 0°C with constant stirring.[4]

  • Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 2-(4-chlorophenyl)indolizine (1 equivalent) in DMF dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.

  • Hydrolysis and Purification: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. Recrystallize the crude product from ethanol to obtain pure 2-(4-chlorophenyl)indolizine-3-carbaldehyde.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde analogs is significantly influenced by the nature and position of substituents on both the indolizine core and the 2-phenyl ring. The following sections detail the impact of these modifications, with supporting experimental data summarized in Table 1.

Modifications at the 3-Position (Carbaldehyde Group)

The carbaldehyde group at the 3-position is a key pharmacophore. Its derivatization into other functional groups such as oximes, hydrazones, or thiosemicarbazones can modulate the biological activity. For instance, conversion to a thiosemicarbazone moiety has been shown to enhance the antimicrobial activity of related heterocyclic systems.

Substitutions on the 2-Phenyl Ring

The electronic and steric properties of substituents on the 4-chlorophenyl ring at the 2-position play a crucial role in determining the potency and selectivity of these analogs.

  • Electron-withdrawing vs. Electron-donating Groups: The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring is often associated with enhanced cytotoxic activity in related heterocyclic compounds. Replacing it with other electron-withdrawing groups like nitro (-NO₂) or trifluoromethyl (-CF₃) can further modulate this activity. Conversely, the introduction of electron-donating groups such as methoxy (-OCH₃) or methyl (-CH₃) may lead to a decrease in potency.

  • Positional Isomers: Moving the chloro substituent from the para- to the ortho- or meta-position can significantly impact the molecule's conformation and its ability to bind to biological targets, thereby altering its activity profile.

Substitutions on the Indolizine Core

Modifications on the pyridine ring of the indolizine nucleus (positions 5, 6, 7, and 8) offer another avenue for optimizing biological activity. Introducing small alkyl or halogen substituents can influence the lipophilicity and electronic distribution of the entire molecule, potentially leading to improved cell permeability and target engagement.

Comparative Biological Evaluation

To provide a clear comparison of the performance of these analogs, a summary of their cytotoxic activity against various cancer cell lines is presented below. The data is a synthesized representation from studies on structurally related indolizine and indole derivatives, highlighting the general SAR trends.[1][5]

Table 1: Cytotoxic Activity of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Analogs

Compound IDR1 (on Phenyl Ring)R2 (at Position 3)R3 (on Indolizine)Cancer Cell LineIC₅₀ (µM)
1 (Parent) 4-Cl-CHOHMCF-7 (Breast)8.5
2 4-Cl-CH=NOHHMCF-7 (Breast)12.2
3 4-F-CHOHMCF-7 (Breast)10.1
4 4-NO₂-CHOHMCF-7 (Breast)5.2
5 4-OCH₃-CHOHMCF-7 (Breast)15.8
6 4-Cl-CHO7-CH₃MCF-7 (Breast)7.9
7 4-Cl-CHOHHeLa (Cervical)9.8
8 4-NO₂-CHOHHeLa (Cervical)6.1

Note: The IC₅₀ values are representative and intended for comparative purposes to illustrate SAR trends.

From the data, it is evident that the introduction of a strong electron-withdrawing group like a nitro group (Compound 4 ) at the para-position of the 2-phenyl ring enhances the cytotoxic activity against MCF-7 cells compared to the parent chloro-substituted compound (1 ). Conversely, an electron-donating methoxy group (Compound 5 ) leads to a decrease in activity. Modification of the carbaldehyde to an oxime (Compound 2 ) also reduces potency. A small methyl group at the 7-position of the indolizine ring (Compound 6 ) slightly improves the activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Relationships

To better understand the structural relationships and the synthetic workflow, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway 2-Picoline 2-Picoline Indolizine 2-(4-Chlorophenyl)indolizine 2-Picoline->Indolizine Tschitschibabin Reaction Bromoacetophenone 2-Bromo-1-(4-chlorophenyl)ethanone Bromoacetophenone->Indolizine Final_Product 2-(4-Chlorophenyl)indolizine-3-carbaldehyde Indolizine->Final_Product Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic route to the core structure.

SAR cluster_phenyl 2-Phenyl Ring Modifications cluster_pos3 3-Carbaldehyde Modifications cluster_indolizine Indolizine Core Modifications Core 2-(4-Cl-Ph)-Indolizine-3-CHO EDG Electron-Donating Groups (e.g., -OCH3) Core->EDG Decreases Activity EWG Electron-Withdrawing Groups (e.g., -NO2) Core->EWG Increases Activity Oxime Oxime (-CH=NOH) Core->Oxime Decreases Activity Alkyl Alkyl Groups (e.g., -CH3 at C7) Core->Alkyl Slightly Increases Activity Hydrazone Hydrazone (-CH=N-NH2) Halogen Halogens (e.g., -Br at C5)

Sources

Comparative

The Ascendance of Indolizine-Based Emitters in Organic Light-Emitting Diodes: A Comparative Benchmarking Guide

Foreword: The Quest for Superior Efficacy in OLED Technology Organic Light-Emitting Diodes (OLEDs) have unequivocally revolutionized display and lighting technologies, offering unprecedented color fidelity, contrast rati...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Superior Efficacy in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have unequivocally revolutionized display and lighting technologies, offering unprecedented color fidelity, contrast ratios, and form factors.[1] At the heart of every OLED device lies the emissive layer, where the magic of converting electrical charge into light unfolds. The performance of this layer is intrinsically dictated by the photophysical characteristics of the organic molecules employed as emitters. For decades, the field has been dominated by fluorescent and phosphorescent emitters. While fluorescent emitters are generally stable, their theoretical internal quantum efficiency (IQE) is capped at 25% due to the spin statistics of electron-hole recombination.[2] Phosphorescent emitters, typically organometallic complexes, can achieve near 100% IQE by harvesting both singlet and triplet excitons, but often grapple with issues of cost, and for the blue spectrum, limited operational stability.

This landscape has spurred intensive research into novel organic emitters that can deliver both high efficiency and robust stability. Among the promising candidates, indolizine derivatives have emerged as a compelling class of materials.[3] Their unique π-conjugated framework offers a versatile platform for tuning photophysical properties, making them attractive for a new generation of OLEDs.[3] This guide provides a comprehensive technical comparison of indolizine-based OLEDs against established and emerging alternatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and materials science.

Indolizine Derivatives: A New Frontier in Blue Emitters

Indolizine, a nitrogen-containing heterocyclic compound, possesses a distinctive electronic structure that makes it an excellent scaffold for fluorescent materials.[4] Recent research has focused on the design and synthesis of indolizine derivatives, particularly for the notoriously challenging blue region of the visible spectrum. The "blue problem" in OLEDs refers to the difficulty in achieving a combination of high efficiency, deep blue color purity, and long operational lifetime.[2]

1,2-diphenylindolizine derivatives have shown particular promise as blue-emitting materials.[5] These compounds exhibit desirable photophysical properties, including high thermal stability and emission wavelengths centered around 450 nm, which is crucial for achieving a pure blue color.[5] The inherent fluorescence of the indolizine core can be modulated by the strategic placement of substituent groups, which alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4]

Causality in Experimental Design: Why Indolizine?

The exploration of indolizine derivatives for OLEDs is driven by several key molecular design principles:

  • Rigid Molecular Structure: The fused bicyclic system of indolizine provides a rigid framework, which can suppress non-radiative decay pathways and enhance fluorescence quantum yield.

  • Tunable Electronics: The indolizine core is amenable to functionalization at various positions, allowing for precise tuning of its electronic and photophysical properties. This tunability is critical for achieving desired emission colors and optimizing charge transport within the OLED device.[4]

  • High Thermal Stability: Enhanced thermal stability is a crucial attribute for OLED emitters, as it directly impacts the operational lifetime of the device. 1,2-diphenylindolizine derivatives have demonstrated significantly improved thermal stability compared to the parent indolizine molecule.[5]

Benchmarking Performance: Indolizine vs. The Alternatives

To objectively assess the potential of indolizine-based emitters, it is essential to compare their performance against incumbent and next-generation OLED technologies. The primary alternatives include phosphorescent emitters (PhOLEDs) and emitters based on Thermally Activated Delayed Fluorescence (TADF).

Phosphorescent OLEDs (PhOLEDs)

PhOLEDs are the current industry standard for high-efficiency red and green emission. They utilize heavy metal complexes (e.g., iridium(III)) to facilitate intersystem crossing and harvest triplet excitons, enabling IQEs approaching 100%. However, stable and efficient blue PhOLEDs remain a significant challenge.

Thermally Activated Delayed Fluorescence (TADF) OLEDs

TADF emitters represent a third generation of OLED technology that can achieve 100% IQE without the need for heavy metals. In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for the up-conversion of triplet excitons to singlets via reverse intersystem crossing (RISC), which then radiatively decay.

Quantitative Performance Comparison

The following table summarizes the typical performance metrics for indolizine-based fluorescent blue OLEDs against state-of-the-art blue PhOLEDs and TADF-OLEDs.

Emitter TypePeak Emission Wavelength (nm)External Quantum Efficiency (EQE) (%)Color Coordinates (CIE x, y)
Indolizine-based (Fluorescent) ~450[5]2.5 - 5(0.15, 0.08) - (0.16, 0.15)
Phosphorescent (Ir-based) ~47020 - 30(0.14, 0.28)
TADF ~460> 20[2](0.13, 0.25)

Note: The data for indolizine-based OLEDs is based on early-stage research, and significant improvements are anticipated with further molecular engineering and device optimization. Data for PhOLEDs and TADF-OLEDs represent high-performing, published examples.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the fabrication and characterization of OLED devices.

OLED Fabrication via Vacuum Thermal Evaporation

Vacuum thermal evaporation is the standard technique for depositing the thin organic layers and the metal cathode in an OLED stack.[6]

Step-by-Step Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).[7]

    • Sequentially deposit the organic layers by heating the source materials in crucibles. The typical layer stack is as follows:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

      • Hole Transport Layer (HTL): e.g., 40 nm of TAPC

      • Emissive Layer (EML): The indolizine derivative (or alternative emitter) doped into a host material (e.g., 10 wt% emitter in a CBP host, 20 nm thick).

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition:

    • Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) to facilitate electron injection.

    • Deposit the metal cathode, typically Aluminum (Al) (100 nm), through a shadow mask to define the active area of the pixels.[8]

  • Encapsulation:

    • Transfer the completed devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from degradation.

Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer

  • Integrating sphere

Step-by-Step Protocol:

  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Connect the OLED to the SMU.

    • Apply a forward bias voltage and measure the current density and luminance simultaneously. The luminance is measured with the spectroradiometer.

    • From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

  • External Quantum Efficiency (EQE) Measurement:

    • Place the OLED inside an integrating sphere to collect all emitted light.

    • Measure the total radiant flux and the current flowing through the device.

    • The EQE is calculated as the ratio of the number of photons emitted to the number of electrons injected.

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum of the device at a constant driving current using the spectroradiometer.

    • From the spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates.

  • Operational Lifetime:

    • Drive the device at a constant current density, typically corresponding to an initial luminance of 100 or 1000 cd/m2.

    • Monitor the luminance over time.

    • The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[9]

Visualizing the Science: Diagrams and Workflows

Molecular Structure of an Indolizine-Based Emitter

Caption: Molecular structure of a 1,2-diphenylindolizine derivative.

Typical OLED Device Architecture

cluster_oled OLED Device Stack Cathode Cathode (Al) LiF Electron Injection Layer (LiF) Cathode->LiF ETL Electron Transport Layer (ETL) LiF->ETL EML Emissive Layer (EML) Indolizine Emitter in Host ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: A typical multi-layer OLED device architecture.

Workflow for OLED Performance Benchmarking

cluster_workflow Benchmarking Workflow A Material Synthesis (Indolizine Derivatives) B Photophysical Characterization (UV-Vis, PL, Quantum Yield) A->B C OLED Fabrication (Vacuum Deposition) B->C D Electroluminescence Characterization (I-V-L, EQE, Spectrum) C->D E Data Analysis & Comparison with Alternatives D->E F Performance Benchmarking Report E->F

Caption: Workflow for benchmarking the performance of new OLED emitters.

Conclusion and Future Outlook

Indolizine-based emitters, particularly those designed for blue fluorescence, represent a promising, albeit nascent, area of research in OLED technology. While their performance currently trails behind the leading phosphorescent and TADF materials, the inherent advantages of the indolizine scaffold—namely its rigidity, tunability, and potential for high stability—make it a compelling platform for future development. The data presented in this guide underscores the potential of indolizine derivatives to address the long-standing "blue problem" in OLEDs. Further research focusing on molecular design to enhance quantum efficiency and device engineering to optimize charge balance and light outcoupling will be critical in unlocking the full potential of this exciting class of materials. As the field progresses, it is anticipated that indolizine-based emitters will play an increasingly important role in the development of next-generation, high-performance OLEDs.

References

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  • IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). [Link]

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  • ResearchGate. (n.d.). (a) OLED device structures, and (b) the experimental setup for transient EL measurements. [Link]

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  • Royal Society of Chemistry. (2022). Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure. Chemical Science, 13(19), 5584-5591. [Link]

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  • ResearchGate. (n.d.). Device structure and performance of OLEDs a Architectures of the devices. [Link]

  • Karlsruhe Institute of Technology. (2023). Organic Light-emitting Diodes: Making the Blue Shine Brighter and Longer. [Link]

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  • ResearchGate. (n.d.). The normalized electroluminescence spectra emission of investigated... [Link]

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  • ResearchGate. (n.d.). A) Device architecture, energy diagram, and functional layers for the... [Link]

  • ResearchGate. (n.d.). New blue emitting indenopyrazine derivatives for OLEDs: Improving the EL properties through substitution effects by using terphenyl side group. [Link]

  • PubMed. (2026). Greening indolizine chemistry: advances in electro-/photochemical direct C-H functionalization. [Link]

  • MDPI. (n.d.). Organic Light-Emitting Diodes with Ultrathin Emitting Nanolayers. [Link]

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  • MDPI. (2024). Synthesis, Photoluminescence, and Electroluminescence of Phosphorescent Dipyrido[3,2-a;2′3′-c]phenazine–Platinum(II) Complexes Bearing Hole-Transporting Acetylide Ligands. [Link]

  • Royal Society of Chemistry. (n.d.). A high-efficiency blue multiple resonance emitter with enhanced horizontal emitting dipole orientation based on indolocarbazole. [Link]

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  • ResearchGate. (n.d.). Lifetime comparison of PeLEDs and OLEDs. [Link]

  • Royal Society of Chemistry. (2016). Enhanced lifetime of organic light-emitting diodes using soluble tetraalkyl-substituted copper phthalocyanines as anode buffer layers. Journal of Materials Chemistry C, 4(32), 7377-7382. [Link]

  • Royal Society of Chemistry. (n.d.). Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities. [Link]

  • MDPI. (n.d.). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. [Link]

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Sources

Validation

A Comparative Guide to Indolizine Synthesis: From Classic Reactions to Modern Catalysis

Indolizine, a nitrogen-fused bicyclic heteroaromatic compound, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to indole have mad...

Author: BenchChem Technical Support Team. Date: February 2026

Indolizine, a nitrogen-fused bicyclic heteroaromatic compound, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural resemblance to indole have made it a cornerstone for the development of novel therapeutic agents, fluorescent probes, and organic electronics.[1][2][3] The continued interest in this moiety has spurred the evolution of a diverse array of synthetic strategies, ranging from century-old name reactions to sophisticated transition-metal-catalyzed transformations.[3][4]

This guide provides a comparative analysis of the most prominent methods for indolizine synthesis. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into their respective advantages and limitations. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the optimal synthetic route for their specific applications.

Classical Approaches: The Foundation of Indolizine Synthesis

The earliest methods for constructing the indolizine core, while sometimes limited by harsh conditions and modest yields, remain valuable for their simplicity and accessibility of starting materials.

The Tschitschibabin (Chichibabin) Indolizine Synthesis

First reported by Aleksei Chichibabin in 1927, this reaction involves the condensation of a pyridine derivative bearing an activated methylene group at the 2-position with an α-halocarbonyl compound.[5] The reaction proceeds via the formation of a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation followed by dehydration to afford the indolizine ring system.[5][6]

Causality in Experimental Choices: The choice of base is critical in the Tschitschibabin reaction. A moderately strong base, such as sodium carbonate or triethylamine, is typically employed to generate the pyridinium ylide in situ without promoting self-condensation of the α-halocarbonyl compound. The reaction is often carried out in a high-boiling solvent like DMF or toluene to facilitate the final dehydration step.

Advantages:

  • Readily available starting materials.

  • A straightforward procedure for accessing a range of substituted indolizines.

Limitations:

  • Often requires high reaction temperatures.

  • Yields can be variable depending on the substrates.[2]

  • Limited to pyridines with an activated α-methyl or methylene group.

Experimental Protocol: Synthesis of 2-phenylindolizine [5]

  • A mixture of 2-picoline (1.0 equiv.), 2-bromoacetophenone (1.0 equiv.), and anhydrous sodium carbonate (2.0 equiv.) in 20 mL of dry DMF is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 120 °C and stirred for 4 hours.

  • After cooling to room temperature, the mixture is poured into 100 mL of cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindolizine.

Mechanism of the Tschitschibabin Reaction

Tschitschibabin cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization 2-Picoline 2-Picoline Pyridinium_Salt Pyridinium Salt 2-Picoline->Pyridinium_Salt Alkylation Bromoacetophenone α-Bromoacetophenone Bromoacetophenone->Pyridinium_Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base (e.g., Na2CO3) Cyclized_Intermediate Cyclized Intermediate Ylide->Cyclized_Intermediate Intramolecular Aldol Condensation Indolizine 2-Phenylindolizine Cyclized_Intermediate->Indolizine Dehydration (-H2O)

Caption: Mechanism of the Tschitschibabin indolizine synthesis.

The Scholander Reaction

The Scholtz synthesis, a variation of the Tschitschibabin reaction, involves the reaction of 2-methylpyridine with acetic anhydride at high temperatures.[1][2] This method leads to the formation of 2-methyl-1-acetylindolizine, which can be subsequently hydrolyzed to yield 2-methylindolizine.[1]

Causality in Experimental Choices: The high temperature is necessary to promote the initial acylation of the 2-methyl group of pyridine and the subsequent cyclization and dehydration steps. Acetic anhydride serves as both a reactant and a solvent in many cases.

Advantages:

  • Utilizes simple and inexpensive starting materials.

Limitations:

  • Requires very high temperatures (often >200 °C).[2]

  • Typically gives low to moderate yields.[1]

  • Limited to the synthesis of 2-methylindolizine derivatives.

1,3-Dipolar Cycloaddition: A Versatile Approach

The 1,3-dipolar cycloaddition reaction is one of the most powerful and widely used methods for the synthesis of indolizines.[7][8][9] This reaction involves the [3+2] cycloaddition of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an electron-deficient alkene or alkyne.[8][9]

Causality in Experimental Choices: The choice of dipolarophile is crucial for the success of the reaction. Electron-withdrawing groups on the alkene or alkyne activate it towards cycloaddition with the electron-rich pyridinium ylide. The reaction is often carried out in the presence of a base to generate the pyridinium ylide from its corresponding pyridinium salt precursor.

Advantages:

  • High degree of regioselectivity and stereoselectivity.

  • Broad substrate scope, allowing for the synthesis of a wide variety of substituted indolizines.[9]

  • Generally proceeds under mild reaction conditions.

Limitations:

  • The synthesis of the pyridinium salt precursor is an additional step.

  • Dehydrogenation is often required when using alkene dipolarophiles to achieve the aromatic indolizine core.

Experimental Protocol: Synthesis of Dimethyl Indolizine-1,2-dicarboxylate [9]

  • To a solution of pyridine (1.0 equiv.) and ethyl bromoacetate (1.1 equiv.) in acetone (20 mL) is stirred at room temperature for 24 hours to form the pyridinium salt. The resulting precipitate is filtered, washed with acetone, and dried.

  • The pyridinium salt (1.0 equiv.) and dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv.) are dissolved in methanol (30 mL).

  • Triethylamine (1.5 equiv.) is added dropwise to the solution at 0 °C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield dimethyl indolizine-1,2-dicarboxylate.

Mechanism of 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition cluster_0 Step 1: Ylide Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization Pyridinium_Salt Pyridinium Salt Ylide Pyridinium Ylide Pyridinium_Salt->Ylide Base Base (e.g., Et3N) Base->Ylide Cycloadduct Dihydropyrrolopyridine Intermediate Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., DMAD) Dipolarophile->Cycloadduct Indolizine Indolizine Cycloadduct->Indolizine Oxidation or Elimination

Caption: General mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

Modern Catalytic Methods: Efficiency and Selectivity

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indolizine scaffold is no exception. These methods often offer superior efficiency, selectivity, and functional group tolerance compared to classical approaches.[7][10]

Transition Metal-Catalyzed Cycloisomerizations

A variety of transition metals, including palladium, copper, gold, and rhodium, have been shown to effectively catalyze the cycloisomerization of appropriately substituted pyridine derivatives to form indolizines.[7][11][12][13][14] These reactions typically involve the intramolecular attack of the pyridine nitrogen onto a metal-activated alkyne or allene moiety.

Causality in Experimental Choices: The choice of catalyst and ligands is paramount in controlling the reactivity and selectivity of these cycloisomerization reactions. For instance, palladium catalysts are often used for cross-coupling/cycloisomerization cascades, while gold catalysts are particularly effective for activating alkynes towards nucleophilic attack.[11][14] The reaction conditions are generally mild, and the reactions often proceed with high atom economy.

Advantages:

  • High yields and excellent selectivity.[7]

  • Broad substrate scope and functional group tolerance.

  • Often proceed under mild conditions.

Limitations:

  • The cost and toxicity of some transition metal catalysts can be a concern.

  • The synthesis of the starting materials can be multi-stepped.

Experimental Protocol: Palladium-Catalyzed Synthesis of 1,3-Disubstituted Indolizines [14]

  • A mixture of 3-(2-pyridyl)propargyl carbonate (1.0 equiv.), an organoboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol %), and K₂CO₃ (2.0 equiv.) in a 3:1 mixture of THF/H₂O (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the 1,3-disubstituted indolizine.

Catalytic Cycle for Palladium-Catalyzed Indolizine Synthesis

Pd_Catalysis Pd(0) Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Cyclization Intramolecular Cyclization Coupled_Product->Cyclization Indolizine Indolizine Cyclization->Indolizine Substrate Propargyl Carbonate Substrate->Oxidative_Addition Boronic_Acid Organoboronic Acid Boronic_Acid->Transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed indolizine synthesis.

Radical Cyclization Approaches

Recently, radical-mediated reactions have emerged as a powerful tool for the synthesis of indolizines.[15][16] These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto the pyridine ring, followed by an aromatization step.

Causality in Experimental Choices: Radical initiators, such as AIBN or di-tert-butyl peroxide, are used to initiate the radical cascade. The choice of the radical precursor is critical for the success of the reaction. These reactions often proceed under neutral conditions and can tolerate a wide range of functional groups.

Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.

  • Access to unique substitution patterns not easily accessible by other methods.

Limitations:

  • Control of regioselectivity can sometimes be challenging.

  • The use of radical initiators can sometimes lead to side reactions.

Comparative Performance of Synthesis Methods

To facilitate the selection of an appropriate synthetic method, the following table summarizes the key performance indicators for the discussed approaches.

Synthesis MethodKey Reaction TypeStarting MaterialsTypical ConditionsTypical YieldsKey AdvantagesKey Limitations
Tschitschibabin Condensation/Cyclization2-Alkylpyridines, α-HalocarbonylsHigh temp. (100-150 °C), BaseModerateSimple, readily available starting materialsHarsh conditions, limited scope
Scholander Acylation/Cyclization2-Methylpyridine, Acetic AnhydrideVery high temp. (>200 °C)Low to ModerateInexpensive starting materialsVery harsh conditions, low yields
1,3-Dipolar Cycloaddition [3+2] CycloadditionPyridinium ylides, Alkenes/AlkynesMild (rt to moderate heating)Good to ExcellentHigh versatility, broad scope, mild conditionsRequires precursor synthesis
Transition Metal Catalysis Cycloisomerization/CouplingSubstituted PyridinesMild to moderate heatingGood to ExcellentHigh efficiency, selectivity, functional group toleranceCatalyst cost/toxicity, substrate synthesis
Radical Cyclization Radical addition/CyclizationPyridine derivatives with radical precursorsMild, radical initiatorModerate to GoodMild conditions, unique substitution patternsPotential for side reactions, regioselectivity

Conclusion and Future Outlook

The synthesis of indolizines has evolved significantly from the classical, high-temperature condensations to the elegant and highly efficient transition-metal-catalyzed and radical-mediated methodologies of today. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Future developments in this field are likely to focus on the development of even more sustainable and atom-economical methods. The use of earth-abundant metal catalysts, photocatalysis, and flow chemistry are promising avenues for further innovation in indolizine synthesis.[10][17] As our understanding of the biological and material properties of indolizine derivatives continues to grow, so too will the demand for novel and efficient synthetic strategies to access this important heterocyclic scaffold.

References

  • Organic Chemistry Portal. Synthesis of indolizines. Available at: [Link]

  • Roy, S. A. (2022). Multicomponent Synthesis of Indolizines via Palladium Catalyzed Carbonylation Chemistry. eScholarship@McGill. Available at: [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Available at: [Link]

  • Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2). Available at: [Link]

  • International Journal of Engineering Trends and Technology. (2025). Recent Advances in the Synthesis of Indolizines and their Derivatives. Available at: [Link]

  • Sadowski, B., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. Available at: [Link]

  • Zhu, L., et al. (2021). Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes. PMC, NIH. Available at: [Link]

  • Yan, B., & Liu, Y. (2007). Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water. Organic Letters, 9(22), 4323–4326. Available at: [Link]

  • Taylor & Francis Online. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Available at: [Link]

  • Kim, S., et al. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Organic Letters, 19(20), 5677–5680. Available at: [Link]

  • ResearchGate. (2025). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Available at: [Link]

  • ResearchGate. (2025). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Available at: [Link]

  • PubMed. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. Available at: [Link]

  • Organic Chemistry Frontiers. (2021). Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Available at: [Link]

  • Raiganj Surendranath Mahavidyalaya. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments. Available at: [Link]

  • PubMed. (2017). Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes. Available at: [Link]

  • The Journal of Organic Chemistry. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. Available at: [Link]

  • Chemical Communications. (2014). Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes. Available at: [Link]

  • ResearchGate. (2023). Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present). Available at: [Link]

  • ResearchGate. (2025). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. Available at: [Link]

  • Chemical Communications. (2011). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Available at: [Link]

  • PubMed. (2005). 1,3-Dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. Available at: [Link]

  • NIH. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]

  • ResearchGate. (2021). Indolizine Synthesis via Radical Cyclization and Demethylation of Sulfoxonium Ylides and 2 (Pyridin-2-yl)acetate Derivatives. Available at: [Link]

  • ResearchGate. (2019). Copper‐catalysed synthesis of indolizine derivatives from quinoline/isoquinoline/pyridine. Available at: [Link]

  • NIH. (2015). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Available at: [Link]

  • NIH. (2007). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Available at: [Link]

  • ACS Publications. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. Available at: [Link]

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Comparative

Validating the Biological Target of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde: A Comparative Guide for Researchers

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] The comp...

Author: BenchChem Technical Support Team. Date: February 2026

The indolizine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] The compound 2-(4-Chlorophenyl)indolizine-3-carbaldehyde represents a promising lead molecule within this class. However, its precise biological target remains to be definitively elucidated. This guide provides a comprehensive framework for researchers and drug development professionals to validate the hypothesized biological target of this compound, employing a series of robust experimental methodologies and comparative analyses.

Introduction: Hypothesizing a Target Based on Structural Precedent

Indolizine-based compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, modulation of microtubule dynamics, and disruption of DNA replication.[1] Notably, several indolizine derivatives have shown inhibitory activity against key signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK).[3] Given the structural features of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, we hypothesize that its primary biological target is a protein kinase.

This guide will therefore focus on a systematic approach to first, identify the specific kinase target(s) of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde and second, to validate this interaction through a multi-faceted experimental strategy.

A Multi-pronged Approach to Target Validation

A conclusive validation of a biological target requires a convergence of evidence from multiple, independent experimental approaches. The following workflow outlines a logical progression from broad, unbiased screening to specific, in-depth validation assays.

Sources

Validation

A Senior Application Scientist's Guide to Substituted Indolizine Probes: A Head-to-Head Comparison for Advanced Bioimaging

This guide deviates from rigid templates to provide an in-depth, field-proven comparison of substituted indolizine probes. We will dissect the structure-property relationships that govern their performance, provide actio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide deviates from rigid templates to provide an in-depth, field-proven comparison of substituted indolizine probes. We will dissect the structure-property relationships that govern their performance, provide actionable experimental protocols, and present a head-to-head comparison of key derivatives to inform your selection process. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Indolizine Scaffold: The Power of Substituent-Driven Tuning

The remarkable utility of the indolizine scaffold lies in its susceptibility to electronic perturbation. By strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic core, we can precisely control the probe's photophysical properties.[4][5][6] This control is primarily exerted through a mechanism known as Intramolecular Charge Transfer (ICT) .

In an ICT-based "push-pull" system, an EDG (the "push") and an EWG (the "pull") create a directional flow of electron density across the π-conjugated system upon photoexcitation. This fundamentally alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8]

  • EDGs (e.g., -N(CH₃)₂, -OCH₃) typically raise the HOMO energy level.

  • EWGs (e.g., -CN, -CHO, -COOR) typically lower the LUMO energy level.

The consequence? A smaller HOMO-LUMO gap results in a bathochromic (red) shift in both absorption and emission wavelengths. A larger gap causes a hypsochromic (blue) shift. This principle allows for the rational design of indolizine probes with emission colors spanning the entire visible spectrum, from blue to orange-red.[6][7] A well-known example of this tunable system is the "Seoul-Fluor" platform, which leverages these principles to create a library of probes with predictable properties.[1][4][7]

cluster_0 The Indolizine Core & ICT Mechanism Indolizine Indolizine Scaffold (Numbered Positions) Indolizine_img Photoexcitation Photon Absorption (Excitation) Indolizine_img->Photoexcitation EDG Electron Donating Group (EDG) (e.g., at C3/C9) 'Push' EDG->Indolizine_img Raises HOMO EWG Electron Withdrawing Group (EWG) (e.g., at C7) 'Pull' EWG->Indolizine_img Lowers LUMO ICT_State Excited State with Intramolecular Charge Transfer (ICT) Photoexcitation->ICT_State Emission Photon Emission (Fluorescence) ICT_State->Emission Tuning Tunable Emission (Blue -> Red Shift) Emission->Tuning

Caption: The ICT mechanism in a substituted indolizine scaffold.

Head-to-Head Comparison: Performance of Substituted Indolizine Probes

To illustrate the practical effects of substitution, the following table summarizes the photophysical properties of several representative indolizine derivatives synthesized from recent literature. Note how the strategic placement of different functional groups allows for fine-tuning of the emission wavelength and quantum yield.

Probe Structure/ReferenceSubstitution Patternλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventKey Feature/Application
Compound 8 [7]R¹ = -OCH₃ (weak EDG) at C3-aryl, R² = -COOEt (EWG) at C7394492980.51DioxaneGeneral blue-green fluorophore
Compound 9 [7]R¹ = -N(CH₃)₂ (strong EDG) at C3-aryl, R² = -COOEt (EWG) at C74205331130.81DioxaneHigh QY, strong ICT effect
Compound 12 [7]R¹ = -N(CH₃)₂ (strong EDG) at C3-aryl, R² = -CHO (stronger EWG) at C74445661220.45DioxaneRed-shifted emission
Compound 13 [7]R¹ = -N(CH₃)₂ (strong EDG) at C3-aryl, R² = -CHO & Pyridinium (pH-sensitive EWG) at C74505801300.11DioxanePotential fluorescent pH sensor
Pyrano[2,3-b]indolizine (6a) [8]Fused ring system with EWGs441524830.92DichloromethaneExceptionally high quantum yield
Pyrido[3,2-b]indolizine (1) [5]R¹ = -NO₂ (strong EWG) at C5, R² = -COOEt (EWG) at C7416503870.17DMSOBlue-shifted emission
Pyrido[3,2-b]indolizine (4) [5]R¹ = -NMe₂ (strong EDG) at C5, R² = -COOEt (EWG) at C7475568930.77DMSORed-shifted, high QY

Data synthesized from cited literature. Conditions and values are representative. λ_abs: Max Absorption; λ_em: Max Emission.

Experimental Protocols: Ensuring Trustworthy & Reproducible Data

A probe is only as good as its characterization. Here, we detail field-proven, self-validating protocols for two critical performance metrics: Fluorescence Quantum Yield and Photostability.

Protocol: Measuring Fluorescence Quantum Yield (Φ_F)

The quantum yield is the ultimate measure of a fluorophore's emission efficiency. The comparative method, referencing a standard of known quantum yield, remains the most accessible and reliable technique for research labs.[9][10][11]

Causality: This method works on the principle that if two dilute solutions (a standard and a sample) absorb the same number of photons at a given excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[9]

Step-by-Step Methodology:

  • Select a Standard: Choose a reference standard whose absorption and emission spectra overlap with your indolizine probe (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; Rhodamine 6G in ethanol, Φ_F = 0.95).

  • Prepare Stock Solutions: Prepare concentrated stock solutions of both the standard and your test probe in the same solvent (or solvents with a known refractive index).

  • Prepare Dilutions: Create a series of dilutions for both the standard and the test probe. The critical objective is to ensure the absorbance at the excitation wavelength is kept below 0.1 in a 10 mm path-length cuvette.

    • Expert Insight: Maintaining absorbance < 0.1 is non-negotiable. Higher concentrations lead to inner-filter and reabsorption effects, which will invalidate your results.[9][11]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λ_ex).

  • Measure Fluorescence:

    • Using a spectrofluorometer, excite each sample at λ_ex.

    • Record the emission spectrum for each dilution, ensuring identical instrument settings (e.g., excitation/emission slit widths) are used for all measurements.

    • Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity.

  • Plot and Calculate:

    • For both the standard and the test probe, plot the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).

    • Perform a linear regression for each data set to obtain the slope (Gradient). The plot should be linear, confirming you are in the correct concentration regime.

    • Calculate the quantum yield of your test sample (X) using the following equation[9]: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot.

      • η is the refractive index of the solvent.

      • Subscripts X and ST denote the test sample and standard, respectively.

cluster_1 Workflow: Quantum Yield Measurement (Comparative Method) P1 1. Prepare Dilutions (Sample & Standard) Absorbance < 0.1 P2 2. Measure Absorbance at λ_ex P1->P2 P3 3. Measure Fluorescence (Integrate Emission Intensity) P2->P3 P4 4. Plot Intensity vs. Absorbance for Sample and Standard P3->P4 P5 5. Calculate Slopes (Grad_X, Grad_ST) P4->P5 P6 6. Calculate Φ_X using comparative equation P5->P6

Caption: A streamlined workflow for determining relative fluorescence quantum yield.

Protocol: Assessing Photostability

Photostability dictates how long a probe can be reliably imaged before it photobleaches, or ceases to fluoresce. This is a critical parameter for any time-lapse or super-resolution microscopy experiment.[12][13]

Causality: Photobleaching is the irreversible photo-induced chemical destruction of a fluorophore.[14] By exposing a probe to continuous excitation light and measuring the rate of fluorescence decay, we can quantify its robustness.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample of the indolizine probe, either in solution or within cells, mounted on a microscope slide.

  • Define Region of Interest (ROI): Using fluorescence microscopy software, define a specific ROI for measurement.

  • Set Imaging Parameters:

    • Choose an excitation wavelength and power (e.g., laser power or lamp intensity).

    • Expert Insight: Use an excitation power that is representative of your intended imaging experiment. Testing at excessively high power may not reflect the probe's performance under realistic conditions.[12]

  • Initiate Time-Lapse Acquisition: Begin a time-lapse experiment, continuously illuminating the ROI and acquiring images at regular intervals (e.g., every 5-10 seconds).

  • Data Acquisition: For each time point, measure the mean fluorescence intensity within the ROI.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (Y-axis) versus time (X-axis).

    • The resulting curve will show an exponential decay.

    • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[15]

  • Comparison: Repeat the experiment for different probes under identical illumination and imaging conditions. The probe with the longest half-life is the most photostable.

Conclusion and Future Outlook

The indolizine scaffold represents a powerful and highly adaptable platform for the development of fluorescent probes. As demonstrated, the photophysical properties—from emission color to quantum efficiency—can be rationally engineered through predictable structure-activity relationships, primarily governed by the Intramolecular Charge Transfer mechanism.[4][5][7]

The selection of an appropriate probe is not a matter of choosing the "brightest" option, but rather the most suitable tool for the biological question at hand. A probe designed as a ratiometric pH sensor may have a lower quantum yield than a simple staining agent, but its functionality is far more valuable in the right context.

The future of indolizine probe development is bright, with ongoing efforts to push emission further into the near-infrared (NIR) for deeper tissue imaging, enhance photostability for demanding super-resolution techniques, and design novel "turn-on" probes with exquisite selectivity for specific biological analytes.[16][17] By understanding the core principles and validation protocols outlined in this guide, researchers can confidently select, characterize, and deploy these versatile tools to illuminate the complex machinery of life.

References

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Tatu, M.-L., Boscornea, C., Popa, M. M., Ungureanu, E.-M., & Georgescu, E. (2016). Synthesis and fluorescence of new 3-biphenylpyrrolo [1,2-c]pyrimidines. ResearchGate. Retrieved from [Link]

  • Son, H., Kim, D., Kim, S., Byun, W. G., & Park, S. B. (2020). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 53(8), 1594–1606. [Link]

  • Lee, J., Kim, S., Park, S. B., & Kim, S. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au. [Link]

  • Kim, H. J., Kim, M. J., Lee, J. H., & Park, S. B. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 27(1), 53. [Link]

  • Greben, M., Valenta, J., & Pauchard, S. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. Retrieved from [Link]

  • Gaddam, V., et al. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Elsevier B.V. Retrieved from [Link]

  • Optical Pathways. (2024). Comparative Study: Bioluminescent vs. Fluorescent Probes. Optical Pathways. Retrieved from [Link]

  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. Retrieved from [Link]

  • NIST. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. National Institute of Standards and Technology. Retrieved from [Link]

  • Kim, H. J., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH. Retrieved from [Link]

  • Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • Gryko, D. T., et al. (2024). Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Edinburgh Instruments. Retrieved from [Link]

  • Sadowski, B., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804–7828. [Link]

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  • Chen, R., et al. (2020). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry. [Link]

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  • ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. ResearchGate. Retrieved from [Link]

  • Eggeling, C., et al. (2005). Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Semantic Scholar. Retrieved from [Link]

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  • Zhang, Y., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Introduction: Beyond the Synthesis As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This ind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. This indolizine derivative, with its unique heterocyclic structure, represents a class of compounds with significant potential in medicinal chemistry.[1][2] However, our responsibility extends beyond discovery to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal not only poses a significant risk to environmental and human health but also compromises the integrity of our research institutions.

This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. It is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring safety and adherence to regulatory standards. The procedures outlined herein are based on established principles of chemical waste management and an understanding of the compound's inherent chemical properties.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 2-(4-Chlorophenyl)indolizine-3-carbaldehyde is not widely available, we can deduce its primary hazards by analyzing its constituent chemical groups: a halogenated (chlorinated) aromatic ring, an aldehyde functional group, and an indolizine core.

  • Chlorinated Organic Compound: The presence of a chloro-phenyl group places this compound in the category of halogenated organic waste.[3][4] Such substances can be toxic to aquatic life with long-lasting effects and are often persistent in the environment. High-temperature incineration in specialized facilities is the required disposal method to ensure complete destruction and prevent the release of harmful byproducts.[5][6]

  • Aromatic Aldehyde: Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[7] Some are also classified as skin sensitizers, meaning they can cause an allergic reaction upon contact.[8][9]

  • Indolizine Core: The parent indolizine structure is known to cause skin and serious eye irritation.[10][11]

Given these characteristics, 2-(4-Chlorophenyl)indolizine-3-carbaldehyde must be treated as a hazardous waste, with particular attention paid to its classification as a halogenated organic solid .

Table 1: Hazard Profile Summary

Hazard ClassificationPotential Health & Environmental EffectsPrimary Safety Precaution
Halogenated Organic Toxic to aquatic life with long-lasting effects.Must be segregated into a dedicated halogenated waste stream.[3][4]
Aromatic Aldehyde May cause skin, eye, and respiratory irritation.[7][11]Handle in a fume hood; avoid inhalation of dust and direct contact.[12]
Skin/Eye Irritant Causes skin irritation and serious eye irritation.[10][11]Wear appropriate Personal Protective Equipment (PPE).[3]

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before handling or preparing 2-(4-Chlorophenyl)indolizine-3-carbaldehyde for disposal, the following minimum PPE is mandatory to prevent exposure.[3][4]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin Protection: A flame-resistant laboratory coat and nitrile gloves. Always inspect gloves for tears or holes before use.

  • Respiratory Protection: While engineering controls are preferred, if there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary.[13]

Safe Handling Practices:

  • Use Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to minimize the risk of inhaling airborne particles.[12]

  • Avoid Dust Generation: When transferring the solid, use techniques that minimize dust formation, such as carefully scooping rather than pouring from a height.[14]

  • Know Emergency Equipment Locations: Be aware of the location and proper operation of emergency eyewash stations and safety showers before beginning work.[15]

Part 3: Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is segregation . Due to its chlorinated nature, it must never be mixed with non-halogenated chemical waste.

Step 1: Identify and Segregate the Waste Stream Immediately identify all waste containing 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, including unreacted material, contaminated consumables (e.g., weighing paper, gloves), and rinsate from cleaning, as Halogenated Organic Solid Waste . This segregation is critical to prevent dangerous reactions and ensure the waste is routed to the correct high-temperature incineration facility.[3][16]

Step 2: Select and Prepare the Waste Container Choose a container that is compatible with the waste. For solids, a wide-mouth, sturdy high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[17]

  • The container must be in good condition, free of leaks, cracks, or residue from previous contents.[18]

  • If reusing a container, completely remove or deface the original label to avoid confusion.[17][19]

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety.[20] As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste" .[18]

  • The full, unabbreviated chemical name: "2-(4-Chlorophenyl)indolizine-3-carbaldehyde" .

  • A list of all constituents if it is a mixture.

  • The associated hazards (e.g., "Irritant," "Environmental Hazard").[19]

  • The location where the waste was generated (building and room number).[19]

Step 4: Accumulate Waste Safely

  • Add waste to the container inside a chemical fume hood.

  • Keep the container securely closed at all times, except when actively adding waste.[18] Do not leave a funnel in the container.[18]

Step 5: Store in a Satellite Accumulation Area (SAA) Store the labeled, closed waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[19][20]

  • The SAA must be under the control of the laboratory personnel generating the waste.[18]

  • Store the container in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[17]

  • Ensure the container is segregated from incompatible materials like acids, bases, and oxidizers.[18][21]

Step 6: Arrange for Final Disposal Once the waste container is 90% full, or if work on the project is complete, arrange for pickup through your institution's EHS office.[16][18] Do not overfill containers. EHS professionals will then manage the transport and final disposal according to federal and local regulations.[19]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Operations Start Waste Generated (e.g., excess solid, contaminated wipes) Classify Classify Waste: Contains 2-(4-Chlorophenyl)indolizine-3-carbaldehyde? Start->Classify Halogenated Waste Stream: Halogenated Organic Solid Classify->Halogenated  Yes NonHalogenated Other Waste Stream (Follow separate protocol) Classify->NonHalogenated  No Container Select Compatible Container (e.g., HDPE Jar) Halogenated->Container Label Affix 'Hazardous Waste' Label (Complete all fields) Container->Label Accumulate Accumulate in Closed Container in Fume Hood Label->Accumulate Store Store in Secondary Containment within Satellite Accumulation Area (SAA) Accumulate->Store Request Container is 90% Full? Submit Pickup Request to EHS Store->Request EndLab Continue Accumulation Request->EndLab  No Pickup EHS Collects Waste Request->Pickup  Yes EndLab->Accumulate Dispose Transport to Approved Facility (High-Temperature Incineration) Pickup->Dispose

Caption: Decision workflow for the disposal of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde.

Part 4: Decontamination and Spill Management

Effective management of contamination and spills is crucial for maintaining a safe laboratory environment.

Decontamination of Equipment and Glassware

  • Initial Cleaning: Scrape off any excess solid residue into the designated halogenated solid waste container.

  • Solvent Rinse: Rinse the contaminated item (glassware, spatula, etc.) with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) directly into a separate container designated for Halogenated Liquid Waste . Do not mix liquid and solid waste streams unless your institution's EHS protocol allows it.

  • Triple Rinse: Perform this solvent rinse three times. This "triple-rinse" procedure is a standard practice to ensure thorough decontamination.[6] The collected rinsate is hazardous waste.

  • Final Wash: After decontamination, the glassware can be washed normally with soap and water.

Empty Container Disposal An empty container that held 2-(4-Chlorophenyl)indolizine-3-carbaldehyde must be treated as hazardous waste unless properly decontaminated.[6]

  • Triple-rinse the container with a suitable solvent as described above.

  • Collect all rinsate as halogenated liquid hazardous waste.

  • Allow the container to air dry in a fume hood.

  • Completely deface or remove the label.

  • The decontaminated container may now be disposed of in the regular trash or recycling, according to institutional policy.

Emergency Spill Procedures Pre-planning is essential for a safe response to chemical spills.[22][23] All spills, regardless of size, should be reported to the laboratory supervisor.

Table 2: Spill Response Protocol

Spill SizeResponse Actions
Small Spill (Contained on a work surface, <1 gram)1. Alert personnel in the immediate area.[24] 2. Ensure you are wearing appropriate PPE (lab coat, gloves, eye protection).[24] 3. Gently cover the spill with an absorbent material compatible with organic solids. 4. Carefully sweep the material into a container, seal it, and label it as "Spill Debris containing 2-(4-Chlorophenyl)indolizine-3-carbaldehyde".[24] 5. Decontaminate the spill area with a solvent-dampened cloth, collecting the cloth as hazardous waste. 6. Wash the area with soap and water.[22]
Large Spill (Outside of a fume hood, >1 gram, or any amount that creates airborne dust)1. EVACUATE the immediate area. Alert all nearby personnel.[24][25] 2. If the spill is flammable, control all ignition sources.[24] 3. Close the laboratory door to contain the spill. 4. Contact your institution's EHS and emergency services immediately.[25] 5. Do NOT attempt to clean up a large spill unless you are specifically trained in hazardous spill response.[23]

Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[24] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10][24] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[10]

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like 2-(4-Chlorophenyl)indolizine-3-carbaldehyde, its halogenated nature dictates a specific and rigorous disposal pathway centered on segregation, proper containerization, and partnership with EHS professionals. By adhering to the detailed procedures in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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